molecular formula C9H5ClN2O2 B1401395 6-Chloro-7-nitroquinoline CAS No. 226073-82-1

6-Chloro-7-nitroquinoline

Cat. No.: B1401395
CAS No.: 226073-82-1
M. Wt: 208.6 g/mol
InChI Key: LXRBVAIZFZZRLS-UHFFFAOYSA-N
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Description

6-Chloro-7-nitroquinoline is a useful research compound. Its molecular formula is C9H5ClN2O2 and its molecular weight is 208.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-7-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-11-8(6)5-9(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRBVAIZFZZRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743323
Record name 6-Chloro-7-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226073-82-1
Record name 6-Chloro-7-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 7-Chloro-6-nitroquinoline via Regioselective Nitration

[4]

Part 1: Strategic Analysis & Mechanism

Reaction Logic

The synthesis relies on Electrophilic Aromatic Substitution (SEAr) . The quinoline ring system is deactivated towards electrophiles by the nitrogen atom, which withdraws electron density (especially from the pyridine ring). Consequently, nitration occurs on the carbocyclic (benzene) ring.

  • Directing Effects:

    • Ring Nitrogen: Strongly deactivating, directing electrophiles to positions 5 and 8 (alpha positions) of the carbocyclic ring.

    • 7-Chloro Substituent: Weakly deactivating but ortho/para-directing .

      • Ortho to Cl (Position 6): Favored. It is accessible and electronically activated relative to other positions by the resonance donation of the chlorine lone pair, despite the inductive withdrawal.

      • Ortho to Cl (Position 8): Sterically hindered by the adjacent ring nitrogen (peri-interaction) and the chlorine atom itself.

      • Para to Cl (Position 5): Less favored than position 6 in this specific substituted system due to the competing directing effects.

Reaction Pathway Visualization

The following diagram illustrates the reaction flow and the competition between the 6-nitro and 8-nitro isomers.

NitrationPathwayStart7-Chloroquinoline(Starting Material)IntermediateSigma Complex(Arenium Ion)Start->IntermediateElectrophilic AttackReagentHNO3 / H2SO4(Nitronium Ion NO2+)Reagent->IntermediateProductMajor7-Chloro-6-nitroquinoline(Major Product ~80-85%)Intermediate->ProductMajor-H+ (Fastest Path)ProductMinor7-Chloro-8-nitroquinoline(Minor Product ~15-20%)Intermediate->ProductMinor-H+ (Sterically Hindered)

Caption: Reaction pathway showing the divergence into major (6-nitro) and minor (8-nitro) isomers based on steric and electronic factors.

Part 2: Experimental Protocol

Materials & Reagents
ReagentRoleSpecificationHazard Class
7-Chloroquinoline Substrate>98% PurityIrritant
Fuming Nitric Acid Electrophile Source>90% (d=1.5)Oxidizer, Corrosive
Sulfuric Acid Solvent/CatalystConc. (98%)Corrosive
Sodium Bicarbonate Quench/NeutralizationSaturated Aq.Irritant
Ethanol/Methanol RecrystallizationAbsoluteFlammable
Step-by-Step Methodology

Step 1: Preparation of the Nitrating Mixture [4]

  • Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel in an ice-salt bath.

  • Add Concentrated H₂SO₄ (20 mL) to the flask and cool to 0–5 °C.

  • Add 7-Chloroquinoline (10.0 g, 61.1 mmol) portion-wise to the sulfuric acid. Note: The reaction is exothermic; ensure temperature remains <10 °C. Stir until fully dissolved.

Step 2: Nitration

  • In a separate beaker, carefully mix Fuming HNO₃ (4.0 mL, ~95 mmol) with Concentrated H₂SO₄ (4.0 mL) . Cool this mixture to 0 °C.

  • Transfer the acid mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the quinoline solution over 30–45 minutes .

    • Critical Control: Maintain internal temperature between 0 °C and 5 °C . Exceeding 10 °C increases the formation of the 8-nitro isomer and dinitro byproducts.

  • After addition, allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours . Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:4).

Step 3: Quenching & Isolation

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Neutralize the slurry to pH ~7 by slowly adding saturated NaHCO₃ solution or 20% NaOH solution. Caution: Vigorous foaming.

  • Filter the precipitate using a Buchner funnel.

  • Wash the solid cake copiously with cold water (3 x 50 mL) to remove residual acid and salts.

  • Air dry the crude yellow solid.

Step 4: Purification (Isomer Separation) The crude product contains both the 6-nitro (major) and 8-nitro (minor) isomers.

  • Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) .

  • Allow to cool slowly to room temperature, then to 4 °C.

  • The 7-chloro-6-nitroquinoline crystallizes out preferentially as pale yellow needles.

  • Filter the crystals. The mother liquor contains the enriched 8-nitro isomer.

  • Optional: For higher purity (>99%), perform a second recrystallization or flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Part 3: Characterization & Data

Physicochemical Properties
Property7-Chloro-6-nitroquinoline (Target)7-Chloro-8-nitroquinoline (Byproduct)
Appearance Pale yellow needlesDarker yellow/orange powder
Melting Point 155–156 °C [1]185–188 °C
R_f (EtOAc:Hex 1:4) ~0.45~0.55 (Less polar due to H-bond)
Spectroscopic Validation (NMR)

The position of the nitro group is confirmed by the splitting patterns of the protons on the benzenoid ring.

  • 7-Chloro-6-nitroquinoline (Major):

    • H-5 and H-8: These protons are para to each other.

    • Coupling: They appear as singlets (or very weak doublets with J < 1 Hz) because para-coupling is negligible.

    • Shift: H-5 is highly deshielded (downfield) by the adjacent NO₂ and the ring nitrogen.

  • 7-Chloro-8-nitroquinoline (Minor):

    • H-5 and H-6: These protons are ortho to each other.

    • Coupling: They appear as doublets with a characteristic ortho-coupling constant (J ≈ 9.0 Hz).

Regioselectivity Mechanism Diagram

The following diagram details why the 6-position is favored over the 8-position.

Regioselectivitycluster_6Attack at C-6 (Major)cluster_8Attack at C-8 (Minor)ContextSubstrate: 7-Chloroquinoline7-Cl directs Ortho (6, 8) and Para (5)Node6Transition State C-6Stabilized by Cl lone pair resonanceLess Steric HindranceContext->Node6Fast KineticsNode8Transition State C-8Destabilized by Peri-interaction(Repulsion between N-1 lone pair and NO2)Context->Node8Slow Kinetics

Caption: Mechanistic explanation of regioselectivity. Steric repulsion at the C-8 position (peri-effect) significantly favors substitution at C-6.

Part 4: Safety & Handling

  • Nitration Hazard: The reaction of HNO₃ and organic compounds can be explosive if temperature control is lost. Never allow the temperature to spike above 15 °C during addition.

  • Acid Burns: Fuming nitric acid and concentrated sulfuric acid cause immediate, severe burns. Wear butyl rubber gloves, face shield, and acid-resistant apron.

  • Nitro Compounds: Aromatic nitro compounds are often toxic and potential mutagens. Handle all solids in a fume hood to avoid inhalation of dust.

References

  • BenchChem Technical Support. (2025).[4] Reactions of 7-Chloro-6-nitroquinoline: Technical Guide. Retrieved from

  • Bradford, L., Elliott, T. J., & Rowe, F. M. (1947). The Skraup reaction with m-substituted anilines.[3] Journal of the Chemical Society, 437-445. (Classic reference establishing isomer distribution).

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University / ACS Publications. Retrieved from

  • National Institutes of Health (NIH). (2024). 7-Chloroquinoline Compound Summary. PubChem. Retrieved from

An In-depth Technical Guide to 7-Chloro-6-nitroquinoline (CAS Number: 58416-31-2)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: Initial research indicates that the CAS number 58416-31-2 corresponds to 7-Chloro-6-nitroquinoline, not 6-Chloro-7-nitroquinoline. This guide will focus on the scientifically accurate information for 7-Chloro-6-nitroquinoline.

Introduction: A Key Intermediate in Medicinal Chemistry

7-Chloro-6-nitroquinoline is a substituted quinoline that serves as a crucial building block in the synthesis of more complex heterocyclic systems. The quinoline core is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents, notably for its applications in developing anticancer and antimalarial drugs.[1] The presence of both a chloro and a nitro group on the quinoline ring system of 7-Chloro-6-nitroquinoline imparts unique reactivity, making it a valuable precursor for a variety of chemical transformations.

The strategic placement of the electron-withdrawing nitro group at the 6-position and the halogen at the 7-position influences the electronic properties of the bicyclic system, predisposing it to specific chemical reactions. This makes it a non-interchangeable tool for synthetic chemists aiming to develop novel therapeutic agents.[2] Researchers in drug development and medicinal chemistry will find this compound to be a versatile starting point for creating libraries of novel compounds for biological screening.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of 7-Chloro-6-nitroquinoline is essential for its effective use in research and development.

Physical and Chemical Properties
PropertyValueSource
CAS Number 58416-31-2[3][4]
Molecular Formula C₉H₅ClN₂O₂[3]
Molecular Weight 208.60 g/mol [3]
Purity ≥97%[3]
MDL Number MFCD18448459[4]
Spectroscopic Data (Predicted)

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

  • ¹H NMR (Predicted):

    • A detailed protocol for sample preparation and acquisition can be found in the Experimental Protocols section.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.9 - 9.1ddJ = 4.2, 1.7 Hz
H-37.5 - 7.7ddJ = 8.4, 4.2 Hz
H-48.2 - 8.4ddJ = 8.4, 1.7 Hz
H-58.6 - 8.8s-
H-88.1 - 8.3s-
  • ¹³C NMR (Predicted):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2151 - 153
C-3122 - 124
C-4136 - 138
C-4a129 - 131
C-5125 - 127
C-6145 - 147
C-7138 - 140
C-8120 - 122
C-8a148 - 150

2.2.2. Infrared (IR) Spectroscopy [5]

  • A detailed protocol for sample preparation and acquisition can be found in the Experimental Protocols section.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
C=N Stretch (Quinoline)1620 - 1580Medium
Aromatic C=C Stretch1590 - 1450Medium to Strong
Asymmetric NO₂ Stretch1550 - 1520Strong
Symmetric NO₂ Stretch1360 - 1330Strong
C-Cl Stretch850 - 750Strong

Synthesis and Reactivity

The synthesis of 7-Chloro-6-nitroquinoline is a critical aspect of its utility. A plausible and commonly employed method is the nitration of 7-chloroquinoline.

Synthetic Workflow

The general workflow for the synthesis and subsequent characterization of 7-Chloro-6-nitroquinoline is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 7-Chloroquinoline Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Dissolve in H₂SO₄ Workup Aqueous Workup & Neutralization Nitration->Workup Pour onto ice Purification Purification (Recrystallization/ Chromatography) Workup->Purification Filter precipitate Product 7-Chloro-6-nitroquinoline Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

A generalized workflow for the synthesis and analysis of 7-Chloro-6-nitroquinoline.
Detailed Synthetic Protocol: Nitration of 7-Chloroquinoline[5]

This protocol is based on established methods for the synthesis of quinoline derivatives.

Materials:

  • 7-Chloroquinoline

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reactivity and Mechanistic Insights

The reactivity of 7-Chloro-6-nitroquinoline is dominated by the electronic effects of its substituents. The nitro group at the 6-position is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAE). The chloro group at the 7-position is a potential leaving group in such reactions.

Nucleophilic Aromatic Substitution (SNAE): The quinoline system, particularly with electron-withdrawing groups, is susceptible to nucleophilic attack. The chloro group at C7 can be displaced by various nucleophiles. This reactivity is crucial for introducing diverse functional groups to the quinoline scaffold. The general mechanism for an SNAE reaction is depicted below.

SNAE_Mechanism Reactant 7-Chloro-6-nitroquinoline Nucleophile Nu⁻ Intermediate Meisenheimer Complex (Intermediate) ProductLeaving_Group ProductLeaving_Group Intermediate->ProductLeaving_Group Loss of Leaving Group Product 7-Substituted-6-nitroquinoline Leaving_Group Cl⁻ ReactantNucleophile ReactantNucleophile ReactantNucleophile->Intermediate Attack at C7

Sources

An In-depth Technical Guide to the Spectroscopic Data of 6-Chloro-7-nitroquinoline: A Predictive Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Chloro-7-nitroquinoline. As a crucial intermediate in various synthetic pathways, particularly in the development of novel therapeutics, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. In the absence of publicly available experimental spectra for this specific isomer, this guide leverages established spectroscopic principles and comparative analysis of structurally related molecules to provide a robust predictive framework. This document is designed to serve as a practical reference for the identification, characterization, and quality control of this compound.

The Structural and Electronic Landscape of this compound

This compound is a disubstituted quinoline derivative where the heterocyclic quinoline core is functionalized with a chloro group at the 6-position and a nitro group at the 7-position. The relative positions of these electron-withdrawing groups significantly influence the electron density distribution across the aromatic system, thereby dictating the chemical shifts and coupling patterns observed in its NMR spectra. The chloro group exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect, while the nitro group is a powerful electron-withdrawing group through both inductive and mesomeric effects. This electronic environment is key to interpreting the spectroscopic data that follows.

A foundational step in spectroscopic analysis is the unambiguous assignment of each proton and carbon in the molecule. The numbering convention for the quinoline ring system is standard, and the structure of this compound is presented below.

Figure 1: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is anticipated to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic effects of the chloro and nitro substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.9 - 9.1ddJ = 4.2, 1.7 Hz
H-37.6 - 7.8ddJ = 8.4, 4.2 Hz
H-48.3 - 8.5ddJ = 8.4, 1.7 Hz
H-58.2 - 8.4s-
H-89.0 - 9.2s-

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Interpretation and Rationale:

  • H-2, H-3, and H-4: These protons on the pyridine ring of the quinoline system typically show a characteristic set of coupled signals. H-2 is expected at the most downfield position in this group due to its proximity to the nitrogen atom. It will appear as a doublet of doublets (dd) due to coupling with H-3 and H-4. H-3 will also be a dd, coupling with both H-2 and H-4. H-4, in turn, will be a dd from coupling with H-3 and H-2.

  • H-5 and H-8: The protons on the benzene ring are significantly influenced by the substituents. The powerful electron-withdrawing nitro group at position 7 will deshield the adjacent H-8 proton, causing it to resonate at a very downfield chemical shift, likely appearing as a singlet. Similarly, the chloro group at position 6 will deshield the neighboring H-5 proton, which is also expected to be a singlet due to the absence of adjacent protons for coupling. The precise chemical shifts of H-5 and H-8 will be a balance of the deshielding effects of the adjacent substituents and the overall electronic environment of the ring.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is predicted to show nine signals for the nine carbon atoms of the quinoline ring, as they are all in chemically non-equivalent environments. The chemical shifts are governed by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2152 - 154
C-3123 - 125
C-4137 - 139
C-4a128 - 130
C-5126 - 128
C-6135 - 137
C-7145 - 147
C-8121 - 123
C-8a149 - 151

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Interpretation and Rationale:

  • Carbons bonded to heteroatoms or electron-withdrawing groups: The carbons directly attached to the nitrogen (C-2, C-8a), chlorine (C-6), and the nitro group (C-7) are expected to be the most deshielded and therefore appear at the most downfield chemical shifts.[1] The electronegativity of these groups reduces the electron density around the carbon nuclei.[1]

  • Quaternary carbons: The quaternary carbons (C-4a, C-8a) will generally show weaker signals compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

  • General trends: The remaining carbon signals are assigned based on established data for quinoline and substituted quinolines. The electron-withdrawing nature of the chloro and nitro groups will generally lead to a downfield shift for the carbons in the benzene portion of the molecule compared to unsubstituted quinoline.

Experimental Protocol for Synthesis and Spectroscopic Characterization

The following provides a detailed, step-by-step methodology for the synthesis and subsequent NMR analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the nitration of 6-chloroquinoline.[2]

Materials:

  • 6-Chloroquinoline

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloroquinoline in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add fuming nitric acid dropwise to the cooled solution, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until a precipitate forms.[2]

  • Filter the precipitate, wash it with cold water, and dry it under a vacuum.[2]

  • For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography on silica gel.[2]

G cluster_synthesis Synthesis Workflow start 6-Chloroquinoline step1 Dissolve in H₂SO₄ Cool to 0-5 °C start->step1 step2 Add fuming HNO₃ (T < 10 °C) step1->step2 step3 Stir at RT step2->step3 step4 Pour onto ice step3->step4 step5 Neutralize with NaHCO₃ step4->step5 step6 Filter and dry step5->step6 product Crude this compound step6->product

Figure 2: Synthetic workflow for this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[2]

¹H NMR Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[2]

  • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.[2]

¹³C NMR Acquisition:

  • Acquire the ¹³C NMR spectrum on the same spectrometer.[2]

  • Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio.[2]

G cluster_nmr NMR Analysis Workflow sample Purified Product prep Dissolve in CDCl₃ sample->prep h_nmr ¹H NMR Acquisition (400 MHz, 16-32 scans) prep->h_nmr c_nmr ¹³C NMR Acquisition (1024-4096 scans) prep->c_nmr data Spectroscopic Data h_nmr->data c_nmr->data

Figure 3: Workflow for NMR spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles of NMR spectroscopy and comparative data from related quinoline derivatives. The provided protocols for synthesis and spectral acquisition offer a practical framework for researchers. While these predictions offer a strong basis for the characterization of this compound, it is imperative that they are confirmed with experimental data upon synthesis and purification. This guide serves as a valuable resource for any scientist or professional involved in the synthesis, handling, and application of this compound.

References

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.).
  • Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF - ResearchGate. (n.d.).
  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline - DergiPark. (2023, September 2).
  • Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide - Benchchem. (n.d.).
  • 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI. (n.d.).
  • 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem - NIH. (n.d.).
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchGate. (2025, August 8).
  • 7-NITRO-QUINOLINE(613-51-4) 1H NMR spectrum - ChemicalBook. (n.d.).
  • What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (2025, September 30).
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.).
  • 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum - ChemicalBook. (n.d.).
  • 6-NITROQUINOLINE(613-50-3) 13C NMR spectrum - ChemicalBook. (n.d.).

Sources

An In-depth Technical Guide to 7-Chloro-6-nitroquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Chloro-6-nitroquinoline, a key chemical intermediate with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of this versatile molecule.

Core Molecular Identity and Physicochemical Properties

7-Chloro-6-nitroquinoline is a substituted quinoline derivative. The quinoline scaffold itself is a privileged structure in drug discovery, and the specific placement of the chloro and nitro groups on the benzo portion of the ring system imparts unique reactivity and potential for further functionalization.

PropertyValueSource
IUPAC Name 7-Chloro-6-nitroquinolineChemScene
CAS Number 58416-31-2ChemScene[1]
Molecular Formula C₉H₅ClN₂O₂ChemScene[1]
Molecular Weight 208.60 g/mol ChemScene[1]
Appearance Pale yellow to brown solid (predicted)-
Solubility Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water.Inferred from related compounds

Synthesis of 7-Chloro-6-nitroquinoline: A Step-by-Step Protocol with Mechanistic Insights

The most common and direct route to 7-Chloro-6-nitroquinoline is through the electrophilic nitration of 7-chloroquinoline. The reaction leverages the electron-rich nature of the quinoline ring, with the directing effects of the chloro substituent and the quinoline nitrogen influencing the position of nitration.

Experimental Protocol: Nitration of 7-Chloroquinoline[2]

Materials:

  • 7-Chloroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Ethanol or Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline in concentrated sulfuric acid. The sulfuric acid serves to protonate the quinoline nitrogen, further activating the ring towards electrophilic attack.

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath. Low-temperature control is critical to minimize the formation of undesired regioisomers (e.g., 7-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline)[2].

  • Nitration: Slowly add fuming nitric acid dropwise to the cooled and stirred solution. The combination of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile in this reaction. Maintain the temperature below 10 °C throughout the addition to ensure regioselectivity.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete conversion.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice. This quenches the reaction and precipitates the crude product.

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product fully precipitates. Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under a vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure 7-Chloro-6-nitroquinoline.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification 7-Chloroquinoline 7-Chloroquinoline Mixing Dissolve 7-Chloroquinoline in Conc. H2SO4 7-Chloroquinoline->Mixing HNO3_H2SO4 Fuming Nitric Acid & Conc. Sulfuric Acid Nitration Slow addition of Fuming Nitric Acid HNO3_H2SO4->Nitration Cooling Cool to 0-5 °C Mixing->Cooling Cooling->Nitration Stirring Stir at Room Temperature Nitration->Stirring Quenching Pour onto Ice Stirring->Quenching Neutralization Neutralize with NaHCO3 Quenching->Neutralization Filtration Filter and Wash Neutralization->Filtration Purification Recrystallize from Ethanol/Methanol Filtration->Purification Product 7-Chloro-6-nitroquinoline Purification->Product

Caption: Synthetic workflow for 7-Chloro-6-nitroquinoline.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data (CDCl₃)[2]
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.9 - 9.1dd4.2, 1.7
H-37.5 - 7.7dd8.4, 4.2
H-48.2 - 8.4dd8.4, 1.7
H-58.6 - 8.8s-
H-88.1 - 8.3s-
Predicted ¹³C NMR Spectral Data (CDCl₃)[2]
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2151 - 153
C-3122 - 124
C-4136 - 138
C-4a129 - 131
C-5128 - 130
C-6145 - 147
C-7135 - 137
C-8123 - 125
C-8a148 - 150
Predicted Infrared (IR) Spectral Data[2]
Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretch
1600 - 1450Aromatic C=C stretch
1550 - 1500 & 1350 - 1300Asymmetric and symmetric NO₂ stretch
850 - 750C-Cl stretch

Reactivity and Potential Transformations

The chemical reactivity of 7-Chloro-6-nitroquinoline is primarily dictated by the interplay of the electron-withdrawing nitro group and the chloro substituent on the quinoline ring.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group activates the quinoline ring for nucleophilic aromatic substitution, particularly at the chloro-substituted position. This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile handle for introducing diverse functional groups.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂, Pd/C). This transformation yields 6-amino-7-chloroquinoline, a valuable building block for the synthesis of more complex heterocyclic systems and potential bioactive molecules.

Reactivity_Pathways cluster_snar Nucleophilic Aromatic Substitution cluster_reduction Nitro Group Reduction Start 7-Chloro-6-nitroquinoline Nu Nucleophile (e.g., R-NH2, R-OH, R-SH) Start->Nu SNAr Reducing_Agent Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) Start->Reducing_Agent Reduction SNAr_Product 6-Nitro-7-substituted-quinoline Nu->SNAr_Product Reduction_Product 6-Amino-7-chloroquinoline Reducing_Agent->Reduction_Product

Caption: Key reactivity pathways of 7-Chloro-6-nitroquinoline.

Applications in Drug Discovery and Development

Derivatives of the 7-chloroquinoline nucleus have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimalarial, and anti-inflammatory properties[4]. 7-Chloro-6-nitroquinoline serves as a crucial intermediate in the synthesis of such derivatives.

The dual functionality of the chloro and nitro groups allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures. For instance, the 7-chloroquinolinehydrazone scaffold has shown promise as a class of experimental anticancer drugs[5]. The ability to introduce various substituents at the 7-position via SNAr, followed by modification of the 6-amino group (obtained from the reduction of the nitro group), provides a powerful strategy for generating libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As a nitroaromatic and chlorinated heterocyclic compound, 7-Chloro-6-nitroquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

The GHS hazard statements for the related compound 7-chloro-6-nitro-4-hydroxyquinazoline include H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[6]. It is prudent to assume similar hazards for 7-Chloro-6-nitroquinoline.

Conclusion

7-Chloro-6-nitroquinoline is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its synthesis is straightforward, and its dual functional handles offer numerous possibilities for the creation of diverse molecular libraries. A thorough understanding of its synthesis, spectroscopic properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development.

References

  • Benchchem. Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. Benchchem. Accessed January 28, 2026.
  • MDPI. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. MDPI. Published May 3, 2023.
  • SciELO. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Accessed January 28, 2026.
  • ChemScene. 58416-31-2 | 7-Chloro-6-nitroquinoline. ChemScene. Accessed January 28, 2026.
  • Benchchem. Technical Support Center: Reactions of 7-Chloro-6-nitroquinoline. Benchchem. Accessed January 28, 2026.
  • TCI Chemicals. SAFETY DATA SHEET - 7-Chloro-6-nitro-4-hydroxyquinazoline. TCI Chemicals. Published May 14, 2025.

Sources

Technical Guide: Solubility and Melting Point of 6-Chloro-7-nitroquinoline

[1]

Executive Summary

This compound (CAS: 226073-82-1 ) is a disubstituted quinoline derivative characterized by the presence of a chlorine atom at the C6 position and a nitro group at the C7 position.[1][2][3][4][5][6] This specific substitution pattern creates a highly electron-deficient scaffold, making it a critical electrophile in nucleophilic aromatic substitution (

Unlike its more common isomers (e.g., 6-chloro-5-nitroquinoline), the 6,7-isomer is often isolated as a minor product or synthesized via targeted cyclization, leading to a scarcity of public physicochemical data.[1] This guide synthesizes available experimental data with structural activity relationship (SAR) logic to provide a definitive reference.

Physicochemical Profile

Identification & Constants
PropertyValue / Description
CAS Registry Number 226073-82-1
IUPAC Name This compound
Molecular Formula

Molecular Weight 208.60 g/mol
Appearance Pale yellow to tan crystalline solid
SMILES Clc1cc2ncccc2cc1=O
Melting Point Analysis

The melting point of this compound is influenced by the strong dipole moment created by the adjacent electron-withdrawing groups (chloro and nitro).[1]

  • Experimental Range: 145 °C – 155 °C (Estimated based on isomeric data)

    • Note: While specific vendor data for this exact regioisomer is proprietary, structural isomers provide a reliable thermal window.

    • Reference Isomer (5-Chloro-8-nitroquinoline): 136 °C

    • Reference Isomer (6-Nitroquinoline): 150–154 °C

    • Structural Logic: The 6,7-substitution pattern allows for efficient

      
      -stacking similar to 6-nitroquinoline, suggesting a melting point at the higher end of the quinoline spectrum.
      
Solubility Profile

The compound exhibits lipophilic behavior typical of nitrated halo-heterocycles.[1]

SolventSolubility RatingExperimental Observation
Water InsolubleHydrophobic aromatic core prevents solvation.[1]
Dichloromethane (DCM) HighPreferred solvent for extraction and synthesis.
Chloroform (

)
HighExcellent for recrystallization.
DMSO / DMF HighSuitable for

reactions at elevated temperatures.
Methanol / Ethanol Low to ModerateLow solubility at RT; soluble upon heating (useful for recrystallization).

Structural Analysis & Synthesis Logic

Synthesis Routes

The synthesis of this compound is challenging due to directing group effects.[1] Direct nitration of 6-chloroquinoline typically yields the 5-nitro (ortho to Cl) or 8-nitro isomers.[1] Therefore, de novo ring construction is the preferred route for high purity.

Route A: Modified Skraup Synthesis (Preferred)

This route constructs the pyridine ring onto a pre-functionalized aniline, ensuring correct regiochemistry.

  • Starting Material: 4-Chloro-3-nitroaniline.[1][7][8]

  • Reagents: Glycerol, Sulfuric Acid, Mild Oxidant (e.g.,

    
     or Sodium 3-nitrobenzenesulfonate).
    
  • Mechanism: The aniline nitrogen attacks acrolein (generated in situ), followed by cyclization and oxidation.

Route B: Direct Nitration (Low Selectivity)
  • Starting Material: 6-Chloroquinoline.[1][2]

  • Reagents: Fuming

    
     / 
    
    
    .
  • Outcome: Mixture of 6-chloro-5-nitroquinoline (Major) and this compound (Minor).[1] Requires tedious chromatographic separation.

Workflow Visualization

The following diagram outlines the logical flow for synthesis and purification.

SynthesisWorkflowStartStart: 4-Chloro-3-nitroanilineReagentsGlycerol + H2SO4(Skraup Conditions)Start->ReagentsIntermediateIntermediate:Acrolein AdductReagents->IntermediateDehydrationCyclizationCyclization & OxidationIntermediate->Cyclization140°CCrudeCrude Product(Isomer Mixture)Cyclization->CrudePurificationPurification:Recrystallization (EtOH)or Column ChromatographyCrude->PurificationFinalPure this compound(CAS 226073-82-1)Purification->Final

Figure 1: Synthetic pathway via Skraup reaction to ensure regioselectivity.

Experimental Methodologies

Protocol: Solubility Determination (Gravimetric)

To validate solubility for formulation or reaction solvent selection:

  • Preparation: Weigh 10 mg of this compound into a 4 mL vial.

  • Solvent Addition: Add the target solvent (e.g., DCM) in 100

    
     aliquots at 25 °C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    .
    
Protocol: Melting Point Determination

Due to the potential for sublimation or decomposition of nitro compounds:

  • Instrument: Differential Scanning Calorimeter (DSC) or Capillary Melting Point Apparatus.

  • Sample Prep: Dry sample under vacuum (

    
    ) at 40 °C for 4 hours to remove solvent residues.
    
  • Ramp Rate: 5 °C/min (Standard) or 1 °C/min (High Precision).

  • Observation: Record

    
     (onset temperature) and 
    
    
    (clear liquid point).
    • Expectation: Sharp transition indicates high purity (>98%). Broad range (>2 °C) indicates isomeric contamination (likely 5-nitro isomer).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69163, 6-Chloroquinoline (Isomer Reference). Retrieved from .

  • ChemicalBook (2025). this compound Product Description and CAS 226073-82-1 Verification. Retrieved from .

  • Carta, A., et al. (2006). "Synthesis of substituted aminoquinolines as useful intermediates for preparation of aromatic N-tricyclic systems." Heterocyclic Communications, 12(6). (Discusses reactivity of this compound).
  • Manske, R. H. F. (1942). "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144. (Foundational text on Skraup synthesis regiochemistry).
  • BenchChem (2025). Spectroscopic and Synthetic Profile of Nitroquinolines. Retrieved from .

High-Performance Electrophilic Nitration: Synthesizing 7-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Orientation

Objective: To execute the electrophilic nitration of 7-chloroquinoline to yield the target intermediate 7-chloro-6-nitroquinoline .

Critical Technical Note on Nomenclature: The topic request specified "6-Chloro-7-nitroquinoline" as the product of "7-chloroquinoline" nitration. This transformation would require the migration of the chlorine atom from position 7 to 6, which is chemically impossible under standard electrophilic aromatic substitution (EAS) conditions.

  • Interpretation: This guide assumes the target is 7-chloro-6-nitroquinoline (retaining the 7-chloro scaffold).

  • Alternative: If the specific target is this compound, the starting material must be substituted to 6-chloroquinoline . This guide focuses on the 7-chloro substrate as defined in the core directive.

Application Context: Nitro-haloquinolines are high-value scaffolds in the synthesis of antimalarials (chloroquine analogs), kinase inhibitors (e.g., EGFR inhibitors), and antibacterial agents. The 6-nitro derivative serves as a precursor to 6-amino-7-chloroquinoline, a critical "aniline-equivalent" for Buchwald-Hartwig couplings or nucleophilic displacements.

Mechanistic Analysis: The Regioselectivity Conundrum

The nitration of 7-chloroquinoline is a complex electrophilic aromatic substitution (EAS) governed by competing electronic effects.

Electronic Landscape
  • The Quinoline Ring: The nitrogen atom exerts a strong electron-withdrawing effect, deactivating the pyridine ring (positions 2, 3, 4) and, to a lesser extent, the benzene ring (positions 5, 6, 7, 8). Protonation of the nitrogen in acidic media (

    
    ) intensifies this deactivation (
    
    
    
    effect), directing electrophiles almost exclusively to the benzene ring.
  • The 7-Chloro Substituent: Chlorine is an electron-withdrawing group (inductive) but an ortho/para director (resonance).

    • Ortho to Cl: Positions 6 and 8.

    • Para to Cl: Position 4 (Deactivated by the pyridine ring).

    • Meta to Cl: Position 5.

Competing Sites of Attack
  • Position 8 (Major Competitor): This is the "alpha" position of the benzene ring (kinetically favored in unsubstituted quinoline) and is ortho to the chlorine. It is often the thermodynamic product.

  • Position 5 (Minor Competitor): This is the other "alpha" position. It is meta to the chlorine, making it less favorable than C8 or C6 electronically, but sterically accessible.

  • Position 6 (Target): This is the "beta" position of the benzene ring. While usually less reactive in quinoline, the ortho-directing effect of the 7-chlorine atom activates this position specifically.

ReactionPathway SM 7-Chloroquinoline Inter Nitronium Ion Attack (Sigma Complex) SM->Inter HNO3 / H2SO4 0-5°C Prod6 7-Chloro-6-nitroquinoline (Target) Inter->Prod6 Ortho-Cl Directed (Kinetic Control) Prod8 7-Chloro-8-nitroquinoline (Major Side Product) Inter->Prod8 Alpha-Pos + Ortho-Cl (Thermodynamic) Prod5 7-Chloro-5-nitroquinoline (Minor Side Product) Inter->Prod5 Alpha-Pos (Meta-Cl)

Figure 1: Reaction pathway showing the divergence of nitration products based on electronic directing effects.

Experimental Protocol

This protocol utilizes a "Mixed Acid" strategy. The in-situ generation of the nitronium ion (


) is exothermic; precise thermal management is required to prevent dinitration or tar formation.
Materials & Equipment
ComponentSpecificationRole
Substrate 7-Chloroquinoline (97%+)Starting Material
Acid 1 Sulfuric Acid (

), Conc. (98%)
Solvent & Catalyst
Acid 2 Fuming Nitric Acid (

), >90%
Nitrating Agent
Quench Crushed Ice / DI WaterReaction Termination
Base Sodium Bicarbonate (

) or

Neutralization
Solvent Dichloromethane (DCM) & EthanolExtraction & Purification
Step-by-Step Methodology

Step 1: Solubilization (Protonation)

  • Charge a 3-neck round-bottom flask (RBF) with 7-chloroquinoline (1.0 equiv).

  • Cool the flask to 0°C using an ice/salt bath.

  • Add Concentrated

    
      (5-10 volumes) dropwise.
    
    • Observation: The solution will heat up significantly as the quinoline nitrogen is protonated. Stir until fully dissolved.

Step 2: Electrophilic Attack

  • Prepare a separate mixture of Fuming

    
     (1.2 equiv) and Conc. 
    
    
    
    (1:1 ratio) at 0°C.
  • Add the nitrating mixture to the quinoline solution dropwise via an addition funnel.

    • Critical Control: Maintain internal temperature < 5°C . If temp rises >10°C, stop addition immediately. High temps favor the thermodynamic 8-nitro isomer and dinitration.

  • Once addition is complete, allow the reaction to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:4) or LC-MS. Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).

Step 3: Quench & Isolation

  • Pour the reaction mixture slowly onto a slurry of crushed ice (20 volumes). Caution: Exothermic.

  • Neutralize the acidic solution to pH 7–8 using saturated

    
     solution or 
    
    
    
    .
    • Observation: A yellow/orange precipitate (mixture of isomers) will form.

  • Extract the aqueous slurry with Dichloromethane (DCM) (

    
    ).
    
  • Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Purification (The Isomer Separation)

The crude solid contains the 6-nitro (target), 8-nitro (major impurity), and 5-nitro isomers.

  • Fractional Recrystallization:

    • Dissolve the crude solid in boiling Ethanol or Methanol .

    • Allow to cool slowly. The 8-nitro isomer is often less soluble and may crystallize out first. Filter this off.

    • Concentrate the mother liquor to obtain the enriched 6-nitro isomer .

  • Column Chromatography (If high purity is required):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes -> 20% Ethyl Acetate in Hexanes.

    • Elution Order: Typically, the less polar 5- and 8-nitro isomers elute before the 6-nitro isomer (due to dipole moment differences relative to the ring nitrogen).

Workflow Visualization

ExperimentalWorkflow Setup Setup: 7-Cl-Quinoline + H2SO4 Cool to 0°C Nitration Addition: HNO3/H2SO4 Dropwise, T < 5°C Setup->Nitration Reaction Reaction: Stir RT, 2-4 hrs Monitor LC-MS (m/z 209) Nitration->Reaction Quench Quench: Pour on Ice Neutralize (pH 8) Reaction->Quench Workup Workup: Extract DCM Dry & Concentrate Quench->Workup Purify Purification: Recrystallization (EtOH) or Column Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis and isolation of 7-chloro-6-nitroquinoline.

Data Summary & Characterization

ParameterValue / Description
CAS Number 58416-31-2 (7-Chloro-6-nitroquinoline)
Molecular Formula

Molecular Weight 208.60 g/mol
Appearance Yellow to pale brown solid
Melting Point ~155-156°C (Lit. varies by purity)
Key 1H NMR Signals H2 (Pyridine): ~9.0 ppm (dd)H8 (Benzene): ~8.2 ppm (s) (Singlet due to ortho-nitro/ortho-chloro shielding)H5 (Benzene): ~8.7 ppm (s)

Note on Identification: The 6-nitro isomer is characterized by two singlets in the aromatic region (H5 and H8) due to the para-relationship of the protons on the benzene ring (positions 5 and 8 are isolated by the substituents at 6 and 7). The 8-nitro isomer will show a pair of doublets (H5 and H6) with ortho-coupling (~9 Hz).

Safety & Hazards

  • Fuming Nitric Acid: Extremely corrosive and strong oxidizer. Causes severe burns. Reacts violently with organics. Use only in a functioning fume hood.

  • Exotherm: The mixing of concentrated acids and the nitration reaction are highly exothermic. Runaway reactions can occur if addition is too fast.

  • Nitro Compounds: Many nitro-aromatics are potentially explosive or shock-sensitive when dry. Do not overheat the crude residue.

References

  • BenchChem. (2025).[1] Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. Retrieved from

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
  • ChemScene. (n.d.). Product Information: 7-Chloro-6-nitroquinoline (CAS 58416-31-2).[2][3][4] Retrieved from

  • Palmer, D. C. (Ed.). (2003). The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience.

Sources

The Latent Therapeutic Potential of 6-Chloro-7-nitroquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Niche Scaffold

In the vast and ever-evolving landscape of medicinal chemistry, the quinoline nucleus stands as a cornerstone scaffold, consistently yielding compounds with a broad spectrum of biological activities. While extensive research has illuminated the therapeutic potential of various substituted quinolines, the specific class of 6-chloro-7-nitroquinoline derivatives remains a largely unexplored frontier. This technical guide aims to bridge this knowledge gap, providing researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this intriguing class of compounds. By synthesizing data from closely related analogues and outlining robust experimental protocols, we will build a compelling case for the investigation of this compound derivatives as a source of novel therapeutic agents. This document is not merely a recitation of facts but a strategic blueprint for unlocking the latent potential of this unique chemical scaffold.

The this compound Scaffold: A Foundation for Biological Activity

The this compound core is a fascinating chemical entity, characterized by the fusion of a pyridine and a benzene ring, further functionalized with two key electron-withdrawing groups: a chloro group at position 6 and a nitro group at position 7. The presence and positioning of these substituents are not arbitrary; they are anticipated to significantly influence the molecule's physicochemical properties and, consequently, its biological activity. The reactivity of the quinoline ring is dependent on the type and position of substitutions; for instance, a halogen at the 7th position can enhance its propensity for coupling reactions.[1]

Synthesis of the Core Scaffold: 7-Chloro-6-nitroquinoline

A plausible and accessible synthetic route to the parent this compound involves the nitration of 7-chloroquinoline. This foundational reaction provides the necessary starting material for further derivatization and exploration of the chemical space.

Experimental Protocol: Synthesis of 7-Chloro-6-nitroquinoline

Materials:

  • 7-Chloroquinoline

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add fuming nitric acid dropwise to the cooled solution, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete nitration.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting acidic solution with a saturated solution of sodium bicarbonate until the product precipitates out of the solution.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it under a vacuum to yield the crude 7-chloro-6-nitroquinoline.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent system to obtain a high-purity compound for subsequent derivatization and biological screening.

Potential Anticancer Activities: A Mechanistic Perspective

While direct studies on this compound derivatives are scarce, the extensive body of research on related chloro- and nitro-substituted quinolines provides a strong foundation for postulating their potential as anticancer agents. Quinoline derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including kinase inhibition, induction of apoptosis, and cell cycle arrest.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibition

One of the most promising avenues for the anticancer activity of 6-nitroquinoline derivatives is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3] Aberrant EGFR signaling is a well-established driver of proliferation, survival, and differentiation in numerous cancers.[3] By targeting the ATP-binding site of the EGFR kinase domain, these compounds can block downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Derivative This compound Derivative Derivative->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling and inhibition by this compound derivatives.

Experimental Protocol: EGFR Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of test compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds (this compound derivatives)

  • Positive control inhibitor (e.g., Gefitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the kinase buffer, the test compound or control, and the EGFR enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]

Induction of Reactive Oxygen Species (ROS)

The nitro group in the 6-nitroquinoline scaffold can be a source of cytotoxic reactive oxygen species (ROS).[3] Through bioreduction, the nitro group can form a nitro radical anion, which can then be further reduced to generate superoxide radicals and other ROS. This increase in oxidative stress can lead to DNA damage, protein oxidation, and lipid peroxidation, ultimately triggering cell death.[3]

ROS_Generation Derivative This compound Derivative Nitro_Radical Nitro Radical Anion Derivative->Nitro_Radical Bioreduction ROS Reactive Oxygen Species (e.g., Superoxide) Nitro_Radical->ROS Redox Cycling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Cell Death (Apoptosis/Necrosis) Oxidative_Stress->Cell_Death

Caption: ROS-mediated cytotoxicity of this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Test compounds

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the positive control for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value.[5]

Experimental Protocol: Detection of Intracellular ROS

This protocol uses the cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cancer cell lines

  • DCFH-DA solution

  • Test compounds

  • Positive control for ROS induction (e.g., H₂O₂)

  • 96-well black plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed the cells in 96-well black plates and allow them to attach.

  • Treat the cells with the test compounds for the desired time.

  • Wash the cells with PBS and then incubate them with the DCFH-DA solution in the dark at 37°C for 30-60 minutes.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or analyze the cells by flow cytometry.[6][7] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Potential Antimicrobial Activities: Targeting Bacterial Processes

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[1] The presence of chloro and nitro groups can enhance the antimicrobial properties of quinoline derivatives. These compounds may exert their effects by targeting essential bacterial enzymes or disrupting cell wall integrity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the bacterial strain in CAMHB.

  • Prepare serial two-fold dilutions of the test compounds and the positive control in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.[9] The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound derivatives are not available, we can extrapolate from related quinoline series.

  • Position of Substituents: The biological activity of quinoline derivatives is highly dependent on the position of the substituents. For instance, in some series of quinolones, a C-6 fluoro group is preferred for antibacterial activity, but replacement with an amino group can still yield good activity.[10]

  • Nature of Substituents: The introduction of different substituents at various positions on the quinoline ring can significantly impact activity. For example, in a series of 6-nitroquinazolines, the presence of a 4-fluorophenyl or 3,4-difluorophenyl moiety at the C(4)-position was beneficial for inhibitory activity against TNF-alpha production and T cell proliferation.[4]

  • Derivatization: The this compound scaffold can be readily derivatized at other positions to explore the SAR. For instance, nucleophilic substitution at the 4-position is a common strategy to introduce diverse functionalities.

Data Summary and Future Directions

To facilitate the systematic evaluation of novel this compound derivatives, it is crucial to present the biological data in a clear and concise manner.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

Compound IDR-group ModificationAnticancer IC₅₀ (µM) (MCF-7)Antimicrobial MIC (µg/mL) (S. aureus)
SCN-001 -H>100128
SCN-002 -NH(CH₂)₂OH25.464
SCN-003 -piperazine12.832
SCN-004 -4-fluorophenylamino5.216
Doxorubicin (Positive Control)0.8N/A
Ciprofloxacin (Positive Control)N/A2

This table is for illustrative purposes only and does not represent actual experimental data.

Conclusion: A Call to Exploration

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Based on the well-documented biological activities of related chloro- and nitro-substituted quinolines, there is a strong rationale to investigate derivatives of this scaffold for their potential anticancer and antimicrobial properties. The synthetic accessibility of the core structure, coupled with the potential for diverse derivatization, offers a fertile ground for the discovery of novel therapeutic agents. This technical guide provides the foundational knowledge and detailed experimental protocols necessary to embark on this exciting avenue of research. It is our hope that this document will inspire and empower researchers to unlock the full therapeutic potential of this compound derivatives.

References

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). Molecules, 28(6), 2795. [Link]

  • Broth microdilution. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021). Journal of Chemistry, 2021, 1-12. [Link]

  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (2021). Future Medicinal Chemistry, 13(13), 1145-1158. [Link]

  • 6-Aminoquinolones: a new class of quinolone antibacterials?. (1995). Journal of Medicinal Chemistry, 38(21), 4158-4165. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules, 27(25), 8873. [Link]

  • Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (2016). Medicinal Chemistry Research, 25(8), 1593-1603. [Link]

  • ROS Assay Kit Protocol. (n.d.). OxiSelect™. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015). Mini-Reviews in Medicinal Chemistry, 15(14), 1184-1195. [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. (2022). ACS Omega, 7(28), 24433-24445. [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. [Link]

  • Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. (2022). Antibiotics, 11(10), 1348. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. (2022). ACS Omega, 7(28), 24433-24445. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. [Link]

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Methodological & Application

Application Note: Real-Time Monitoring of 6-Chloro-7-nitroquinoline Synthesis via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-chloro-7-nitroquinoline and its real-time monitoring using Thin-Layer Chromatography (TLC). This compound is a crucial intermediate in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents. Efficient synthesis requires precise monitoring to optimize reaction conditions, maximize yield, and minimize byproduct formation. TLC offers a rapid, cost-effective, and sensitive method to track the consumption of the starting material, 6-chloroquinoline, and the formation of the desired product.[1][2] This protocol details the nitration reaction, preparation and execution of TLC analysis, and interpretation of results for researchers, chemists, and professionals in drug development.

Introduction: The "Why" Behind the Method

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of substituted quinolines like this compound is a critical step in the drug discovery pipeline. The introduction of a nitro group via electrophilic aromatic substitution is a foundational reaction, but it is not without its challenges. The reaction's progress is highly dependent on factors such as temperature, reaction time, and the concentration of nitrating agents.

In-process monitoring is therefore not just a quality control measure but a critical tool for process optimization. Thin-Layer Chromatography (TLC) is an ideal technique for this purpose.[1][3] By separating compounds based on their differential polarity, TLC provides a clear visual snapshot of the reaction's state at any given moment.[1] The starting material, 6-chloroquinoline, is significantly less polar than the product, this compound, due to the introduction of the highly polar nitro (-NO₂) group. This difference in polarity is the key to their successful separation on a TLC plate, allowing for an unambiguous assessment of reaction completion.[2][4]

Reaction Scheme: Electrophilic Nitration

The synthesis involves the nitration of 6-chloroquinoline using a classic nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich quinoline ring.

Figure 1. Synthesis of this compound via electrophilic nitration of 6-chloroquinoline.

Materials and Equipment

Reagents for Synthesis
  • 6-Chloroquinoline (Starting Material, SM)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, 90%) or Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Materials for TLC Monitoring
  • Silica Gel 60 F₂₅₄ TLC plates

  • TLC Developing Chamber

  • Capillary tubes for spotting

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade)

  • UV Lamp (254 nm)

  • Iodine chamber (optional)

  • Stannous Chloride (SnCl₂) stain (for enhanced visualization, optional)

Experimental Protocol: Synthesis

Safety First: The nitrating mixture is extremely corrosive and a strong oxidizing agent.[5][6] Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[5] The reaction is highly exothermic and requires strict temperature control.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloroquinoline (1.0 eq) in concentrated sulfuric acid.

  • Cooling: Cool the mixture in an ice-salt bath to maintain a temperature between 0-5 °C.[7] Proper cooling is critical to prevent over-nitration and byproduct formation.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (1.1 eq) dropwise to the cooled solution via the dropping funnel.[7] Crucial: Maintain the internal temperature below 10 °C throughout the addition to ensure selectivity and safety.[7]

  • Reaction Progress: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. The progress will be monitored by TLC at regular intervals (e.g., every 30 minutes).

  • Quenching: Once the reaction is deemed complete by TLC, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the product.

  • Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7. The product will precipitate as a solid.

  • Filtration and Drying: Filter the precipitate, wash it thoroughly with cold deionized water, and dry it under vacuum to obtain the crude this compound.

Experimental Protocol: TLC Monitoring

Causality Behind TLC Parameter Selection
  • Stationary Phase: Silica gel is used as the stationary phase because it is a polar adsorbent.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate) is ideal.[1][8] The ratio determines the overall polarity of the mobile phase. A common starting point is 3:1 Hexane:Ethyl Acetate . This ratio is chosen because the less polar starting material will travel further up the plate, while the more polar nitro-product will have a stronger interaction with the silica gel and thus a lower Retention Factor (Rf).

  • Visualization: Quinoline derivatives are aromatic and contain conjugated π-systems, making them readily visible under UV light at 254 nm.[1][9] They appear as dark spots on the fluorescent green background of the TLC plate.[9][10]

Step-by-Step TLC Procedure
  • Prepare the TLC Chamber: Pour the 3:1 Hexane:Ethyl Acetate mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapors.[8] Cover the chamber.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the silica plate.[8] Mark three lanes: "SM" for Starting Material, "RM" for Reaction Mixture, and "Co" for a co-spot.[1]

  • Prepare Samples for Spotting:

    • SM: Dissolve a tiny amount of the starting 6-chloroquinoline in a few drops of ethyl acetate.

    • RM: Carefully withdraw a small aliquot (1-2 drops) from the reaction mixture using a glass pipette and quench it in a vial containing a small amount of ice and ethyl acetate. Shake well. The organic layer contains the sample for spotting.[3]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the "SM" solution onto the SM lane on the baseline.[1]

    • Using a different capillary tube, spot the organic layer of the quenched "RM" sample onto the RM and Co lanes.[1]

    • On the "Co" (co-spot) lane, after the RM spot has dried, spot the SM solution directly on top of it.[1]

  • Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[8] Cover the chamber and allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm).[9] Circle the observed spots with a pencil.[10]

    • Calculate the Rf value for each spot.

Data Interpretation: Reading the Story on the Plate

The Rf value is a ratio, calculated by dividing the distance the compound traveled by the distance the solvent front traveled.

Time PointTLC Plate Observation (under UV 254 nm)Interpretation
T = 0 SM Lane: Single dark spot with high Rf (~0.6-0.7). RM Lane: A single, intense dark spot corresponding to the SM spot.The reaction has just begun. Only the starting material, 6-chloroquinoline, is present.
T = 1 hr SM Lane: Reference spot remains at high Rf. RM Lane: The spot for the SM is visibly less intense. A new, more polar spot with a lower Rf (~0.3-0.4) has appeared. This is the product, this compound. Co Lane: Two distinct spots are visible, confirming the presence of both SM and product.The reaction is proceeding. The starting material is being consumed, and the desired product is forming. The clear separation between the two spots validates the chosen TLC system.
T = 3 hr SM Lane: Reference spot remains at high Rf. RM Lane: The spot corresponding to the SM is very faint or has completely disappeared. The spot for the product at the lower Rf is now the most intense spot on the plate. Co Lane: The upper SM spot is absent, and only the lower product spot is visible.The reaction is complete or near completion.[2] The absence of the starting material spot in the reaction mixture lane indicates that it has been fully converted to the product. The reaction can now be quenched and worked up.

Workflow Visualization

The following diagram outlines the integrated synthesis and monitoring process.

Synthesis_TLC_Workflow cluster_synthesis Synthesis Phase cluster_tlc TLC Monitoring Cycle (Repeat every 30-60 min) cluster_workup Work-Up Phase Setup 1. Reaction Setup (6-CQ in H₂SO₄) Cool 2. Cool to 0-5 °C Setup->Cool Add 3. Add HNO₃ (T < 10 °C) Cool->Add React 4. Stir at RT Add->React Sample A. Take Aliquot React->Sample Spot B. Spot TLC Plate (SM, RM, Co) Sample->Spot Develop C. Develop Plate (3:1 Hex:EtOAc) Spot->Develop Visualize D. Visualize (UV 254nm) & Calculate Rf Develop->Visualize Decision 5. Analyze TLC: Is SM spot gone? Visualize->Decision Quench 6. Quench on Ice Neutralize 7. Neutralize (NaHCO₃) Quench->Neutralize Isolate 8. Filter & Dry Product Neutralize->Isolate Decision->React No (Continue Reaction) Decision->Quench Yes (Reaction Complete)

Caption: Workflow for synthesis and TLC monitoring.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Spots are streaking ("tailing") Sample is too concentrated; compound is acidic/basic and interacting too strongly with silica.Dilute the sample before spotting. Re-spot using a smaller capillary or spot multiple times, allowing the solvent to dry in between.[3] Add a drop of triethylamine (for basic compounds) or acetic acid to the mobile phase.[8]
No spots are visible under UV Sample is too dilute; compound is not UV-active.Concentrate the sample or spot multiple times in the same location.[3][8] Use a chemical stain like iodine vapor or a permanganate dip. For nitro compounds, a specific stannous chloride stain can be used for high sensitivity.[11]
Rf values are too high/low The mobile phase is too polar (low Rf) or too non-polar (high Rf).Adjust the eluent composition. If Rf is too low (<0.2), increase the proportion of ethyl acetate. If Rf is too high (>0.8), increase the proportion of hexane.
Spots are not separating well The polarity of the mobile phase is not optimal for the components.Perform a gradient test with different solvent ratios (e.g., 5:1, 4:1, 2:1 Hexane:Ethyl Acetate) to find the system that provides the best separation between the starting material and product spots.

References

  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.
  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • BenchChem. (n.d.). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC).
  • BenchChem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
  • BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03).
  • The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management.
  • WSU. (n.d.). Monitoring Reactions by TLC.

Sources

Application Note: High-Purity Isolation of 6-Chloro-7-nitroquinoline via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 6-chloro-7-nitroquinoline from a crude synthetic mixture using automated flash column chromatography. As a key intermediate in the synthesis of various pharmacologically active molecules, the purity of this compound is critical. This guide addresses the primary challenge of separating the desired product from its constitutional isomers, namely 6-chloro-5-nitroquinoline and 6-chloro-8-nitroquinoline, which are common byproducts of the nitration of 6-chloroquinoline. We present a comprehensive workflow, from initial sample preparation and thin-layer chromatography (TLC) method development to a robust gradient elution strategy for automated flash chromatography. This protocol is designed to be a self-validating system, ensuring high purity and recovery of the target compound.

Introduction: The Purification Challenge

The synthesis of this compound, typically achieved through the nitration of 6-chloroquinoline, often results in a mixture of nitro-isomers. The directing effects of the chloro-substituent and the nitrogen atom in the quinoline ring can lead to the formation of not only the desired 7-nitro isomer but also the 5-nitro and 8-nitro constitutional isomers. Due to their similar polarities, the separation of these isomers can be challenging, often precluding simple recrystallization as a sole purification method. Column chromatography, therefore, becomes an indispensable tool for achieving the high purity required for subsequent synthetic steps and drug development applications. This note details a systematic approach to developing a robust purification method using silica gel flash column chromatography.

Pre-Chromatography Method Development: Thin-Layer Chromatography (TLC)

Before proceeding to flash column chromatography, it is imperative to develop an effective solvent system using Thin-Layer Chromatography (TLC). This allows for the rapid assessment of the separation of the target compound from impurities.

Rationale for Solvent System Selection

A common and effective mobile phase for the separation of moderately polar compounds like nitroquinolines on a silica gel stationary phase is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ratio of these solvents can be adjusted to achieve optimal separation. For compounds with basic nitrogen heterocycles like quinolines, tailing on the TLC plate can be an issue. While not always necessary for nitroquinolines, the addition of a small amount of a basic modifier like triethylamine (~0.5%) to the mobile phase can improve peak shape.

TLC Protocol
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent such as dichloromethane or ethyl acetate.

  • Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.

  • Development: Develop the plate in a sealed chamber containing a mixture of hexane and ethyl acetate . A good starting point for method development is a 7:3 (v/v) mixture of hexane:ethyl acetate .

  • Visualization: Visualize the separated spots under UV light (254 nm). The nitroquinoline isomers should appear as dark spots.

  • Analysis: Calculate the retardation factor (Rf) for each spot. The Rf is defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf value for the target compound for column chromatography is between 0.2 and 0.4, as this generally translates to good separation on a column.

Compound Expected Rf in 7:3 Hexane:Ethyl Acetate
This compound (Product)~ 0.3
6-Chloro-5-nitroquinoline (Impurity)Higher Rf than the product
6-Chloro-8-nitroquinoline (Impurity)Lower Rf than the product

Note: These Rf values are approximate and may vary depending on the specific batch of TLC plates and chamber saturation.

Flash Column Chromatography Protocol

This protocol is designed for an automated flash chromatography system.

Materials and Equipment
  • Automated flash chromatography system

  • Pre-packed silica gel column (e.g., 40 g for a 1-2 g crude sample)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Crude this compound mixture

  • Rotary evaporator

Column Preparation and Equilibration
  • Select a pre-packed silica gel column of an appropriate size for the amount of crude material to be purified. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude sample weight for difficult separations.

  • Install the column on the automated flash system.

  • Equilibrate the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) for at least 5 column volumes (CV).

Sample Loading

Proper sample loading is critical for achieving good separation. For compounds like this compound that may have limited solubility in the initial, non-polar mobile phase, dry loading is the recommended technique.

Dry Loading Protocol:

  • Dissolve the crude mixture in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.

  • Carefully evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • Load the resulting powder into an empty solid-load cartridge.

  • Attach the solid-load cartridge to the top of the equilibrated silica gel column.

Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating the isomeric mixture.

Recommended Gradient Profile:

Column Volumes (CV) % Hexane % Ethyl Acetate Description
0 - 2955Isocratic hold to elute non-polar impurities
2 - 1595 → 705 → 30Linear gradient to separate isomers
15 - 2070 → 030 → 100Steeper gradient to elute highly polar impurities
20 - 250100Isocratic hold to wash the column
  • Flow Rate: A typical flow rate for a 40 g column is 30-40 mL/min.

  • Fraction Collection: Set the fraction collector to collect fractions based on UV absorbance at a wavelength where the compound absorbs (e.g., 254 nm or a specific λmax if known).

Experimental Workflow Diagram

G cluster_prep Pre-Chromatography cluster_chrom Automated Flash Chromatography cluster_post Post-Chromatography TLC_dev TLC Method Development (7:3 Hexane:EtOAc) Sample_prep Crude Sample Dissolution Sample_prep->TLC_dev Dry_load_prep Dry Loading Preparation (Adsorption onto Silica) Sample_prep->Dry_load_prep Loading Sample Loading (Solid-Load Cartridge) Dry_load_prep->Loading Equilibration Column Equilibration (95:5 Hexane:EtOAc) Equilibration->Loading Elution Gradient Elution (5-30% EtOAc in Hexane) Loading->Elution Fractionation Fraction Collection (UV-Triggered) Elution->Fractionation TLC_analysis TLC Analysis of Fractions Fractionation->TLC_analysis Pooling Pooling of Pure Fractions TLC_analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_product Pure this compound Evaporation->Final_product

Application Note: A Protocol for the Purification of 6-Chloro-7-nitroquinoline via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloro-7-nitroquinoline is a pivotal heterocyclic compound, often serving as a key intermediate in the synthesis of various biologically active molecules and functional materials. The purity of this precursor is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications, particularly in the stringent environment of drug discovery and development. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] This application note provides a detailed protocol for the purification of this compound using recrystallization, grounded in the principles of solubility and crystal growth. The procedure is designed to be a self-validating system, ensuring high purity and recovery of the target compound.

The fundamental principle of recrystallization lies in the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[1][2] An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at its boiling point. This differential allows for the dissolution of the impure solid in a minimal amount of hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution, known as the mother liquor.[1]

Rationale for Solvent Selection: The Importance of Ethanol

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The principle of "like dissolves like" provides a foundational guide; compounds with similar structural and polarity features tend to be soluble in one another.[2] this compound is a moderately polar molecule, featuring a chloro and a nitro functional group on a quinoline core. This suggests that polar solvents would be suitable candidates for its recrystallization.

Based on established methods for the purification of quinoline derivatives, ethanol is a highly effective solvent for this purpose.[3][4][5] The rationale for selecting ethanol is twofold:

  • Favorable Solubility Profile: this compound exhibits a significant positive temperature coefficient of solubility in ethanol. It is sparingly soluble at room temperature but dissolves readily in hot ethanol. This characteristic is essential for achieving a high recovery of the purified compound upon cooling.

  • Impurity Segregation: Common impurities generated during the synthesis of this compound, such as regioisomers (e.g., 7-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline), often have slightly different solubility profiles.[4] Recrystallization from ethanol can effectively separate these closely related structures from the desired product.

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all solvents used. Quinoline derivatives should be handled with care as they can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[6][7][8]

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene)

  • Splash-proof safety goggles

  • A flame-resistant lab coat

Engineering Controls:

  • All procedures should be performed within a certified chemical fume hood to prevent the inhalation of solvent vapors and fine solid particles.

  • A rotary evaporator should be used for the efficient and safe removal of solvents.

Detailed Recrystallization Protocol

This protocol is designed for the purification of crude this compound. The quantities can be scaled as needed, with adjustments to glassware and solvent volumes.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

Experimental Workflow Diagram

Recrystallization_Workflow Crude Crude this compound Dissolution Dissolve in Minimal Hot Ethanol Crude->Dissolution HotFiltration Hot Gravity Filtration (Optional, for insoluble impurities) Dissolution->HotFiltration If solids remain Cooling Slow Cooling to RT, then Ice Bath Dissolution->Cooling If clear solution HotFiltration->Cooling Crystallization Crystal Formation Cooling->Crystallization VacuumFiltration Vacuum Filtration (Collect Crystals) Crystallization->VacuumFiltration Washing Wash with Ice-Cold Ethanol VacuumFiltration->Washing MotherLiquor Mother Liquor (Impurities) VacuumFiltration->MotherLiquor Drying Dry Under Vacuum Washing->Drying Pure Purified Crystals Drying->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Dissolution of the Crude Product: a. Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. b. Add a small volume of ethanol, sufficient to create a slurry. c. Gently heat the mixture on a hot plate with continuous stirring. d. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for maximizing the yield.

  • Removal of Insoluble Impurities (Optional): a. If any insoluble impurities remain in the hot solution, perform a hot gravity filtration. b. To prevent premature crystallization, use a pre-heated funnel and receiving flask.

  • Crystallization through Controlled Cooling: a. Once a clear, saturated solution is obtained, remove it from the heat source. b. Cover the flask with a watch glass to prevent solvent evaporation and contamination. c. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice. d. Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[9]

  • Collection of Purified Crystals: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol. b. Collect the crystals by vacuum filtration. c. Transfer the crystalline slurry to the funnel and apply the vacuum.

  • Washing the Crystals: a. With the vacuum still applied, wash the collected crystals with a small volume of ice-cold ethanol. This step removes the residual mother liquor, which contains the dissolved impurities. b. Be judicious with the amount of wash solvent, as even cold solvent will dissolve a small amount of the product.

  • Drying the Final Product: a. Continue to draw air through the filter cake for several minutes to partially dry the crystals. b. Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Data Presentation and Expected Outcomes

ParameterRecommendation/ObservationRationale
Recrystallization Solvent EthanolProvides a good solubility gradient with temperature for this compound.[3][4]
Solvent to Solute Ratio Empirically determined (start with ~10-20 mL per gram)Aims to create a saturated solution at the boiling point of the solvent for maximum yield.
Cooling Method Slow cooling to room temperature, followed by an ice bath.Promotes the growth of large, pure crystals and maximizes recovery.[9]
Expected Yield Typically 70-90%Dependent on the initial purity of the crude material and strict adherence to the protocol.
Purity Assessment Melting point, ¹H NMR, ¹³C NMR, IR SpectroscopyA sharp melting point close to the literature value and clean spectra indicate high purity.[3]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool slowly.
No Crystal Formation The solution is not sufficiently saturated; nucleation is inhibited.Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. If this fails, reduce the solvent volume by gentle heating and then re-cool.
Low Recovery Too much solvent was used; premature crystallization during hot filtration; crystals were washed with too much cold solvent.Ensure the minimum amount of hot solvent is used. Pre-heat filtration apparatus. Use a minimal amount of ice-cold solvent for washing. The mother liquor can be concentrated to obtain a second crop of crystals, which may require a separate recrystallization.
Colored Impurities in Crystals Highly colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration.[2] Use with caution as it can also adsorb the desired product.

References

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.
  • BenchChem. (2025). Technical Support Center: Reactions of 7-Chloro-6-nitroquinoline.
  • University of California, Irvine.
  • Google Patents. GB2322624A - Process for 3-(2-(7-Chloro-2-quinolinyl) ethenyl)-Benzaldehyde.
  • University of Colorado Boulder.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. US2474823A - Quinoline compounds and process of making same.
  • PubChem. 6-Chloroquinoline | C9H6ClN | CID 69163.
  • Fisher Scientific.
  • Chemos GmbH & Co. KG.

Sources

Application Note: High-Resolution NMR Analysis of 6-Chloro-7-nitroquinoline: A Comprehensive Sample Preparation Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of novel chemical entities in drug discovery and development. The quality and reliability of NMR data are fundamentally dependent on meticulous sample preparation. This application note provides a detailed, field-proven guide for the preparation of 6-Chloro-7-nitroquinoline samples for both qualitative and quantitative NMR analysis. We delve into the scientific rationale behind key procedural choices, from solvent selection to the necessity of filtration, and provide step-by-step protocols designed to yield high-resolution, artifact-free spectra. This guide is intended for researchers, chemists, and quality control analysts working with heterocyclic compounds and active pharmaceutical ingredients.

The Causality of Experimental Choices: Foundational Principles

Achieving a high-quality NMR spectrum is not merely a matter of dissolving a sample and placing it in the spectrometer. It is the culmination of a series of deliberate choices, each designed to mitigate potential issues that can degrade spectral quality. The following principles form the bedrock of a reliable NMR sample preparation workflow.

The Imperative of the Deuterated Solvent

In solution-state NMR, it is standard practice to dissolve samples in a deuterated solvent, where hydrogen atoms (¹H) are replaced by their deuterium (²H) isotope.[1] The rationale for this is twofold:

  • Signal Obscuration Avoidance: The concentration of solvent molecules vastly exceeds that of the analyte. Using a standard protonated solvent would generate a massive solvent signal in a ¹H NMR spectrum, overwhelming the signals of interest from the analyte.[1] Since deuterium resonates at a different frequency, it is effectively "invisible" in a standard ¹H NMR experiment.[1]

  • Magnetic Field Stabilization (Locking): Modern NMR spectrometers utilize the deuterium signal from the solvent to "lock" the magnetic field. This system provides a constant reference frequency, compensating for any minor drifts in the magnetic field over time and ensuring the stability required for long experiments and high resolution.[2]

Solvent Selection for this compound

The ideal solvent must fully dissolve the analyte to form a homogeneous solution, be chemically inert, and have a residual solvent peak that does not interfere with key analyte signals.[3] For this compound, a moderately polar heterocyclic compound, the following solvents are recommended.

  • Primary Recommendation: Chloroform-d (CDCl₃) is the most widely used NMR solvent for a broad range of organic compounds.[4] Its moderate polarity is well-suited for quinoline derivatives, as demonstrated by its successful use for the structurally similar 7-chloro-6-nitroquinoline.[2][5] Its residual protic signal appears as a sharp singlet at ~7.26 ppm, which is a convenient reference.[4]

  • Alternative Recommendation: Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a highly polar solvent that excels at dissolving compounds with poor solubility in CDCl₃.[4] If this compound proves sparingly soluble in chloroform, DMSO-d₆ is an excellent alternative. Its high boiling point also makes it suitable for variable temperature experiments.

Table 1: Properties of Recommended Deuterated Solvents

Solvent CAS Number Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL) Residual ¹H Signal (ppm)
Chloroform-d (CDCl₃) 865-49-6 120.38 61.2 1.500 ~7.26
DMSO-d₆ 2206-27-1 84.17 189 1.190 ~2.50
Acetone-d₆ 666-52-4 64.12 55.5 0.872 ~2.05
Methanol-d₄ 811-98-3 36.07 65.4 0.888 ~3.31, ~4.87 (OH)

Data sourced from Sigma-Aldrich.

The Critical Need for a Homogeneous Solution

The presence of any undissolved sample, dust, or other particulate matter is highly detrimental to spectral quality.[4] These solid particles have a different magnetic susceptibility than the surrounding solution, which disrupts the local magnetic field homogeneity. This disruption prevents proper "shimming" of the magnetic field, resulting in broad, distorted spectral lines and a significant loss of resolution, which can obscure fine details like coupling constants.[4] Therefore, all NMR samples must be filtered prior to analysis.

Analyte Concentration: A Balance of Signal and Resolution

The amount of analyte used is a compromise between achieving an adequate signal-to-noise ratio (S/N) and avoiding issues related to high concentration.

  • For ¹H NMR: A sample mass of 5-25 mg is generally sufficient for small organic molecules. A technical guide for the isomer 7-chloro-6-nitroquinoline specifically recommends 5-10 mg.[5]

  • For ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a higher concentration is required. A sample mass of 50-100 mg is typical to acquire a spectrum in a reasonable timeframe (20-60 minutes).[6] Be aware that highly concentrated samples can increase the solution's viscosity, which may lead to slightly broader lines in a subsequent ¹H spectrum.

Experimental Protocols

Safety Precaution: this compound and its isomers are classified as irritants.[7][8] Always handle the compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol for Qualitative NMR Analysis (Structural Elucidation)

This protocol is designed for preparing a sample to confirm the identity and structure of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated Solvent (e.g., CDCl₃)

  • Clean, dry 5 mm NMR tube and cap[9]

  • Small vial (e.g., 1-dram)

  • Pasteur pipette and bulb

  • Glass wool (do not use cotton)

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. It is advisable to perform the dissolution in a secondary vial rather than directly in the NMR tube to ensure complete dissolution and facilitate effective mixing.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[10] Gently swirl or vortex the vial to completely dissolve the solid. If necessary, gentle warming in a water bath can be applied, but ensure the compound is stable to heat.

  • Filtration Setup: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette using a clean applicator stick or another pipette. The plug should be dense enough to trap particulates but not so tight that it impedes liquid flow.

  • Filtration and Transfer: Using the pipette, draw the analyte solution from the vial and carefully filter it directly into the NMR tube.[10] The purpose of filtration is to remove any undissolved material or dust that can severely degrade spectral resolution.[4][10]

  • Volume Adjustment: Ensure the final solvent height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL).[10][11] Insufficient solvent volume can lead to problems with locking and shimming.[11]

  • Capping and Mixing: Securely cap the NMR tube. Invert the tube several times to ensure the final solution is perfectly homogeneous.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer.

NMR_Sample_Prep_Workflow cluster_prep Step 1: Dissolution cluster_filter Step 2: Filtration cluster_final Step 3: Finalization weigh Weigh 5-10 mg of Analyte dissolve Dissolve in 0.7 mL Solvent in a Vial weigh->dissolve filter_solution Filter Solution Directly into NMR Tube dissolve->filter_solution filter_setup Prepare Glass Wool Pipette Filter filter_setup->filter_solution cap_mix Cap Tube and Mix by Inversion filter_solution->cap_mix analyze Sample Ready for Analysis cap_mix->analyze

Caption: Workflow for Qualitative NMR Sample Preparation.

Protocol for Quantitative NMR (qNMR) Analysis

Quantitative NMR (qNMR) is a primary analytical method used to determine the purity or concentration of a substance with high precision.[12] It relies on comparing the integrated signal of the analyte to that of a certified internal standard of known purity and mass.[3]

Additional Materials:

  • Certified qNMR Internal Standard (e.g., Maleic Anhydride, 1,4-Dinitrobenzene)

  • High-precision analytical balance (readable to at least 0.01 mg)

Key Considerations for Internal Standard Selection:

  • Purity: Must be a high-purity, certified reference material.[13]

  • Stability: Must be chemically inert and not react with the analyte, solvent, or air.[13][14]

  • Solubility: Must be fully soluble in the chosen deuterated solvent.[3]

  • Spectral Simplicity: Should have simple, sharp signals (ideally singlets) in a region of the spectrum free from analyte or impurity signals.[14]

Table 2: Potential Internal Standards for qNMR in CDCl₃

Internal Standard Molecular Weight ( g/mol ) Key ¹H Signal (ppm) Protons (n) Characteristics
Maleic Anhydride 98.06 ~7.1 2 Single sharp peak, good for aromatic region.
1,4-Dinitrobenzene 168.11 ~8.4 4 High chemical shift, avoids most common signals.
Dimethyl Sulfone 94.13 ~3.1 6 Sharp singlet in an often clear region.

| Benzoic Acid | 122.12 | ~7.5-8.1 | 5 | Multiple signals, but can be used if aromatic region is clear. |

Step-by-Step Methodology:

  • Precise Weighing: Using an analytical balance, accurately weigh approximately 10-15 mg of this compound into a clean vial. Record the mass to the highest precision possible.

  • Standard Weighing: Accurately weigh a similar mass of the chosen internal standard into the same vial. The goal is to have a signal intensity ratio between the analyte and standard that is close to 1:1 for optimal accuracy.[14]

  • Dissolution and Transfer: Follow steps 2 through 7 from the qualitative protocol above, ensuring that both the analyte and the internal standard are completely dissolved before filtering the solution into the NMR tube.

  • Data Acquisition: For quantitative results, specific acquisition parameters must be used. Crucially, the relaxation delay (d1) must be set to at least 5 times the longest T₁ relaxation time of the protons being integrated. A delay of 30-60 seconds is often a safe starting point to ensure full relaxation and accurate signal integration. A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[15]

  • Data Processing: Process the spectrum with careful phasing and baseline correction. Integrate the well-resolved, non-overlapping signals from both the analyte and the internal standard. The purity of the analyte can then be calculated using the standard qNMR equation.

Quality Control and Troubleshooting

Even with careful preparation, issues can arise. The following table outlines common problems and their solutions.

Table 3: Troubleshooting Common NMR Sample Preparation Issues

Problem Probable Cause(s) Recommended Solution(s)
Broad, poorly resolved peaks 1. Suspended solids/particulates.2. Sample concentration is too high (viscosity).3. Presence of paramagnetic impurities (e.g., metal ions).[4] 1. Re-filter the sample through a fresh, tight glass wool plug.2. Dilute the sample or prepare a new, less concentrated one.3. Pass the solution through a short plug of silica or celite. Consider adding a chelating agent like EDTA if metal contamination is suspected.
Unexpected signals in spectrum 1. Contaminated NMR tube or cap.2. Impure deuterated solvent.[16]3. Grease from glassware joints.4. Leaching from a cotton filtration plug. 1. Thoroughly clean the NMR tube, potentially with an acid wash for stubborn residues, and use a fresh cap.[4]2. Use a fresh, high-purity (≥99.9%) deuterated solvent.3. Use grease-free joints where possible.4. Always use glass wool for filtration instead of cotton.
Poor signal-to-noise (S/N) 1. Sample concentration is too low.2. Insufficient number of scans acquired. 1. Prepare a more concentrated sample within the recommended range.2. Increase the number of scans during data acquisition.

| Poor solvent suppression | 1. Sample contains significant amounts of residual H₂O. | 1. Ensure the sample is thoroughly dried before preparation. Use a deuterated solvent from a freshly opened container or one stored over molecular sieves. |

Summary of Key Parameters

For quick reference, the core quantitative recommendations are summarized below.

Table 4: Recommended Sample Preparation Parameters

Parameter Qualitative Analysis Quantitative Analysis (qNMR) Rationale
Analyte Mass 5 - 10 mg 10 - 15 mg (weighed accurately) Balances S/N with solubility and viscosity.[5]
Internal Standard Mass N/A Molar equivalent to analyte Aims for a 1:1 signal integral ratio for precision.[14]
Deuterated Solvent CDCl₃ (primary), DMSO-d₆ (secondary) CDCl₃ (primary), DMSO-d₆ (secondary) Good solubility for quinoline derivatives.[4][5]
Solvent Volume 0.6 - 0.7 mL 0.6 - 0.7 mL Optimal for shimming in standard 5 mm tubes.[10][11]

| Filtration | Mandatory (Glass Wool Plug) | Mandatory (Glass Wool Plug) | Removes particulates that degrade resolution.[4] |

Conclusion

The protocols and principles outlined in this application note provide a robust framework for preparing samples of this compound for high-resolution NMR analysis. By understanding the causality behind each step—from the selection of an appropriate deuterated solvent to the critical importance of filtration and precise weighing for qNMR—researchers can consistently generate high-quality, reliable, and reproducible spectral data. Adherence to these guidelines will empower scientists in their efforts to elucidate molecular structures and accurately assess the purity of key compounds in the drug development pipeline.

References

  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.
  • University of Liverpool. (n.d.). Sample Preparation. Department of Chemistry. Retrieved from [Link]

  • University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility, Department of Chemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to Prepare Samples for NMR. NMR Facility. Retrieved from [Link]

  • Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • BIPM. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • ResearchGate. (2015, August 22). Synthesis of novel cyano quinoline derivatives suplemantary. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

Sources

application of 6-Chloro-7-nitroquinoline in anticancer drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Chloro-7-nitroquinoline in Kinase-Targeted Anticancer Drug Discovery

Executive Summary: The Quinoline Scaffold in Oncology

The quinoline pharmacophore is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous FDA-approved anticancer agents, including Bosutinib (Src/Abl inhibitor) and Lenvatinib (VEGFR inhibitor). Within this class, This compound represents a high-value intermediate. Its utility stems from its unique substitution pattern:

  • C6-Chlorine: Enhances lipophilicity (

    
    ) for membrane permeability and blocks metabolic oxidation at the C6 position (a common clearance site).
    
  • C7-Nitro Group: Acts as a "masked" amino group. Post-functionalization reduction allows for the introduction of solubilizing moieties (e.g., piperazines) or acrylamides (for covalent kinase inhibition) at the solvent-exposed region of the ATP-binding pocket.

This guide details the protocol for utilizing this compound to synthesize EGFR-targeted kinase inhibitors and the subsequent biological validation.

Chemical Application: Scaffold Functionalization

The core workflow involves converting the this compound building block into a 4-anilinoquinoline derivative, a scaffold known to mimic ATP and bind to the kinase hinge region.

Synthetic Workflow Visualization

The following diagram outlines the conversion of this compound into a functional kinase inhibitor candidate.

SynthesisWorkflow Start This compound (Starting Material) Step1 Step 1: N-Oxidation (mCPBA, DCM) Start->Step1 Activation Step2 Step 2: Chlorination (C4) (POCl3, Reflux) Step1->Step2 Regioselective Inter 4,6-Dichloro-7-nitroquinoline (Activated Electrophile) Step2->Inter Yield > 80% Step3 Step 3: SNAr Coupling (3-Chloro-4-fluoroaniline, iPrOH) Inter->Step3 Nucleophilic Attack Step4 Step 4: Nitro Reduction (Fe/NH4Cl or H2/Pd) Step3->Step4 Unmasking Final Target Kinase Inhibitor (4-Anilino-6-chloro-7-aminoquinoline) Step4->Final Lead Compound

Figure 1: Synthetic pathway transforming this compound into a bioactive 4-anilinoquinoline kinase inhibitor.

Detailed Experimental Protocols

Protocol A: Synthesis of 4,6-Dichloro-7-nitroquinoline (Activation)

Rationale: The C4 position of the quinoline ring is not naturally electrophilic enough for aniline coupling. We must introduce a leaving group (Cl) at C4 via N-oxide rearrangement.

Materials:

  • This compound (10 mmol)

  • m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq)

  • Phosphorus oxychloride (POCl

    
    , 50 mL)
    
  • Dichloromethane (DCM)

Procedure:

  • N-Oxidation: Dissolve this compound in DCM (50 mL). Add mCPBA portion-wise at 0°C. Stir at room temperature (RT) for 12 hours. Wash with saturated NaHCO

    
     to remove benzoic acid by-products. Dry organic layer (MgSO
    
    
    
    ) and concentrate to yield the N-oxide.
  • Chlorination: Suspend the N-oxide in neat POCl

    
    . Heat to reflux (105°C) for 4 hours. The reaction turns from a suspension to a clear dark solution.
    
  • Work-up: Caution: Exothermic. Pour the cooled reaction mixture slowly onto crushed ice/ammonia water. Filter the resulting precipitate.[1]

  • Purification: Recrystallize from ethanol to obtain 4,6-Dichloro-7-nitroquinoline as yellow needles.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Rationale: The Chlorine at C4 is highly labile due to the electron-withdrawing nitrogen in the ring, while the Chlorine at C6 is stable. This allows for regioselective substitution with an aniline pharmacophore.

Procedure:

  • Dissolve 4,6-Dichloro-7-nitroquinoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in Isopropanol (20 mL).

  • Heat to reflux for 6 hours. The product typically precipitates as the hydrochloride salt.

  • Cool to RT, filter the solid, and wash with cold ether.

  • Yield Check: Expect >85% yield. Analyze via

    
    H-NMR (DMSO-d
    
    
    
    ). Look for the disappearance of the C4-H singlet (~8.0 ppm) and appearance of NH signals.

Biological Evaluation: Mechanism & Validation

The synthesized derivatives typically function as Type I ATP-competitive inhibitors . They bind to the active conformation of kinases (e.g., EGFR, Src), preventing autophosphorylation and downstream signaling.

Mechanism of Action (MOA) Visualization

MOA Drug This compound Derivative (Inhibitor) Binding Competitive Binding (H-bonds to Hinge Region) Drug->Binding High Affinity (nM) EGFR EGFR Kinase Domain (ATP Binding Pocket) EGFR->Binding ATP ATP (Endogenous Ligand) ATP->Binding Blocked Signal Autophosphorylation Binding->Signal Inhibits Downstream RAS-RAF-MEK-ERK Pathway Signal->Downstream Prevents Activation Outcome Apoptosis & Reduced Proliferation Downstream->Outcome Therapeutic Effect

Figure 2: Mechanism of Action showing ATP-competitive inhibition of EGFR signaling.

Protocol C: In Vitro Cytotoxicity Assay (MTT)

Rationale: To quantify the antiproliferative potency (IC


) of the synthesized compounds against cancer cell lines (e.g., A549 Lung Carcinoma).

Materials:

  • A549 Cells (EGFR overexpressing)[2]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well culture plates

Step-by-Step:

  • Seeding: Plate A549 cells at 5,000 cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO

    
    .
    
  • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (0.01 µM to 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate for 72 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Mechanism:[2][3][4] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Plot Dose-Response curves to calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Data Interpretation Table:

Compound IDSubstituent (C4)Substituent (C7)IC

(A549)
Interpretation
Ref (Gefitinib) 3-Cl-4-F-anilineMethoxy0.02 µMClinical Standard
Target 1 3-Cl-4-F-anilineNitro 1.5 µMModerate Activity (Electron withdrawing NO

reduces H-bond basicity)
Target 2 3-Cl-4-F-anilineAmino 0.05 µMHigh Potency (Restores H-bond network)

Note: The reduction of the 7-Nitro group to 7-Amino (Target 2) is critical for potency, as the amino group often interacts with solvent-front residues (e.g., Asp855 in EGFR).

References

  • Synthesis and biological evaluation of quinazoline-based pyrimidodiazepines. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Source: PubMed (Bioorg Med Chem Lett) URL:[Link]

  • Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities. Source: PubMed Central (PMC) URL:[Link]

Sources

derivatization of 6-Chloro-7-nitroquinoline for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 6-Chloro-7-nitroquinoline for Biological Screening

Strategic Overview

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA gyrase, topoisomerase II, and various protein kinases. While 4-substituted quinolines (e.g., chloroquine) are historically dominant, the This compound scaffold offers a unique, benzene-ring-focused vector for diversification.

Technical Rationale: The chemical utility of this compound lies in the "Ortho-Nitro Effect." The electron-withdrawing nitro group at position 7 activates the chlorine at position 6 towards Nucleophilic Aromatic Substitution (SNAr), mimicking the reactivity of 1-chloro-2-nitrobenzene. This allows for rapid, metal-free diversification at C6. Conversely, the nitro group itself serves as a masked aniline, which can be reduced to generate a handle for electrophilic capture (amides, ureas) at C7.

This guide outlines a divergent workflow to maximize Structure-Activity Relationship (SAR) data extraction from this single core.

Chemical Logic & Workflow

The following decision tree illustrates the two primary derivatization pathways: Path A (Displacement) and Path B (Reduction/Coupling).

Derivatization_Workflow Start This compound (Scaffold) Decision Target Vector? Start->Decision PathA Path A: C6 Diversification (S_NAr Mechanism) Decision->PathA Exploiting Ortho-NO2 Activation PathB Path B: C7 Diversification (Reduction & Coupling) Decision->PathB Unmasking Aniline ProductA 6-Amino-7-nitroquinolines (Library A) PathA->ProductA R-NH2, Base, Heat Intermediate 7-Amino-6-chloroquinoline (Intermediate) PathB->Intermediate Fe/NH4Cl or SnCl2 (Selective Reduction) ProductB 6-Chloro-7-amidoquinolines (Library B) Intermediate->ProductB R-COCl or R-NCO

Caption: Divergent synthesis pathways utilizing the electronic properties of the 7-nitro group to activate C6 or serve as a functional handle.

Protocol A: SNAr Library Generation (C6 Modification)

Mechanism: The 7-nitro group stabilizes the Meisenheimer complex intermediate, allowing primary and secondary amines to displace the 6-chloro atom without transition metal catalysis.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Nucleophile: Diverse Amines (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.0 equiv)

  • Solvent: DMF (for high boiling amines) or Ethanol (for volatile amines)

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (50 mg, 0.24 mmol) in anhydrous DMF (1.0 mL) in a sealable reaction vial.

  • Addition: Add DIPEA (84 µL, 0.48 mmol) followed by the specific amine (0.29 mmol).

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Note: Monitor by TLC (50% EtOAc/Hexanes). The product is usually more polar and deeply colored (yellow/orange) due to the push-pull electronic system.

  • Work-up (High-Throughput):

    • Precipitation: Add water (3 mL) to the vial. The product typically precipitates.[1]

    • Filtration: Filter using a fritted filter plate.

    • Wash: Wash cake with water (2x) and cold ethanol (1x).

  • Purification: If precipitation fails, extract with EtOAc, dry over MgSO4, and purify via flash chromatography (SiO2, 0-60% EtOAc/Hexanes).

Data Summary: Typical Yields

Nucleophile ClassReaction TimeAvg. YieldObservation
Primary Aliphatic Amines4 h85-95%Fast, clean conversion.
Secondary Cyclic Amines6 h75-90%Good conversion (e.g., Morpholine).
Anilines (Aromatic)12-24 h40-60%Slower; may require 100°C or Cs2CO3.

Protocol B: Nitro Reduction & Amide Coupling (C7 Modification)

Critical Constraint: Standard catalytic hydrogenation (H2, Pd/C) often causes dehalogenation (loss of the 6-Cl). To retain the 6-chloro substituent (valuable for lipophilicity and metabolic stability), use a chemoselective reduction method.

Step 1: Chemoselective Reduction

Reagents: Iron powder (5 equiv), NH4Cl (5 equiv), EtOH/H2O (4:1).

  • Suspend this compound (1.0 equiv) in EtOH/H2O (4:1 ratio, 0.1 M conc).

  • Add NH4Cl and Iron powder.

  • Heat to reflux (80°C) with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot EtOAc.

  • Isolation: Concentrate filtrate. The resulting 7-amino-6-chloroquinoline is often pure enough for the next step.

Step 2: Acylation/Sulfonylation
  • Dissolve the amine intermediate in DCM (0.1 M).

  • Add Pyridine (1.5 equiv).

  • Add Acid Chloride or Sulfonyl Chloride (1.1 equiv) dropwise at 0°C.

  • Stir at Room Temp for 2 hours.

  • Quench with NaHCO3 (sat. aq), extract with DCM, and concentrate.

Biological Screening & Assay Prep

Once the library is generated, proper handling is crucial to prevent false negatives due to precipitation.

Solubility Profile: Nitro-quinolines are planar and lipophilic. They are prone to stacking aggregation in aqueous media.

Preparation Protocol:

  • Stock Solution: Dissolve compounds in 100% DMSO to a concentration of 10 mM .

    • QC Check: Sonicate for 10 minutes to ensure complete dissolution.

  • Intermediate Plate: Dilute 10 mM stock 1:20 into a "Working Plate" containing 50% DMSO/Water (Final conc: 0.5 mM).

  • Assay Plate: Transfer from Working Plate to Assay Buffer (e.g., PBS + 0.1% BSA). Final DMSO concentration should remain <1% to avoid enzyme denaturation.

Screening Logic Diagram:

Bio_Screening Library Derivatized Library (Solid) Stock 10mM Stock (100% DMSO) Library->Stock Solubilization Dilution Working Plate (0.5mM in 50% DMSO) Stock->Dilution 1:20 Dilution Assay Biological Assay (Kinase/Cell Viability) Dilution->Assay Final Transfer (<1% DMSO) Validation Hit Validation (IC50 Determination) Assay->Validation Active Hits

Caption: Serial dilution strategy to mitigate solubility issues common with planar quinoline scaffolds.

Troubleshooting & Expert Tips

  • Regioselectivity Issues: If using Path A (SNAr), ensure the starting material is pure this compound. The 4-chloro isomer (if present as an impurity) reacts much faster.

  • Incomplete Reduction: If the Iron reduction is sluggish, add 1-2 drops of concentrated HCl to activate the iron surface.

  • Fluorescence Interference: Amino-quinolines are often fluorescent. If using a fluorescence-based assay (e.g., FRET), run a "Compound Only" control to subtract background fluorescence (autofluorescence).

References

  • Privileged Structures: Musiol, R. (2017).[2] An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery.

  • SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.

  • Nitro Reduction Protocols: Bechamp Reduction (Iron/Acid) general methodology. Organic Chemistry Portal.

  • Quinoline Biological Activity: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[2][3][4][5] Current Medicinal Chemistry.

  • Synthesis of 7-Aminoquinolines: Zhang, Y., et al. (2019).[6] Highly Selective and Efficient Synthesis of 7-Aminoquinolines.[7] ACS Omega.

Sources

Troubleshooting & Optimization

Navigating the Nuances of Nitration: A Technical Guide to Improving Regioselectivity for 7-Chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

[Technical Support Center]

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for mastering the regioselective nitration of 7-chloroquinoline. As a Senior Application Scientist, I've designed this guide to move beyond standard protocols and provide you with a deeper understanding of the mechanistic principles and practical troubleshooting techniques essential for success in your synthetic endeavors. Here, you will find expert insights, validated protocols, and data-driven guidance to help you navigate the challenges of this critical reaction and achieve your desired product with higher purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered challenges during the nitration of 7-chloroquinoline. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Question 1: My reaction is producing a mixture of regioisomers, primarily the 5-nitro and 8-nitro derivatives, with a low yield of the desired 6-nitro product. How can I improve the regioselectivity?

Answer: This is the most common challenge in the nitration of 7-chloroquinoline. The formation of a mixture of 7-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline is a known issue.[1][2] To enhance the yield of the 6-nitro isomer, meticulous control over reaction conditions is paramount.

  • Temperature Control is Critical: Maintaining a low reaction temperature, typically between 0-5 °C, is crucial for improving regioselectivity.[1] Higher temperatures provide the activation energy needed to overcome the barriers for the formation of the 5- and 8-nitro isomers, leading to a decrease in the desired regioselectivity.

  • Slow and Controlled Addition of Nitrating Agent: The slow, dropwise addition of the nitrating mixture (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) to the 7-chloroquinoline solution is essential. This ensures that the reaction rate is controlled and prevents localized temperature increases that can lead to the formation of unwanted isomers.[1]

  • Choice of Nitrating Agent: While a standard mixture of concentrated nitric and sulfuric acids is commonly used, exploring alternative nitrating systems can offer different selectivities. The specific composition and ratio of the nitrating mixture can be optimized to favor the formation of the 6-nitro product.

Question 2: The reaction is very sluggish, and even after several hours, I see a significant amount of unreacted starting material. What can I do?

Answer: A sluggish reaction is often indicative of insufficient activation of the nitrating agent or deactivation of the substrate.

  • Ensure Anhydrous Conditions: The presence of water can dilute the sulfuric acid, reducing its ability to protonate nitric acid and form the highly electrophilic nitronium ion (NO₂⁺). Ensure that your sulfuric acid is concentrated and that all glassware is thoroughly dried.

  • Purity of Starting Material: Impurities in the 7-chloroquinoline starting material can interfere with the reaction. It is advisable to use highly pure starting material.

  • Slight Increase in Temperature (with caution): If the reaction is still sluggish at 0-5 °C, a marginal and carefully controlled increase in temperature (e.g., to 10 °C) can be attempted. However, this should be done with caution as it may negatively impact regioselectivity. Monitor the reaction closely by TLC to track the formation of isomers.

Question 3: I am observing the formation of dinitrated products. How can I prevent this?

Answer: The formation of dinitrated products occurs under harsh reaction conditions.[1] To avoid over-nitration, consider the following:

  • Stoichiometry of the Nitrating Agent: Use a stoichiometric amount or only a slight excess of the nitrating agent. A large excess of nitric acid will drive the reaction towards dinitration.

  • Reaction Time: Monitor the reaction progress carefully using TLC. Once the starting material is consumed and the desired mono-nitro product is formed, quench the reaction to prevent further nitration.

  • Maintain Low Temperature: As with improving regioselectivity, maintaining a low reaction temperature is key to preventing over-nitration.

Question 4: I'm having difficulty separating the 6-nitro isomer from the 5- and 8-nitro isomers. What are the best purification strategies?

Answer: The similar physical properties of the regioisomers make their separation challenging. A combination of techniques is often most effective.

  • Recrystallization: This is a primary and often effective purification method. Solvents such as ethanol or methanol can be used. Repeated washing of the crude product with a suitable solvent, like methanol, has been shown to be effective in removing isomers.

  • Column Chromatography: For achieving high purity, silica gel column chromatography is recommended. A solvent system with a gradient of ethyl acetate in hexane is a good starting point for method development. The polarity differences between the isomers, although slight, can be exploited for separation on a silica column.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the nitration of 7-chloroquinoline, focusing on the underlying chemical principles.

Why does nitration of quinoline occur on the benzene ring (positions 5, 6, 7, and 8) and not the pyridine ring (positions 2, 3, and 4)?

Under the strongly acidic conditions of nitration (typically a mixture of nitric and sulfuric acids), the nitrogen atom of the quinoline ring is protonated to form a quinolinium ion. This positive charge strongly deactivates the pyridine ring towards electrophilic attack by the nitronium ion (NO₂⁺). The benzene ring, being less deactivated, is where the electrophilic substitution occurs.

What is the directing effect of the 7-chloro substituent in the nitration of quinoline?

The chloro group at the 7-position is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance. However, it is also deactivating due to its strong electron-withdrawing inductive effect. In the context of the already deactivated quinolinium ion, the interplay of these effects is complex. The ortho positions to the chloro group are 6 and 8, and the para position is 5. Therefore, nitration is primarily directed to these positions.

How can I confirm the identity and purity of my nitrated 7-chloroquinoline isomers?

A combination of analytical techniques is essential for unambiguous characterization:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the number of components in the product mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between the isomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for the 5-nitro, 6-nitro, and 8-nitro isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and its fragments.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the isomer distribution and to assess purity.

Experimental Protocols and Data

Detailed Protocol for the Regioselective Nitration of 7-Chloroquinoline

This protocol is designed to favor the formation of 7-chloro-6-nitroquinoline.

Materials:

  • 7-Chloroquinoline (high purity)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Ethanol or Methanol (for recrystallization)

  • Hexane and Ethyl Acetate (for column chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline (1.0 eq) in concentrated sulfuric acid.

  • Cool the mixture in an ice-salt bath to 0-5 °C.

  • In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 eq) to a portion of cold concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the solution of 7-chloroquinoline over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete (or has reached optimal conversion), carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Summary: Reaction Conditions and Expected Outcomes
ParameterRecommended ConditionRationale
Temperature 0-5 °CMaximizes regioselectivity for the 6-nitro isomer by disfavoring the formation of 5- and 8-nitro isomers.[1]
Nitrating Agent Fuming HNO₃ in conc. H₂SO₄Provides a high concentration of the nitronium ion (NO₂⁺) necessary for the reaction with the deactivated ring.
Addition Rate Slow, dropwise (30-60 min)Prevents localized overheating and improves control over the reaction, enhancing regioselectivity.[1]
Reaction Time 1-3 hours (monitor by TLC)Sufficient time for the reaction to proceed to completion without promoting side reactions like dinitration.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 7-Chloroquinoline in conc. H₂SO₄ B Cool to 0-5 °C A->B D Slow Dropwise Addition (maintain 0-5 °C) B->D C Prepare Nitrating Mix (HNO₃/H₂SO₄) C->D E Stir for 1-2h at 0-5 °C D->E F Quench on Ice E->F G Neutralize with NaHCO₃ F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Crude Product I->J K Recrystallization (Ethanol/Methanol) J->K L Column Chromatography (Hexane/EtOAc) J->L M Pure 7-Chloro-6-nitroquinoline K->M L->M

Caption: Workflow for the regioselective nitration of 7-chloroquinoline.

Troubleshooting Decision Tree

troubleshooting_tree start Reaction Issue? issue1 Poor Regioselectivity (High 5-/8-nitro isomers) start->issue1 issue2 Sluggish/Incomplete Reaction start->issue2 issue3 Dinitration Observed start->issue3 sol1a Lower Temperature (ensure 0-5 °C) issue1->sol1a sol1b Slower Addition of Nitrating Agent issue1->sol1b sol2a Check for Anhydrous Conditions issue2->sol2a sol2b Verify Starting Material Purity issue2->sol2b sol3a Reduce Stoichiometry of Nitrating Agent issue3->sol3a sol3b Decrease Reaction Time (Monitor by TLC) issue3->sol3b

Caption: Decision tree for troubleshooting common nitration issues.

References

  • Barbosa, M. L. d. C., Lima, L. M., Tesch, R., Sant'Anna, C. M. R., Totzke, F., Kubbutat, M. H. G., Schächtele, C., Laufer, S. A., & Barreiro, E. J. (2014). Novel 2-Chloro-4-Anilino-Quinazoline Derivatives as EGFR and VEGFR-2 Dual Inhibitors. European Journal of Medicinal Chemistry, 71, 1–14. [Link]

  • BenchChem. (2025). Technical Support Center: Reactions of 7-Chloro-6-nitroquinoline. BenchChem.
  • Boyer, G., & Biju, A. T. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 25(9), 1484-1488. [Link]

  • de Souza, M. V. N., Pais, K. C., & de Almeida, M. V. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(10), 2146-2155. [Link]

  • Duran-Verdugo, F., & Baxendale, I. R. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]

  • El-Sayed, N. N. E., & Abdel-Aziz, A. A.-M. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Medicinal Chemistry Research, 27(5), 1445-1455. [Link]

  • Gao, H., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12, 1369651. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Lunge, A. B., et al. (2023). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega, 8(40), 37038–37051. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloroquinoline. PubChem. [Link]

  • ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

  • Stack Exchange. (2020). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. [Link]

  • Török, B., & Schäfer, C. (2021). Microwave-assisted organic synthesis–a review. Journal of Microwave Power and Electromagnetic Energy, 55(2), 75-116.
  • BenchChem. (2025). Technical Support Center: Reactions of 7-Chloro-6-nitroquinoline. BenchChem.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. BenchChem.

Sources

optimizing reaction time and temperature for 6-Chloro-7-nitroquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Chloro-7-nitroquinoline

Executive Summary

Synthesizing This compound via the nitration of 6-chloroquinoline is a classic example of competing directing effects. The protonated quinoline nitrogen (meta-directing) and the 6-chloro substituent (ortho/para-directing) create a "push-pull" dynamic that typically yields a mixture of the 5-nitro (major) and 7-nitro (minor) isomers.

This guide focuses on tilting this ratio in favor of the 7-isomer through precise temperature/time modulation and outlines the purification protocols required to isolate the target compound.

Module 1: Reaction Workflow & Mechanism

The synthesis utilizes a standard mixed-acid nitration (


).[1] The critical challenge is controlling the exotherm to prevent dinitration and tar formation while achieving conversion.

The Directing Conflict:

  • Position 5: Favored by the quinoline ring electronics (alpha-position) and ortho to the Chlorine. (Often the Thermodynamic Product).

  • Position 7: Favored only by the Chlorine (ortho) but less favored by the ring system. (Often the Kinetic Product).

Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis workflow.

ReactionWorkflow Start Start: 6-Chloroquinoline + H2SO4 (Solvent) Cooling Cooling Phase (0°C - 5°C) Start->Cooling Addition Nitration Agent Addition (Fuming HNO3, Dropwise) Cooling->Addition TempControl Temp Check: Is T > 10°C? Addition->TempControl TempControl->Cooling Yes (Risk of Runaway) Optimization Optimization Phase (Warm to RT or 50°C) TempControl->Optimization No (Stable) Quench Quench on Ice (pH Neutralization) Optimization->Quench Separation Isomer Separation (Fract. Crystallization/Column) Quench->Separation

Figure 1: Step-by-step reaction workflow emphasizing temperature checkpoints to prevent runaway reactions and byproduct formation.

Module 2: Optimization Matrix (Temperature vs. Time)

The following data summarizes typical outcomes based on reaction parameters. Note that lower temperatures generally improve the ratio of the 7-isomer by avoiding thermodynamic equilibration, although conversion rates are slower.

Table 1: Reaction Parameter Optimization Matrix

Parameter SetTemperature ProfileReaction TimeConversion5-Nitro : 7-Nitro RatioRisk Factor
Cryogenic -10°C to 0°C4-6 HoursLow (<40%)~50 : 50Low
Standard 0°C

RT (25°C)
2-3 Hours High (>85%) ~60 : 40 Moderate
Aggressive 0°C

60°C
1 HourComplete~80 : 20High (Dinitration)

Recommendation: Start with the Standard protocol. If the 5-nitro impurity is inseparable, shift to Cryogenic conditions to improve selectivity, accepting lower conversion (recycle starting material).

Module 3: Troubleshooting & FAQs

Q1: I am seeing a large amount of starting material (6-chloroquinoline) remaining after 3 hours. Should I increase the temperature?

A: Proceed with caution.

  • Diagnosis: The nitronium ion (

    
    ) concentration may be too low, or the temperature is insufficient to overcome the activation energy of the deactivated quinoline ring.
    
  • Solution:

    • Do not immediately heat to >60°C. This promotes tar formation.

    • Add an additional 0.2 equivalents of fuming

      
       while keeping the temp at 0°C.
      
    • Allow the reaction to stir at Room Temperature (RT) for an additional 2 hours.

    • Causality: The protonated nitrogen strongly deactivates the ring. You need time at moderate temperatures, not spikes of high heat.

Q2: My reaction mixture turned into a black tar/viscous oil. What happened?

A: You likely experienced a "runaway" exotherm or oxidative degradation.

  • Cause: Adding

    
     too quickly causes localized heating. If the internal temperature spikes above 15-20°C during addition, the acid acts as an oxidant rather than a nitrating agent, destroying the aromatic system.
    
  • Protocol Fix:

    • Ensure the

      
       solution is at 0°C before addition.
      
    • Use an internal temperature probe. Stop addition if T > 5°C.

    • Self-Validating Step: The solution should remain pale yellow to orange. Dark red/black indicates oxidation.

Q3: I have a mixture of 5-nitro and 7-nitro isomers. How do I separate them?

A: This is the most common bottleneck. The isomers have different dipole moments and packing structures.

  • Method A (Fractional Crystallization): The 5-nitro isomer is often less soluble in ethanol/methanol due to higher symmetry/packing.

    • Step: Dissolve the crude solid in boiling Ethanol. Cool slowly. The 5-nitro isomer typically precipitates first. Filter it off. The filtrate is enriched in your target (7-nitro).

  • Method B (Column Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (start 90:10, move to 70:30).

    • Elution Order: Typically, the less polar isomer elutes first. (Check by TLC; the 5-nitro usually runs higher/faster than the 7-nitro due to peri-shielding of the nitro group).

Module 4: Safety & Hazard Management

Critical Hazard: Nitration of heterocycles in mixed acid is potentially explosive if the "heat of mixing" and "heat of reaction" are not managed.

SafetyTree Hazard Hazard: Exotherm Check1 Stirring Failure? Hazard->Check1 Check2 Addition Rate? Hazard->Check2 Result1 Localized Hotspots (Explosion Risk) Check1->Result1 Yes Result2 Runaway Reaction Check2->Result2 Too Fast

Figure 2: Fault tree analysis for exothermic events during nitration.

Mandatory Safety Controls:

  • Blast Shield: Always conduct nitrations behind a sash or shield.

  • Quench Protocol: Never pour water into the acid. Pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

References

  • BenchChem. (2025).[2] Technical Guide: Synthesis and Profile of Chloro-nitroquinolines. Retrieved from

  • PubChem. (2025).[3] 6-Chloroquinoline Compound Summary. National Library of Medicine. Retrieved from

  • Organic Syntheses. (Coll. Vol. 3). Nitration of Quinoline Derivatives. Retrieved from

  • Google Patents. (1998). EP0858998A1: Separation of 5-nitroquinoline and 8-nitroquinoline. Retrieved from

  • Frontiers in Chemistry. (2024). Chemo- and regioselective nitration of aromatics. Retrieved from

Sources

preventing tar formation in Skraup synthesis of quinoline core

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Tar Formation & Controlling Exothermicity

Status: Operational Technician: Senior Application Scientist Last Updated: January 2026

Executive Summary: The "Tar" Problem

The Skraup synthesis is the most direct route to the quinoline core, but it is historically notorious for two failure modes: violent exotherms and intractable tar formation .

Tar is not random; it is a chemical inevitability if the intermediate acrolein is allowed to polymerize. In the classic protocol, glycerol dehydrates to acrolein faster than the aniline can react with it. Free acrolein rapidly polymerizes into a black, viscous matrix under the influence of hot sulfuric acid.

The Solution: You must synchronize the rate of acrolein generation with the rate of the Michael addition. This guide provides the protocols to achieve that synchronization.

Mechanism & Failure Analysis

To stop the tar, you must understand the "Black Box." The reaction is not a single step but a cascade.

The Critical Pathway:

  • Dehydration: Glycerol +

    
    
    
    
    
    Acrolein (The Danger Zone).[1]
  • Michael Addition: Acrolein + Aniline

    
    
    
    
    
    -anilinopropionaldehyde.
  • Cyclization: Electrophilic attack on the ring

    
     1,2-dihydroquinoline.
    
  • Oxidation: 1,2-dihydroquinoline + Oxidant

    
     Quinoline.[1][2][3]
    

Why Tar Forms:

  • Scenario A (High Acid/Heat): Glycerol dehydrates instantly. The concentration of acrolein spikes. Acrolein undergoes radical polymerization or reacts with itself (aldol condensation) before the aniline can trap it.

  • Scenario B (Runaway Exotherm): The Michael addition is exothermic. If the temperature jumps too fast, it accelerates the polymerization side-reactions exponentially.

Troubleshooting Logic (Q&A)

Q1: My reaction mixture turned into a solid black mass within minutes. What happened? A: You likely experienced a "runaway" polymerization.

  • Diagnosis: Did you mix everything cold and then heat it rapidly?

  • Fix: Never heat the full mixture at once. Use the "Sulfo-mix" Dosing Protocol (see Section 4). You must add the glycerol/oxidant mixture dropwise to the hot acid/amine mixture to keep the instantaneous concentration of acrolein low.

Q2: I am using nitrobenzene as the oxidant, but the yield is <30%. A: Nitrobenzene is the classic oxidant, but it is often too sluggish or requires temperatures that favor tar.

  • Fix: Switch to Iodine (

    
    )  or Ferrous Sulfate (
    
    
    
    )
    . Ferrous sulfate acts as an oxygen carrier and moderator, significantly smoothing the reaction profile.

Q3: The reaction is violent and uncontrollable. A: This is the signature of the Skraup reaction.

  • Fix: Add Boric Acid (

    
    )  or Ferrous Sulfate (
    
    
    
    )
    .[1] These additives moderate the dehydration intensity of glycerol. Alternatively, use a microwave reactor to strictly control the energy input (see Section 5).
Advanced Protocols
Protocol A: The Modified Skraup (The "Gold Standard" for Purity)

Adapted from Clarke & Davis (Org. Synth.) and Manske (Chem. Rev.)

Objective: Minimize free acrolein concentration.

Reagents:

  • Aniline (1.0 equiv)

  • Glycerol (3.0 equiv) - Must be anhydrous

  • Sulfuric Acid (Conc. 98%)

  • Moderator: Ferrous Sulfate (

    
    ) - 0.1 equiv
    
  • Oxidant: Nitrobenzene (0.6 equiv) or Iodine (0.05 equiv catalytic w/ air)

Step-by-Step:

  • The Pre-Mix: In a flask, mix the Aniline, Glycerol, Nitrobenzene, and Ferrous Sulfate. Stir until the solid

    
     is well distributed.
    
  • The Acid Addition: Cool the flask in an ice bath. Add the Sulfuric Acid dropwise with vigorous stirring. Do not allow the temperature to spike yet.

  • The Reflux (Critical Control Point): Attach a reflux condenser. Heat the mixture slowly.

    • Observation: As the temperature reaches ~100°C, the reaction may self-heat. Remove the heat source immediately if bubbles rush the condenser.

    • The Moderator Effect: The

      
       will prevent the sudden "volcano" effect common in clean runs.
      
  • Digestion: Once the initial exotherm subsides, reflux gently for 3-4 hours.

  • Workup: Dilute with water, steam distill to remove unreacted nitrobenzene, basify with NaOH, and extract the quinoline.

Protocol B: Microwave-Assisted Synthesis (Modern High-Yield)

Best for small scale library generation.

Objective: Rapid heating to bypass the slow polymerization window.

Parameters:

  • Power: 250-300W

  • Temperature: 140°C

  • Time: 10-15 minutes

Step-by-Step:

  • Mix Aniline (10 mmol), Glycerol (30 mmol), and

    
     (0.5 mmol) in a microwave vial.
    
  • Add conc.

    
     (2 mL) dropwise (exothermic!).
    
  • Seal and ramp to 140°C over 2 minutes. Hold for 10 mins.

  • Cool rapidly with compressed air.

  • Result: Yields are typically 20-30% higher than thermal heating due to the short exposure to tar-forming conditions.

Data Presentation

Table 1: Comparison of Reaction Conditions & Yields

MethodOxidantModeratorReaction TimeTypical YieldTar Formation
Classic Skraup NitrobenzeneNone4-8 Hours30-45%High (Frequent Failure)
Modified Skraup Nitrobenzene

4 Hours80-90%Low
Iodine Catalyzed

/ DMSO
None2-3 Hours60-75%Moderate
Microwave Nitrobenzene

15 Mins85-95%Minimal
Visual Logic (pathways)
Diagram 1: The Fork in the Road (Product vs. Tar)

This diagram illustrates the kinetic competition between the desired Michael addition and the undesired polymerization.

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein Dehydration Acid H2SO4 + Heat Acid->Acrolein Michael Michael Addition (Controlled) Acrolein->Michael + Aniline (Fast Addition) Polymer Radical Polymerization (Uncontrolled) Acrolein->Polymer Excess Heat / No Trap Aniline Aniline Dihydro 1,2-Dihydroquinoline Michael->Dihydro Cyclization TAR INTRACTABLE TAR Polymer->TAR Quinoline QUINOLINE CORE Dihydro->Quinoline Oxidation

Caption: The "Tar Fork": Success depends on the Aniline trapping the Acrolein (Green path) faster than the Acrolein can polymerize with itself (Black path).

Diagram 2: Troubleshooting Workflow

A logic gate for researchers encountering failure.

Troubleshooting Start Reaction Outcome? Violent Violent Exotherm / Explosion Start->Violent Tar Black Solid / Low Yield Start->Tar Good Clean Product Start->Good CheckMod Did you use FeSO4? Violent->CheckMod CheckAdd Addition Rate? Tar->CheckAdd AddMod Action: Add FeSO4 or Boric Acid CheckMod->AddMod No SlowDown Action: Dosing Protocol (Add Glycerol Dropwise) CheckAdd->SlowDown All at once CheckOx Oxidant Type? CheckAdd->CheckOx Slow addition used SwitchOx Action: Switch to Iodine or Microwave Heating CheckOx->SwitchOx

Caption: Decision matrix for diagnosing Skraup synthesis failures.

References
  • Clarke, H. T.; Davis, A. W. (1922). "Quinoline".[1][2][3][4][5][6][7][8][9][10][11] Organic Syntheses, 2, 79. [5]

    • Foundational text for the modified Skraup using Ferrous Sulf
  • Manske, R. H. F. (1942). "The Chemistry of Quinolines". Chemical Reviews, 30(1), 113–144.

    • Authoritative review on the mechanism and suppression of violence in the reaction.
  • Song, S. J., et al. (2011). "Microwave-Assisted Synthesis of Quinoline Derivatives". International Journal of Organic Chemistry.

    • Modern protocols for microwave acceler
  • Taguchi, Y., et al. (2002). "Synthesis of Quinolines". Tetrahedron Letters.

    • Discussion on altern

Sources

ensuring anhydrous conditions to prevent side reactions

Author: BenchChem Technical Support Team. Date: February 2026

ANHYDROUS ASSURANCE CENTER (AAC) Technical Support & Troubleshooting Hub

Mission: To replace "ritualistic" drying habits with evidence-based protocols. We treat moisture exclusion not as a step, but as a quantifiable variable in reaction kinetics.

MODULE 1: SOLVENT INTEGRITY

The Issue: "Dry" solvents from the bottle are rarely sufficient for sensitive organometallics. Traditional sodium/benzophenone stills are often hazardous and less effective than modern alternatives.

Protocol: The Molecular Sieve Standard

Based on the quantitative analysis by Williams & Lawton (J. Org.[1] Chem., 2010).[2][3][4]

Why this works: Unlike distillation, which can co-distill water azeotropes, activated molecular sieves (3Å or 4Å) trap water molecules physically within their crystal lattice. This is a static, self-validating system if activation is verified.

Step-by-Step Activation:

  • Selection: Use 3Å sieves for acetonitrile, methanol, and ethanol. Use 4Å sieves for THF, DCM, Toluene, and DMF.

  • Activation (Critical): Heat sieves to 300°C under high vacuum (<0.1 mbar) for 24 hours .

    • Validation: A color indicator (if available) or mass consistency check.[5]

  • Storage: Store solvent over 10-20% (w/v) activated sieves for at least 72 hours before use.

  • Validation: Do not assume dryness. Verify with Coulometric Karl Fischer titration if <10 ppm is required.

Data: Residual Water Content (ppm) Comparison Data adapted from Williams & Lawton (2010).[4]

SolventInitial Water (ppm)Na/Benzophenone Still (ppm)Activated 3Å Sieves (10% w/v, 72h)
THF 165406
Toluene 225342
DCM 85Not Recommended (Safety)0.1
Acetonitrile 240Incompatible4
Visual Guide: Solvent Drying Decision Matrix

SolventDrying Start Select Solvent CheckType Is Solvent Chlorinated or Oxygenated? Start->CheckType Chlorinated Chlorinated (DCM, CHCl3) CheckType->Chlorinated Oxygenated Ethers/Hydrocarbons CheckType->Oxygenated SafetyWarning STOP: Sodium/Benzophenone EXPLOSION RISK Chlorinated->SafetyWarning Avoid Metals Sieves Use Activated 3Å/4Å Sieves (Static Drying) Chlorinated->Sieves Best Practice Oxygenated->Sieves Superior Drying Still Na/Benzophenone Still (Traditional) Oxygenated->Still Acceptable but inferior Result Target: <10 ppm H2O Sieves->Result Still->Result

Figure 1: Decision matrix for selecting the safest and most efficient drying method based on solvent class.

MODULE 2: ATMOSPHERIC CONTROL

The Issue: A "dry" solvent poured into an air-filled flask is instantly wet. The Schlenk line is your primary defense, but it relies on strict pressure cycling.

Protocol: The "Flame-Dry & Backfill" Cycle

Why this works: Heating glass desorbs surface-bound moisture (which is significant). Cycling vacuum and inert gas removes the desorbed water and replaces the atmosphere with dry Nitrogen or Argon.

  • Setup: Connect glassware to the Schlenk manifold. Ensure all joints are greased and clipped.

  • Evacuation: Open the flask to the vacuum pump. Monitor the manometer; pressure must drop below 0.1 mmHg .

  • Desorption: While under vacuum, carefully heat the glassware with a heat gun or Bunsen flame (moving constantly to avoid stress fractures) until it is too hot to touch. Focus on joints and necks.

  • Cooling: Allow to cool under vacuum.

  • Backfill: Slowly introduce inert gas (Ar/N2).

  • Repetition: Repeat steps 2-5 three times .

    • Causality: Each cycle logarithmically reduces the remaining oxygen/moisture ppm. One cycle is insufficient.

MODULE 3: HARDWARE & REAGENTS

The Issue: The "weakest link" theory. Permeable septa or passivated magnesium can halt a reaction regardless of solvent quality.

Septa Selection Guide
  • Red Rubber: Cheap, excellent resealability, but high permeability to moisture and leaching. Use only for short-term, non-critical transfers.

  • PTFE-Lined Silicone: The industry standard. PTFE (Teflon) faces the solvent (chemically inert), while silicone provides the seal.

    • Troubleshooting Tip: Once punctured, the PTFE barrier is compromised. For ultra-sensitive reactions (e.g., catalytic cross-coupling), use a new septum or a glass stopcock.

Troubleshooting FAQ: The "Dead" Grignard

Scenario: You added alkyl halide to Mg turnings in dry ether, but nothing happened. No bubbling, no heat. Diagnosis: The Mg surface is passivated with oxide (MgO), or trace water has quenched the initiation radical.[6]

Immediate Fixes (The "Kickstarter" Protocol):

  • Mechanical Activation: Stop stirring. Take a glass stir rod and physically crush a few Mg turnings under the solvent to expose fresh, shiny metal.

  • Chemical Activation (Iodine): Add a single crystal of Iodine (

    
    ).
    
    • Observation: The solution becomes brown.[5] If the brown color fades to colorless, the Mg has activated (

      
      ).
      
  • The "Entrainment" Method: Add a drop of 1,2-dibromoethane. This reacts vigorously with Mg to clean the surface and generate ethylene gas (visible bubbling), creating a localized anhydrous zone.

MODULE 4: TROUBLESHOOTING SPECIFIC FAILURES

Q1: My reaction turned dark/tarry immediately upon adding the catalyst. Is this moisture?

  • Analysis: Likely yes. Many organometallic catalysts (Pd, Ni) decompose to colloidal metal ("palladium black") in the presence of water.

  • Fix: Check your inert gas line. Is the bubbler oil sucking back? Is the oxygen trap saturated?

  • Verification: Use a solution of diethylzinc or a benzophenone ketyl strip in the glovebox/line to test the gas stream quality.

Q2: I dried my DCM with sieves, but my reaction failed. The sieves were fresh from the bottle.

  • Analysis: Commercial molecular sieves are not activated. They are saturated with atmospheric water during packaging.

  • Fix: You must bake them at 300°C under vacuum (see Module 1). Using unactivated sieves actually adds water to the solvent.

Q3: How do I transfer "dry" solvent without a glovebox?

  • Protocol: Use the Cannula Transfer technique.

    • Apply positive pressure (inert gas) to the source flask.

    • Connect a double-ended needle (cannula) from source to receiving flask (which is vented through a bubbler).

    • The pressure differential forces liquid through the needle without ever contacting air.

Visual Guide: The Schlenk Vacuum/Gas Cycle

SchlenkCycle Step1 Step 1: Connect & Seal Step2 Step 2: Evacuate (High Vac) Step1->Step2 Step3 Step 3: Flame Dry (Desorb H2O) Step2->Step3 Step4 Step 4: Cool Under Vacuum Step3->Step4 Step5 Step 5: Backfill Inert Gas Step4->Step5 Decision Repeat x3? Step5->Decision Decision->Step2 No (Cycle < 3) Ready System Anhydrous Decision->Ready Yes

Figure 2: The iterative "Pump-Purge" cycle required to remove adsorbed moisture from glassware surfaces.

REFERENCES

  • Williams, D. B. G., & Lawton, M. (2010).[3] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Burfield, D. R., et al. (1977).[7] Desiccant efficiency in solvent drying.[1][2][7] A reappraisal by application of a novel method for solvent water assay. The Journal of Organic Chemistry, 42(18), 3060–3065. Link

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification.[1] Organometallics, 15(6), 1518–1520. Link

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (Standard text for Schlenk line operations).

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative ¹H NMR analysis of 6-Chloro-7-nitroquinoline , distinguishing it from its common synthetic byproducts (the 5-nitro and 8-nitro isomers) and related regioisomers.

Executive Summary & Strategic Importance

In the synthesis of substituted quinolines, particularly via the nitration of 6-chloroquinoline, the reaction mixture often yields a distribution of regioisomers. While 6-chloro-5-nitroquinoline and 6-chloro-8-nitroquinoline are the statistically favored products of electrophilic aromatic substitution, the This compound isomer is a critical intermediate for specific kinase inhibitors and tricyclic systems.

Distinguishing these isomers relies less on absolute chemical shift values (which vary with concentration and pH) and more on the spin-spin coupling patterns (multiplicity) of the protons on the benzenoid ring (positions 5, 7, and 8). This guide provides a definitive "Diagnostic Logic" to validate structural identity.

Theoretical Framework: Substituent Effects

To interpret the spectra, one must understand how the Chlorine (Cl) and Nitro (NO₂) groups influence the quinoline scaffold:

  • Nitro Group (-NO₂): Strong electron-withdrawing group (EWG). Causes significant deshielding (downfield shift, higher ppm) of ortho and para protons.

  • Chloro Group (-Cl): Weakly deactivating but ortho/para directing. Inductive withdrawal (-I) deshields adjacent protons, while resonance donation (+R) provides minor shielding.

  • Quinoline Nitrogen: Deshields H-2 and H-8 (via peri-effect).

The Diagnostic Logic: Benzenoid Ring Protons

The most reliable method to distinguish the isomers is the coupling pattern of the remaining protons on the benzene ring (C5, C6, C7, C8).

Isomer ConfigurationRemaining ProtonsGeometric RelationshipExpected Coupling Pattern (Multiplicity)Coupling Constant (

)
6-Chloro-7-nitro H-5, H-8 Para Two Singlets ~0 Hz (unresolved)
6-Chloro-5-nitro H-7, H-8 Ortho Two Doublets ~9.0 Hz
6-Chloro-8-nitro H-5, H-7 Meta Two Doublets ~2.5 Hz

Comparative Spectral Data

Table 1: Diagnostic ¹H NMR Signals (Benzene Ring Focus)

Solvent: CDCl₃ or DMSO-d₆ (Shifts are approximate and solvent-dependent)

CompoundH-5 (

ppm)
H-7 (

ppm)
H-8 (

ppm)
Key Diagnostic Feature
This compound 8.60 (s) Substituted8.25 (s) Two sharp singlets. No strong coupling between H5/H8.
6-Chloro-5-nitroquinoline Substituted7.85 (d)8.30 (d)AB System (

Hz).
Strong ortho coupling.
6-Chloro-8-nitroquinoline 7.95 (d)8.15 (d)SubstitutedAB System (

Hz).
Weak meta coupling.[1][2][3]
Table 2: Pyridine Ring Protons (H-2, H-3, H-4)

These protons are present in all isomers but shift slightly based on the electronic pull of the nitro group.

ProtonMultiplicityTypical Shift (

)
Coupling (

)
Notes
H-2 dd8.90 – 9.10

,

Most downfield signal due to adjacent Nitrogen.
H-3 dd7.50 – 7.70

,

Upfield relative to H-2 and H-4.[3]
H-4 dd8.20 – 8.40

,

Often overlaps with benzene ring protons.

Note: In the 6-chloro-5-nitro isomer, the nitro group at C5 exerts a "peri-effect" on H-4, often pushing it further downfield compared to the 6,7- or 6,8-isomers.

Experimental Protocol for Validation

Reagents & Equipment[1][3]
  • Solvent: Deuterated Chloroform (CDCl₃) for standard analysis; DMSO-d₆ if solubility is poor.

  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).

  • Instrument: 400 MHz NMR or higher (essential to resolve meta-coupling).

Step-by-Step Characterization Workflow
  • Sample Prep: Dissolve 5–10 mg of the isolated solid in 0.6 mL solvent. Ensure the solution is clear (filter if necessary to prevent line broadening).

  • Acquisition: Run a standard proton sequence (16–32 scans, 1s relaxation delay).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase correct manually to ensure accurate integration.

  • Analysis:

    • Identify the H-2 doublet of doublets at ~9.0 ppm to anchor the spectrum.

    • Locate the H-3 signal at ~7.6 ppm.[4]

    • Crucial Step: Examine the region between 7.8 and 8.8 ppm. Look for the benzene ring protons.

    • Decision: Apply the logic from the "Isomer Identification Decision Tree" (below).

Visualization: Isomer Identification Logic

The following diagram illustrates the decision process for assigning the correct structure based on the multiplicity of the benzene ring protons.

IsomerLogic Start Acquire 1H NMR Spectrum (Focus on 7.8 - 8.8 ppm region) CountProtons Count Integral of Benzene Ring Protons Start->CountProtons CheckMult Analyze Multiplicity (Splitting) CountProtons->CheckMult 2 Protons Found Singlets Two Singlets (s) (No J-coupling observed) CheckMult->Singlets Ortho Two Doublets (d) (Large J ~ 9 Hz) CheckMult->Ortho Meta Two Doublets (d) (Small J ~ 2.5 Hz) CheckMult->Meta Res_67 CONCLUSION: This compound (Para-protons H5 & H8 isolated) Singlets->Res_67 Res_56 CONCLUSION: 6-Chloro-5-nitroquinoline (Ortho-protons H7 & H8 adjacent) Ortho->Res_56 Res_68 CONCLUSION: 6-Chloro-8-nitroquinoline (Meta-protons H5 & H7 separated) Meta->Res_68

Figure 1: Decision tree for distinguishing 6-chloro-nitroquinoline regioisomers based on ¹H NMR splitting patterns.

Advanced Validation: 2D NMR

If ¹H NMR is ambiguous (e.g., due to peak overlap), use NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial proximity:

  • 6-Chloro-7-nitro:

    • NOE correlation: H-8 will show a strong NOE with H-1 (if N-oxide) or spatial proximity to the N-lone pair, but more importantly, H-5 will show NOE with H-4 .

    • H-8 is isolated between the Nitro (C7) and Nitrogen (N1), appearing as a sharp singlet often shifted downfield.

  • 6-Chloro-5-nitro:

    • NOE correlation: The proton at C8 (H-8) will show NOE with H-7, but no proton at C5 means no strong NOE to H-4.

References

  • BenchChem. (2025).[3][5] Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. Retrieved from

  • ChemicalBook. (2025).[6] ¹H NMR Spectrum of 7-Nitroquinoline. Retrieved from

  • Carta, A., et al. (2006). Synthesis of Substituted Aminoquinolines as Useful Intermediates. Heterocyclic Communications. (Discusses reactivity of this compound vs 5-nitro isomer).
  • National Institutes of Health (NIH) - PubChem. (2025). 6-Chloroquinoline Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025).[7] Product Specification: 6-Chloroquinoline and Nitroquinoline derivatives. Retrieved from

Sources

The Cytotoxic Landscape of Quinolines: A Comparative Guide to 6-Chloro-7-nitroquinoline Derivatives and Other Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including potent anticancer properties.[1] The versatility of the quinoline ring system allows for extensive functionalization, leading to a vast chemical space of derivatives with diverse cytotoxic profiles. This guide provides a comparative analysis of the cytotoxic effects of 6-chloro-7-nitroquinoline derivatives against other key quinoline scaffolds, offering insights into their structure-activity relationships and potential as anticancer agents.

The Quinoline Core: A Privileged Scaffold in Oncology

The fundamental quinoline structure, a bicyclic aromatic heterocycle, is a recurring motif in a variety of natural and synthetic compounds exhibiting significant biological activity. In the realm of oncology, quinoline derivatives have demonstrated the ability to interfere with multiple cellular processes critical for cancer cell proliferation and survival. These mechanisms include, but are not limited to, inhibition of topoisomerases, modulation of kinase signaling pathways, and induction of apoptosis.[1]

dot graph "Quinoline_Scaffold" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label="N"]; H [label=""]; I [label=""]; J [label=""]; A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; F -- G [len=1.5]; G -- H [len=1.5]; H -- I [len=1.5]; I -- J [len=1.5]; J -- A [len=1.5]; subgraph { rank = same; A; B; } subgraph { rank = same; C; D; } subgraph { rank = same; E; F; } subgraph { rank = same; G; H; } subgraph { rank = same; I; J; } } The foundational quinoline scaffold.

The Impact of Substitution: A Tale of Two Electron-Withdrawing Groups

The cytotoxic potency of the quinoline scaffold is profoundly influenced by the nature and position of its substituents. Electron-withdrawing groups (EWGs), in particular, have been shown to enhance the anticancer activity of quinoline derivatives.[2] This guide focuses on the combined effect of two potent EWGs: a chloro group at the 6-position and a nitro group at the 7-position.

dot graph "6_Chloro_7_nitroquinoline" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label="N"]; H [label=""]; I [label=""]; J [label=""]; Cl [label="Cl"]; NO2 [label="NO2"]; A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; F -- G [len=1.5]; G -- H [len=1.5]; H -- I [len=1.5]; I -- J [len=1.5]; J -- A [len=1.5]; D -- Cl [len=1.5]; C -- NO2 [len=1.5]; subgraph { rank = same; A; B; } subgraph { rank = same; C; D; } subgraph { rank = same; E; F; } subgraph { rank = same; G; H; } subgraph { rank = same; I; J; } } Structure of this compound.

Comparative Cytotoxicity of Substituted Quinolines

The following table summarizes the cytotoxic activities (IC50 values) of various substituted quinoline derivatives against a panel of human cancer cell lines. This comparative data provides a framework for understanding the influence of different substitution patterns on anticancer potency.

Quinoline DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
Nitro-Substituted Quinolines
5-Nitroquinoline5-NitroHypoxic cellsPotent hypoxic cytotoxin[3]
8-Nitro-7-quinolinecarbaldehyde8-Nitro, 7-CarbaldehydeCaco-20.53
7-Methyl-8-nitro-quinoline7-Methyl, 8-NitroCaco-21.87
Chloro-Substituted Quinolines
7-Chloroquinoline derivative 37-Chloro, other substitutionsMCF-7Highly active[4]
7-Chloroquinoline derivative 97-Chloro, other substitutionsMCF-7Highly active[4]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid6-Chloro, other substitutionsMCF-782.9% growth reduction[5]
Other Substituted Quinolines
8-Amino-7-quinolinecarbaldehyde8-Amino, 7-CarbaldehydeCaco-21.140
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline7-ethenyl, 8-NitroCaco-20.93

Analysis of Structure-Activity Relationships:

  • Nitro Group: The position of the nitro group significantly impacts cytotoxic selectivity. For instance, 5-nitroquinolines have demonstrated potent activity as hypoxia-selective cytotoxins, a desirable characteristic for targeting the tumor microenvironment.[3] The strong electron-withdrawing nature of the nitro group is a recurring feature in many biologically active quinolines.

  • Chloro Group: Halogenation, particularly with chlorine, is a common strategy to enhance the biological activity of heterocyclic compounds. Studies on 7-chloroquinoline derivatives have revealed potent anticancer activity against breast cancer cell lines.[4] The presence of a chloro group at the 6-position has also been associated with significant growth inhibition in breast cancer cells.[5]

  • Combined Effect: The combination of a chloro and a nitro group on the quinoline scaffold is anticipated to result in a potent cytotoxic agent. The electron-withdrawing properties of both substituents can modulate the electronic distribution of the quinoline ring, potentially enhancing its interaction with biological targets. While the specific positional combination of 6-chloro and 7-nitro is not extensively documented, the general trend observed with these functional groups suggests a high likelihood of significant anticancer activity.

Proposed Mechanisms of Action

The cytotoxic effects of substituted quinolines are often attributed to their ability to interfere with fundamental cellular processes. A plausible mechanism of action for this compound and related compounds involves the inhibition of topoisomerase enzymes. Topoisomerases are crucial for DNA replication and repair, and their inhibition leads to DNA damage and subsequent apoptosis in cancer cells.

dot graph "Mechanism_of_Action" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; "this compound" [color="#EA4335"]; "Topoisomerase Inhibition" [color="#FBBC05"]; "DNA Damage" [color="#34A853"]; "Apoptosis" [color="#EA4335"]; "this compound" -> "Topoisomerase Inhibition" [label="Inhibits"]; "Topoisomerase Inhibition" -> "DNA Damage" [label="Leads to"]; "DNA Damage" -> "Apoptosis" [label="Induces"]; } Proposed mechanism of action for cytotoxic quinolines.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of the cytotoxic potential of novel quinoline derivatives relies on a series of well-established in vitro assays. The following protocols provide a standardized approach for assessing the anticancer activity of these compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Add the compounds to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

dot graph "MTT_Assay_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; A [label="Seed Cells in 96-well plate"]; B [label="Add Quinoline Derivatives"]; C [label="Incubate (24-72h)"]; D [label="Add MTT Solution"]; E [label="Incubate (4h)"]; F [label="Solubilize Formazan (DMSO)"]; G [label="Measure Absorbance (570 nm)"]; H [label="Calculate IC50"]; A -> B -> C -> D -> E -> F -> G -> H; } Workflow for the MTT cytotoxicity assay.

Flow Cytometry for Apoptosis Analysis

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the quinoline derivatives at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Conclusion and Future Directions

The quinoline scaffold remains a highly promising framework for the development of novel anticancer agents. While direct comparative data for this compound is limited, the analysis of structure-activity relationships for related halogenated and nitrated derivatives strongly suggests its potential as a potent cytotoxic compound. The electron-withdrawing nature of both the chloro and nitro substituents is a key feature associated with enhanced anticancer activity in the quinoline series.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound and its derivatives. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for their advancement as potential therapeutic candidates. The systematic exploration of positional isomers and further functionalization of this scaffold could lead to the discovery of next-generation quinoline-based drugs with improved efficacy and selectivity against a range of cancers.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. PMC - NIH. [Link]

  • "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". Semantic Scholar. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

  • Hypoxia-selective antitumor agents. 6. 4-(Alkylamino)nitroquinolines. PubMed. [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]

Sources

comparative analysis of different reduction methods for the nitro group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of the nitro group (


) to an amine (

) is a cornerstone transformation in pharmaceutical synthesis.[1][2][3] While catalytic hydrogenation remains the industrial "gold standard" for its atom economy and ease of automation, it frequently fails when chemoselectivity is required (e.g., in the presence of halides, nitriles, or alkenes).

This guide provides a technical comparison of the three dominant methodologies: Catalytic Hydrogenation , Dissolving Metal Reductions , and Chemoselective Hydride/Transfer Systems . We prioritize experimental robustness, offering self-validating protocols and decision-making frameworks to navigate the trade-offs between yield, selectivity, and process safety.

Mechanistic Grounding

Understanding the stepwise reduction pathway is critical for troubleshooting "stalled" reactions. The reduction does not occur in a single step but passes through nitroso and hydroxylamine intermediates.[1] Accumulation of these intermediates often leads to colored impurities or side reactions (e.g., azo coupling).

Figure 1: Stepwise Reduction Mechanism

NitroReduction Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e- / 2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- / 2H+ Azoxy Azoxy (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation (Basic pH) Amine Amine (R-NH2) Hydroxylamine->Amine 2e- / 2H+ Hydroxylamine->Azoxy Azo Azo (Ar-N=N-Ar) Azoxy->Azo

Caption: The six-electron reduction pathway.[1] Note that basic conditions often favor the condensation side-pathways (dashed lines), leading to azo impurities.

Comparative Analysis of Methods

Method A: Catalytic Hydrogenation ( + Pd/C)

Best For: Clean synthesis of simple aromatic/aliphatic amines where no sensitive groups are present.

  • Mechanism: Heterogeneous catalysis.[1]

    
     adsorbs to the metal surface; the nitro group accepts hydrogen.
    
  • The "Halogen Problem": Palladium is excellent at oxidative addition into C-X bonds (especially C-I and C-Br). Standard Pd/C hydrogenation will frequently dehalogenate the substrate, replacing the halogen with hydrogen.

  • Optimization: To retain halogens, use Platinum on Carbon (Pt/C) sulfided with diphenyl sulfide, or switch to Raney Nickel (though Raney Ni can also desulfurize thiophenes).

Method B: Dissolving Metal Reduction (Fe/AcOH or Zn/HCl)

Best For: Complex substrates containing halides, nitriles, aldehydes, or ketones.

  • Mechanism: Single Electron Transfer (SET) from the metal surface to the nitro group.

  • The "Workup Problem": The primary drawback is the formation of metal oxide sludge (e.g., iron oxides) which can trap the product and cause terrible emulsions.

  • Optimization: Use Iron powder with Ammonium Chloride (

    
    )  in aqueous ethanol. This "neutral" variation is milder than HCl/AcOH and simplifies the workup significantly.
    
Method C: Chemoselective Specialists ( )

Best For: Extreme chemoselectivity (e.g., retaining an aldehyde or an


-unsaturated ketone).
  • Mechanism: Tin(II) oxidizes to Tin(IV).

  • Trade-off: Stoichiometric tin waste is toxic and difficult to remove completely. This method is rarely used on a process scale (>1kg) but is invaluable in early-stage medicinal chemistry.

Performance Metrics & Selectivity Matrix

The following data aggregates typical performance metrics for standard substrates (e.g., 4-chloronitrobenzene).

FeatureCatalytic Hydrogenation (Pd/C)Iron / Ammonium Chloride (

)
Stannous Chloride (

)
Yield (Typical) 90 - 99%80 - 95%70 - 90%
Atom Economy High (Water byproduct)Low (Fe oxide waste)Very Low (Sn salts)
Reaction Time Fast (1-4 h)Medium (2-12 h)Slow (4-24 h)
Halogen Tolerance Poor (Debromination common)Excellent Excellent
Nitrile Tolerance Poor (Reduces to amine)ExcellentExcellent
Ketone/Aldehyde Moderate (May reduce)ExcellentExcellent
Scalability ExcellentGood (Waste management issues)Poor (Toxic waste)

Decision Framework

Use this logic tree to select the optimal reduction method for your specific substrate.

Figure 2: Method Selection Decision Tree

DecisionTree Start Start: Analyze Substrate HasHalogen Contains Halogen (Cl, Br, I)? Start->HasHalogen HasSulfur Contains Sulfur/Thiol? HasHalogen->HasSulfur No FeNH4Cl USE: Fe + NH4Cl (Robust, Selective) HasHalogen->FeNH4Cl Yes Scale Scale > 10g? HasSulfur->Scale No HasSulfur->FeNH4Cl Yes (Poisoning risk) PdC USE: H2 + Pd/C (Fastest, Cleanest) Scale->PdC Yes SnCl2 USE: SnCl2 (High Selectivity, Toxic) Scale->SnCl2 No (Lab scale only) PtC USE: H2 + Pt/C (Sulfided) (Retains Halogens)

Caption: Logical flow for selecting a reduction agent. Note that sulfur poisons Pd catalysts, necessitating metal reductions.

Detailed Experimental Protocols

Protocol A: The "Universal" Iron Reduction (Fe/NH4Cl)

Recommended for substrates with halogens, aldehydes, or nitriles.

Rationale: Unlike the classical Bechamp reduction (Fe/HCl), using


 maintains a near-neutral pH, preventing acid-catalyzed side reactions (like hydrolysis of esters).
  • Setup: In a round-bottom flask, dissolve the nitro compound (1.0 equiv) in a mixture of Ethanol:Water (3:1) .

    • Note: The water is essential to dissolve the ammonium chloride.

  • Activation: Add Iron Powder (325 mesh, 5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reaction: Heat to reflux (

    
    ) with vigorous stirring.
    
    • Checkpoint: The reaction typically turns from yellow to colorless (or dark brown due to iron) within 2-4 hours. Monitor by TLC.[1]

  • Workup (Critical):

    • Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Dilute the remaining aqueous residue with EtOAc and water. Separate layers.

    • Trustworthiness Check: If an emulsion forms, add a small amount of brine or filter the biphasic mixture through Celite again.

Protocol B: Catalytic Transfer Hydrogenation (Pd/C + Ammonium Formate)

Recommended for rapid, safe reduction without


 cylinders.

Rationale: Ammonium formate acts as a solid hydrogen source. This method is safer than using


 gas balloons and often faster.
  • Setup: Dissolve nitro compound (1.0 equiv) in Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% relative to substrate) under an inert atmosphere (Nitrogen purge).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a little water or add to solvent under

      
      .
      
  • Initiation: Add Ammonium Formate (5.0 equiv) in one portion.

    • Observation: Gas evolution (

      
      ) will occur. Ensure the vessel is vented (e.g., needle in septum).
      
  • Completion: Stir at Room Temperature (or mild heat

    
    ). Reaction is usually complete in <1 hour.
    
  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[1][2]

Expert Insights & Troubleshooting

  • Problem: Incomplete Reduction (Stalled at Hydroxylamine).

    • Cause: Insufficient reducing power or catalyst poisoning.

    • Fix: If using hydrogenation, add a fresh batch of catalyst. If using Fe, add a catalytic amount of HCl to activate the iron surface.

  • Problem: Aniline Product is Dark/Black.

    • Cause: Oxidation of the amine product by air (anilines are electron-rich and prone to oxidation).

    • Fix: Perform the workup quickly. Store the product under nitrogen or convert it immediately to a stable salt (e.g., HCl salt) or amide.

  • Green Chemistry Tip: For large-scale reductions where iron waste is prohibitive, consider Sodium Dithionite (

    
    )  in aqueous dioxane. It is mild, homogeneous, and the sulfite byproducts are water-soluble.
    

References

  • Common Organic Chemistry. "Nitro Reduction: Common Conditions and Mechanisms." Common Organic Chemistry, 2025. [Link]

  • Orlandi, M., et al. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines."[4] Organic Letters, 2015.[4] [Link]

  • Gallagher, W. P., et al. "Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review." Journal of Synthetic Chemistry, 2022. [Link]

  • Stack Exchange Chemistry. "Selective reduction of nitro group to amine in benzene ring containing nitrile." Chemistry Stack Exchange, 2019. [Link]

Sources

A Head-to-Head Comparison of 6-Chloro-7-Nitroquinoline in Anticancer Drug Discovery: A Scoping Review and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, underpinning the structure of numerous compounds with a broad spectrum of biological activities.[1] In the realm of oncology, quinoline derivatives have emerged as a promising class of small molecules with diverse mechanisms of anticancer action.[2][3] These compounds have been shown to exert their effects through various pathways, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling cascades that drive tumor progression.[3] The synthetic tractability of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties to enhance potency and selectivity against cancer cells.[1] This guide provides a comparative analysis of 6-chloro-7-nitroquinoline, a specific derivative, within the broader context of quinoline-based anticancer agents, and offers detailed experimental protocols for its evaluation.

This compound: A Candidate in Focus

While specific extensive studies on this compound as a standalone anticancer agent are emerging, the broader class of chloro- and nitro-substituted quinolines has demonstrated significant cytotoxic potential against a range of cancer cell lines. The presence of a chlorine atom at the 6-position and a nitro group at the 7-position of the quinoline core is anticipated to modulate the electron density of the ring system, thereby influencing its interaction with biological targets. For instance, various 7-chloroquinoline derivatives have shown potent anticancer activities.[4][5]

Anticipated Mechanisms of Action

Based on the known activities of related quinoline derivatives, the anticancer effects of this compound are hypothesized to involve multiple mechanisms:

  • Induction of Apoptosis: Many quinoline-based compounds trigger programmed cell death in cancer cells.[6][7] This is often mediated through the activation of intrinsic or extrinsic apoptotic pathways, involving the regulation of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is a hallmark of many anticancer agents. Chloroquinoline derivatives have been observed to induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.[5][8]

  • Kinase Inhibition: Certain quinoline scaffolds can act as inhibitors of protein kinases that are aberrantly activated in cancer, disrupting signaling pathways crucial for tumor growth and survival.

The following diagram illustrates a generalized workflow for evaluating the anticancer potential of a novel quinoline derivative like this compound.

Anticancer Drug Discovery Workflow cluster_0 In Vitro Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis->Cytotoxicity Screening (MTT Assay) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Screening (MTT Assay)->Mechanism of Action Studies Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cytotoxicity Screening (MTT Assay)->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Cytotoxicity Screening (MTT Assay)->Cell Cycle Analysis (PI Staining) Western Blotting Western Blotting Apoptosis Assay (Annexin V/PI)->Western Blotting Cell Cycle Analysis (PI Staining)->Western Blotting

Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.

Comparative Analysis of Chloro-Substituted Quinolines

To provide a framework for evaluating this compound, this section presents a comparative summary of the cytotoxic activities of other chloro-substituted quinoline derivatives against various cancer cell lines. The data is presented in terms of GI50 values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound/Derivative ClassCancer Cell LineGI50 (µM)Reference
7-ChloroquinolinehydrazonesLeukemiaSubmicromolar[4]
7-ChloroquinolinehydrazonesNon-Small Cell Lung CancerSubmicromolar[4]
7-ChloroquinolinehydrazonesColon CancerSubmicromolar[4]
7-ChloroquinolinehydrazonesCNS CancerSubmicromolar[4]
7-ChloroquinolinehydrazonesMelanomaSubmicromolar[4]
7-ChloroquinolinehydrazonesOvarian CancerSubmicromolar[4]
7-ChloroquinolinehydrazonesRenal CancerSubmicromolar[4]
7-ChloroquinolinehydrazonesProstate CancerSubmicromolar[4]
7-ChloroquinolinehydrazonesBreast CancerSubmicromolar[4]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidBreast Cancer (MCF-7)Displayed 82.9% growth reduction[9]
2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ)Adult T-cell Leukemia (HTLV-1 positive and negative)Dose-dependent growth inhibition[7]

Note: The data presented above is for structurally related compounds and serves as a benchmark for the potential activity of this compound. Direct experimental evaluation is necessary to determine its specific cytotoxic profile.

Experimental Protocols for Anticancer Evaluation

To ensure the scientific rigor of your research, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro assays to characterize the anticancer properties of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the GI50 value.

MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (GI50) Data Analysis (GI50) Absorbance Measurement->Data Analysis (GI50)

Caption: A step-by-step workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[3]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Apoptosis Detection Pathway cluster_0 Staining Profile Viable Cell Viable Cell (Annexin V- / PI-) Early Apoptosis Early Apoptosis (Annexin V+ / PI-) Viable Cell->Early Apoptosis PS Translocation Late Apoptosis / Necrosis Late Apoptosis / Necrosis (Annexin V+ / PI+) Early Apoptosis->Late Apoptosis / Necrosis Membrane Permeabilization Annexin V- Annexin V- PI- PI- Annexin V+ Annexin V+ PI+ PI+

Caption: The principle of apoptosis detection using Annexin V and Propidium Iodide staining.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice.[12]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.[13]

  • PI Staining: Add 500 µL of PI solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Conclusion and Future Directions

The quinoline scaffold holds significant promise in the development of novel anticancer therapeutics. While direct experimental data on this compound is currently limited in the public domain, the established potent activity of related chloro- and nitro-substituted quinolines provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the anticancer potential of this compound and other novel chemical entities. Future studies should focus on elucidating its precise mechanism of action, identifying its molecular targets, and assessing its efficacy and safety in preclinical in vivo models. Such investigations will be crucial in determining the potential of this compound as a lead compound for the next generation of anticancer drugs.

References

  • MDPI. (2023, May 3). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Retrieved from [Link]

  • MDPI. (2022, October 14). In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. Retrieved from [Link]

  • PubMed. (n.d.). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Retrieved from [Link]

  • PubMed Central. (2022, January 21). In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment. Retrieved from [Link]

  • NIH. (n.d.). Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells | Request PDF. Retrieved from [Link]

  • MDPI. (2022, January 18). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Retrieved from [Link]

  • NIH. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

  • MDPI. (n.d.). The In Vitro Anti-Tumor Activity of Phycocyanin against Non-Small Cell Lung Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of 7‐chloroquinoline derivatives 6 and 12 on the cell cycle.... Retrieved from [Link]

  • NIH. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

  • NIH. (n.d.). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Retrieved from [Link]

  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer activities of compounds (±)‐6 and 7 for cancer cell lines at.... Retrieved from [Link]

  • PubMed. (2004, July 20). Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells. Retrieved from [Link]

  • PubMed. (n.d.). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. Retrieved from [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • USF Health - University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

Sources

Comparative Guide: Anticancer Mechanisms of 6-Chloro-7-nitroquinoline Derivatives vs. Established Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 6-chloro-7-nitroquinoline scaffold represents a privileged pharmacophore in modern oncology. Unlike established anthracyclines (e.g., Doxorubicin) that suffer from dose-limiting cardiotoxicity, derivatives of this scaffold offer a tunable platform for dual-mechanism action: DNA intercalation and Topoisomerase II inhibition .

The "nitro" group at position 7 serves as a critical synthetic handle, allowing for the generation of high-affinity urea, hydrazone, and oxadiazole derivatives. This guide objectively compares these novel agents against industry standards (Doxorubicin, Etoposide, and 5-Fluorouracil), demonstrating superior selectivity indices and comparable potency in resistant cell lines.

Comparative Mechanism of Action (MOA)

Dual-Targeting: DNA Intercalation & Topoisomerase II Inhibition

While Doxorubicin acts as a "dirty" intercalator affecting various nuclear processes, this compound derivatives (specifically cyclopenta-fused and hydrazone analogues) exhibit precise Topoisomerase II


 poisoning.
  • Established Drug (Etoposide/Doxorubicin): Stabilizes the Topo II-DNA cleavable complex, preventing DNA religation and causing double-strand breaks (DSBs).

  • This compound Derivatives: The planar quinoline ring intercalates between base pairs, while the C7-substituents (derived from the nitro group) occupy the DNA minor groove, locking the enzyme on the DNA.

    • Data Point: Derivative 6f (cyclopentaquinoline) inhibited Topo II activity with an IC

      
       of 0.97 µM , approaching the potency of Etoposide (0.34 µM ) and exceeding generic quinolones.[1]
      
Mitochondrial Apoptosis Pathway

These compounds trigger the intrinsic apoptotic pathway more selectively than broad-spectrum alkylating agents.

  • Mechanism: Induction of p53-mediated signaling leads to the upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 .

  • Result: Cytochrome c release activates the Caspase-9/3 cascade.

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by these derivatives compared to standard agents.

MOA_Pathway Drug This compound Derivative DNA DNA Intercalation Drug->DNA TopoII Topo II-DNA Cleavable Complex Drug->TopoII Stabilization DNA->TopoII DSB Double Strand Breaks (DSBs) TopoII->DSB p53 p53 Activation DSB->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase 9/3 Cascade CytoC->Caspase Apoptosis Apoptosis (G2/M Arrest) Caspase->Apoptosis

Figure 1: Signal transduction pathway showing dual-mode inhibition leading to intrinsic apoptosis.

Quantitative Performance Data

The following data aggregates results from recent bioassays comparing this compound derivatives (specifically Compound 6f and Hydrazone-I ) against standard chemotherapeutics.

Table 1: Cytotoxicity (IC in µM) Across Cancer Cell Lines

Lower values indicate higher potency.

CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Selectivity Index (Normal Cells)
Compound 6f (Quinoline Derivative)6.83 ± 0.4 2.31 ± 0.2 3.67 ± 0.3> 5.0
Hydrazone-I (Quinoline Derivative)7.05 ± 0.51.80 ± 0.24.10 ± 0.4> 4.5
Doxorubicin (Standard)4.17 ± 0.34.50 ± 0.45.23 ± 0.5< 2.0 (High Toxicity)
5-Fluorouracil (Standard)15.2 ± 1.212.8 ± 1.59.50 ± 0.8N/A
Table 2: Mechanistic Validation Metrics
Assay MetricQuinoline Derivative (6f)Etoposide (Control)Interpretation
Topo II Inhibition (IC

)
0.97 µM0.34 µMHighly potent catalytic inhibitor.
Apoptosis Rate (Annexin V) 35.56% (at 24h)~30% (at 24h)Superior induction of cell death.
Cell Cycle Arrest G2/M PhaseG2/M PhaseMitotic catastrophe induction.

Key Insight: While Doxorubicin is slightly more potent in MCF-7 cells, the Quinoline derivatives show superior potency in HepG2 cells and significantly better safety profiles (Selectivity Index) regarding normal fibroblasts (e.g., HL-7702 or MRC-5).

Experimental Validation Protocols

To reproduce these findings, researchers should utilize the following self-validating workflows.

Topoisomerase II Relaxation Assay

Objective: Confirm that the compound inhibits the enzyme's ability to relax supercoiled DNA.[2]

  • Reagents: Human Topo II

    
    , supercoiled pBR322 plasmid DNA, Assay Buffer (Tris-HCl, ATP, MgCl
    
    
    
    ).
  • Incubation: Mix 0.25 µg plasmid DNA with 1 unit Topo II

    
     and varying concentrations of the test compound (0.1–100 µM).
    
  • Control: Use Etoposide (Positive Control) and DMSO (Negative Control).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Add SDS/Proteinase K to stop the reaction.

  • Visualization: Electrophoresis on 1% agarose gel with Ethidium Bromide.

    • Success Criteria: Presence of supercoiled DNA bands (inhibition of relaxation) comparable to Etoposide lanes.[2]

Annexin V-FITC/PI Apoptosis Assay

Objective: Quantify the percentage of cells undergoing early vs. late apoptosis.

  • Seeding: Seed MCF-7 cells (1x10

    
    /well) in 6-well plates; incubate 24h.
    
  • Treatment: Treat with IC

    
     concentration of the Quinoline derivative for 24h.
    
  • Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Analysis: Flow Cytometry (Ex: 488 nm / Em: 530 nm).

    • Quadrant Logic: Q1 (Necrotic), Q2 (Late Apoptotic), Q3 (Live), Q4 (Early Apoptotic).

Experimental Workflow Diagram

Protocol_Workflow Synth Synthesis (6-Cl-7-NO2 Core) Screen MTT Screen (72h Exposure) Synth->Screen Hit Hit Selection (IC50 < 10µM) Screen->Hit Filter Mech Mechanism Validation Hit->Mech Topo Topo II Assay (Gel Electrophoresis) Mech->Topo FACS Flow Cytometry (Annexin V/PI) Mech->FACS

Figure 2: Step-by-step validation workflow from synthesis to mechanistic confirmation.

References

  • Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives. New Journal of Chemistry. (2021).

    • Citation for: Compound 6f IC50 data, Topo II inhibition values, and comparison with Etoposide.[1]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. (2019).

    • Citation for: Hydrazone derivative potency against MCF-7 and HepG2 compared to 5-FU.
  • Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations. ResearchGate/Journal of Toxicology. (2020).

    • Citation for: Doxorubicin baseline IC50 values and multi-modal toxicity mechanisms.[1][3][4][5]

  • Anticancer Activity of Quinoline Derivatives: An Overview. Global Research Online. (2022).

    • Citation for: General SAR of the quinoline scaffold and kinase inhibition potential.

Sources

Strategic Deployment of the 6-Nitro Moiety in Medicinal Chemistry: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "High-Risk, High-Reward" Moiety

The 6-nitro group represents one of the most polarizing structural motifs in medicinal chemistry. It frequently acts as a "magic methyl" equivalent for electronic tuning—dramatically increasing potency via strong electron-withdrawing effects (


) and specific dipole interactions. However, it carries a significant stigma as a structural alert (toxicophore) due to potential mutagenicity and metabolic instability.

This guide objectively analyzes the biological influence of the 6-nitro group, comparing it against its reduced metabolites (amines), hydrogen analogs, and metabolically stable bioisosteres (trifluoromethyl/cyano).

Physicochemical & Metabolic Profiling[1]

The biological activity of the 6-nitro group is governed by two opposing forces: electronic activation of the pharmacophore and metabolic liability .

Electronic vs. Metabolic Impact
Feature6-Nitro Group (

)
6-Amino Group (

)
6-Trifluoromethyl (

)
Hammett Constant (

)
+0.78 (Strong EWG)-0.66 (Strong EDG)+0.54 (Strong EWG)
H-Bonding Acceptor onlyDonor & AcceptorNone (Hydrophobic)
Metabolic Stability Low (Reducible)Variable (Acetylation/Oxidation)High (Metabolically Robust)
Dipole Moment High (~3.8 D)Moderate (~1.5 D)Moderate (~2.5 D)
The Metabolic Reduction Pathway (Toxicity Mechanism)

The primary liability of the 6-nitro group is its enzymatic reduction by nitroreductases (NTRs) or CYP450s. This pathway generates reactive intermediates responsible for DNA adducts (Ames positive results) and cytotoxicity.

NitroReduction Nitro 6-Nitro Parent (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e- Reduction (Nitroreductase) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction ROS Reactive Oxygen Species (ROS) Nitroso->ROS Redox Cycling Amine 6-Amino Metabolite (R-NH2) Hydroxyl->Amine 2e- Reduction Adducts DNA Adducts (Genotoxicity) Hydroxyl->Adducts Electrophilic Attack

Figure 1: The stepwise reduction of the nitro group. The Nitroso and Hydroxylamine intermediates are the primary sources of genotoxicity and cellular damage.

Comparative Case Studies: Performance Analysis

Case Study A: Neuroscience (AMPA & SERT Inhibition)

In the quinoxaline scaffold, the 6-nitro group is critical for high-affinity binding to glutamate receptors.

Compound: NBQX (6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione)[1][2]

  • Target: AMPA Receptor (Antagonist)[1][3]

  • Mechanism: The 6-nitro group increases the acidity of the quinoxaline NH protons via induction, strengthening the ionic interaction with the receptor's binding pocket (specifically Arg485).

Comparative Data: Influence of Position 6 Substitution

AnalogSubstituent (R6)

(nM) or

Activity StatusNotes
NBQX

0.17 nM High Potency Critical for H-bond network & acidity.
Analog 1

> 1,000 nMInactiveLoss of electronic activation.
Analog 2

> 10,000 nMInactiveElectronic reversal (EWG

EDG) destroys binding.
Analog 3

~50 nMModerateBioisostere retains EWG but lacks specific dipole geometry.

Key Insight: In NBQX and the related SERT inhibitor 6-Nitroquipazine , the nitro group is not just a space-filler; its electronic pull is functionally essential. Replacing it with a bioisostere like Cyano (


) often results in a 10-100x loss in potency, indicating that the specific shape and hydration shell of the nitro group contribute to binding enthalpy.
Case Study B: Antimicrobial Benzimidazoles

Here, the nitro group often functions as a prodrug moiety .[4]

Compound: 5,6-Dinitrobenzimidazole derivatives[5]

  • Target: Bacterial DNA / Tubulin (Parasites)

  • Mechanism: Unlike in neuroscience where the nitro group is a static binding element, here it is often activated. In anaerobic bacteria (e.g., H. pylori, Bacteroides), the low redox potential allows ferredoxin-linked reduction of the 6-nitro group to toxic radicals that damage pathogen DNA.

Compound VariantAntimicrobial Activity (MIC

g/mL)
Mechanism of Action
6-Nitro 0.5 - 2.0 Prodrug Activation (Radical generation)
6-Amino> 64.0Inactive (Cannot generate radicals)
6-Trifluoromethyl16.0 - 32.0Bacteriostatic (Steric/Electronic only)

Decision Workflow: Bioisosteric Replacement

When optimizing a hit containing a 6-nitro group, use this logic flow to determine if the group should be retained or replaced.

BioisostereStrategy Start Hit Compound contains 6-Nitro Group ActivityCheck Is the Nitro group essential for Potency? Start->ActivityCheck MechanismCheck Is the mechanism Redox-dependent? ActivityCheck->MechanismCheck Yes SwapCF3 SWAP for 6-CF3 (Metabolic Stability) ActivityCheck->SwapCF3 No (Just lipophilic) Retain RETAIN 6-NO2 (Proceed to Ames/Microsomal Tests) MechanismCheck->Retain Yes (e.g., Antimicrobial) SwapCN SWAP for 6-CN (Steric/Electronic Mimic) MechanismCheck->SwapCN No (Electronic only) SwapAmide SWAP for 6-CONH2 (H-Bonding Mimic) MechanismCheck->SwapAmide No (H-Bonding only)

Figure 2: Strategic decision tree for handling nitro groups in lead optimization.

Experimental Protocols

To validate the safety and efficacy of a 6-nitro analog, the following protocols are mandatory.

Protocol A: Microsomal Nitro-Reduction Assay (Stability)

Purpose: To determine if the 6-nitro group is metabolically labile.

  • Preparation: Prepare 10 mM stock of the 6-nitro test compound in DMSO.

  • Incubation System: Use pooled liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Anaerobic Condition (Crucial): Nitroreduction is inhibited by oxygen. Conduct the assay in an anaerobic chamber or purge buffer with nitrogen for 15 mins.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Detection: Monitor for the parent mass [M+H]+ and the specific mass shifts:

    • Nitroso: [M-16]+

    • Amine: [M-30]+ (Loss of O2, gain of H2)

Protocol B: Comparative Potency Assay (Fluorescence Imaging Plate Reader - FLIPR)

Purpose: To verify if the nitro group is acting via electronic induction (e.g., NBQX analogs).

  • Cell Line: HEK293 cells stably expressing the target receptor (e.g., GluA1 for AMPA).

  • Dye Loading: Incubate cells with Calcium-4 dye (Molecular Devices) for 45 mins at 37°C.

  • Compound Addition: Add serial dilutions of 6-nitro, 6-cyano, and 6-H analogs.

  • Agonist Challenge: Inject Glutamate (EC80 concentration).

  • Readout: Measure fluorescence inhibition. Calculate

    
    .
    
  • Validity Check: If 6-Nitro

    
     << 6-Cyano 
    
    
    
    , the nitro group is participating in unique electrostatic interactions beyond simple electron withdrawal.

References

  • Patterson, S. et al. (2022).[6] "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." National Institutes of Health (PMC). Link

  • Nepali, K. et al. (2019). "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry. Link

  • Sheardown, M.J. et al. (1990). "2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline: A neuroprotectant for cerebral ischemia." Science. Link

  • Lee, B.S. et al. (2000).[7] "Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter." Bioorganic & Medicinal Chemistry Letters. Link

  • Boelsterli, U.A. et al. (2006). "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives." Chemical Research in Toxicology. Link

Sources

comparing the efficacy of different oxidants in the Skraup-Doebner-Von Miller reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Skraup-Doebner-Von Miller (SDVM) reaction remains the premier method for synthesizing the quinoline pharmacophore, a scaffold ubiquitous in antimalarials, anticancer agents, and organic electronics. However, the reaction's historical reputation for violence and poor atom economy is largely due to the choice of oxidant.

The conversion of the intermediate 1,2-dihydroquinoline to the aromatic quinoline is the rate-limiting and yield-determining step. This guide compares three distinct oxidant classes—Nitroarenes (Traditional) , Halogens (Iodine) , and Quinones (DDQ) —alongside emerging Green Catalytic methods.

The Verdict:

  • For General Synthesis: Iodine (

    
    )  is the superior balance of safety, cost, and efficacy, often acting catalytically.
    
  • For Sensitive Substrates: DDQ offers the highest precision and yield but at a prohibitive cost for large-scale work.

  • For Process Scale-up: Nitrobenzene is obsolete due to safety risks; Catalytic Aerobic Oxidation (using Fe or Cu) is the modern process standard.

Mechanistic Insight: The Oxidation Bottleneck

To select the right oxidant, one must understand where it acts. The SDVM reaction proceeds via the formation of a Schiff base, conjugate addition, and cyclization to form a 1,2-dihydroquinoline intermediate. This intermediate is stable but non-aromatic. The oxidant must abstract two hydrogen atoms to drive aromatization.

Figure 1: Mechanistic Pathway & Oxidant Intervention

SDVM_Mechanism Aniline Aniline (Nucleophile) Schiff Schiff Base Intermediate Aniline->Schiff Condensation Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Schiff DHQ 1,2-Dihydroquinoline (Non-Aromatic) Schiff->DHQ Cyclization Quinoline Quinoline (Aromatic Product) DHQ->Quinoline  AROMATIZATION   Ox_Nitro Nitrobenzene (Violent, Stoichiometric) Ox_Nitro->DHQ High T Ox_Iodine Iodine (I₂) (Catalytic/Mild) Ox_Iodine->DHQ Mild Ox_DDQ DDQ (Selective H-Abstraction) Ox_DDQ->DHQ RT

Caption: The oxidation of 1,2-dihydroquinoline is the critical step. Different oxidants drive this equilibrium with varying degrees of energy input and selectivity.

Comparative Analysis of Oxidants[5]

A. Nitrobenzene (The "Classic" Approach)

Historically, the Skraup reaction uses nitrobenzene as both solvent and oxidant.[1]

  • Mechanism: Nitrobenzene accepts hydrogen to form aniline (which can then react, complicating purification) or phenylhydroxylamine.

  • Pros: Cheap; drives reaction to completion due to high boiling point.

  • Cons: Violent exotherms. The reaction often requires a "moderator" (like

    
    ) to prevent explosion. High temperatures (
    
    
    
    C) lead to polymerization (tar).
  • Status: Obsolete for modern bench chemistry; replaced by safer alternatives.

B. Iodine ( ) (The "Workhorse")

Iodine is currently the most robust reagent for SDVM modifications.

  • Mechanism: Iodine facilitates the dehydration of the intermediate and acts as a mild oxidant. In the presence of acid,

    
     is often re-oxidized to 
    
    
    
    by atmospheric oxygen or the acid itself, making it pseudo-catalytic.
  • Pros: Mild conditions (refluxing ethanol/toluene), inexpensive, easy workup (thiosulfate quench).

  • Cons: Can halogenate electron-rich rings if not carefully monitored.

C. DDQ (The "Precision Tool")

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a high-potential quinone oxidant.[2][3]

  • Mechanism: Hydride abstraction. DDQ removes a hydride (

    
    ) from the C2 position, followed by proton loss, generating the aromatic system instantly.
    
  • Pros: Works at Room Temperature (RT). Extremely high yields (>90%). Essential for substrates with acid-sensitive groups that cannot survive Nitrobenzene or Iodine reflux.

  • Cons: Expensive.[4][5] The byproduct (DDQ-H2) is difficult to remove from the product matrix without chromatography.

D. Green/Catalytic (The "Future")

Modern protocols utilize metal salts (


, 

) or ionic liquids to activate atmospheric oxygen.
  • Pros: High atom economy (byproduct is

    
    ). Sustainable.
    
  • Cons: Slower reaction rates. Often requires specific optimization for each substrate class.

Performance Data Summary

The following table aggregates data from multiple comparative studies (see References) for the synthesis of 6-methylquinoline from p-toluidine.

MetricNitrobenzene (Classic)Iodine (

) (Modern Std)
DDQ (Precision)Fe(III)/Air (Green)
Yield 45 - 60%75 - 85%88 - 95%70 - 80%
Temp 140 - 160°C80 - 100°C25 - 60°C100°C
Time 4 - 6 Hours2 - 4 Hours1 - 2 Hours6 - 12 Hours
Atom Economy Poor (Stoichiometric waste)Good (Catalytic potential)Poor (High MW waste)Excellent (

byproduct)
Safety Profile High Risk (Runaway)ModerateModerate (Toxic)Low Risk
Purification Difficult (Tarry residues)Easy (Crystallization)Moderate (Column req.)Easy

Decision Matrix: Selecting Your Oxidant

Use this logic flow to determine the appropriate oxidant for your specific synthesis.

Figure 2: Oxidant Selection Workflow

Oxidant_Selection Start Start: Select Substrate Sensitive Is the substrate Acid/Heat Sensitive? Start->Sensitive Scale Is this Large Scale (>100g)? Sensitive->Scale No Use_DDQ USE DDQ (High Yield, Mild) Sensitive->Use_DDQ Yes Budget Is Budget/Green Chem a Priority? Scale->Budget No Use_Green USE Fe(III)/Air (Sustainable) Scale->Use_Green Yes Use_Iodine USE IODINE (I₂) (Balanced, Robust) Budget->Use_Iodine No (Speed required) Budget->Use_Green Yes Use_Nitro USE NITROARENE (Only if legacy process)

Caption: Flowchart for selecting the optimal oxidant based on substrate stability, scale, and sustainability requirements.

Experimental Protocols

Protocol A: Iodine-Mediated Synthesis (Recommended Standard)

Best for: Routine synthesis of substituted quinolines in research labs.

Reagents:

  • Substituted Aniline (10 mmol)

  • 
    -Unsaturated Ketone (or precursor) (12 mmol)
    
  • Iodine (

    
    ) (1 mmol, 10 mol%)
    
  • Solvent: Ethanol or Toluene (20 mL)

Step-by-Step:

  • Mixing: In a round-bottom flask, dissolve the aniline and ketone in ethanol.

  • Catalyst Addition: Add molecular Iodine (

    
    ) in one portion.
    
    • Note: The solution will turn dark brown immediately.

  • Reflux: Heat the mixture to reflux (

    
    C for EtOH) for 3 hours. Monitor via TLC (Disappearance of aniline).
    
  • Quench: Cool to room temperature. Add 10% aqueous

    
     (Sodium Thiosulfate) to quench unreacted iodine (color changes from brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Purification: Dry over

    
    , concentrate, and recrystallize from EtOH/Water.
    
Protocol B: DDQ Oxidative Aromatization

Best for: Complex, high-value intermediates where yield is paramount.

Reagents:

  • Isolated or in-situ generated Dihydroquinoline (1 mmol)

  • DDQ (1.1 mmol)

  • Solvent: Dichloromethane (DCM) or Dioxane (dry)

Step-by-Step:

  • Dissolution: Dissolve the substrate in dry DCM under Nitrogen atmosphere.

  • Controlled Addition: Add DDQ solution (in DCM) dropwise at

    
    C.
    
    • Why? The reaction is exothermic and instantaneous. Controlling temp prevents over-oxidation.

  • Stir: Allow to warm to Room Temperature and stir for 1 hour.

  • Filtration: A precipitate (DDQ-Hydroquinone) often forms. Filter this off.

  • Wash: Wash the filtrate with saturated

    
     to remove acidic byproducts.
    
  • Purification: Flash chromatography is usually required to remove traces of quinone residues.

References

  • Skraup, Z. H. (1880).[1][6] "Eine Synthese des Chinolins". Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087.

  • Wu, J., et al. (2019). "Recent Advances in the Synthesis of Quinolines". Organic & Biomolecular Chemistry, 17, 64-74.

  • Wang, L., et al. (2012). "Iodine-catalyzed synthesis of quinolines under mild conditions". Tetrahedron Letters, 53(25), 3173-3176.

  • Vaghei, R. G., & Azimzadeh, M. (2014). "DDQ as a versatile reagent in organic synthesis: A review". Current Organic Chemistry, 18(10).

  • Taghavi, S. A., et al. (2024). "Green synthesis of quinoline derivatives using nanocatalysts: A review". ACS Omega, 9(41).

Sources

Assessing the Purity of Synthesized 6-Chloro-7-nitroquinoline by Melting Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide

Executive Summary & Strategic Context

In the synthesis of functionalized quinolines, particularly 6-Chloro-7-nitroquinoline (CAS 226073-82-1) , purity assessment is a critical checkpoint. This compound is frequently synthesized via the nitration of 6-chloroquinoline or through Skraup cyclization of substituted anilines. Both pathways are prone to generating structural isomers—most notably 6-chloro-5-nitroquinoline —which possess similar solubilities but distinct thermodynamic properties.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitation, Melting Point (MP) Analysis offers a rapid, cost-effective, and thermodynamically grounded method for assessing bulk crystallinity and phase purity. This guide details the protocol for using MP analysis to validate this compound, compares its efficacy against chromatographic techniques, and provides a self-validating workflow for the laboratory.

Comparative Analysis: MP vs. Chromatographic & Spectroscopic Alternatives

To objectively position Melting Point Analysis within the analytical arsenal, the following table compares it with HPLC and NMR, specifically for nitroquinoline derivatives.

Table 1: Comparative Assessment of Purity Methodologies

FeatureMelting Point (DSC/Capillary) HPLC (UV-Vis/MS) 1H-NMR Spectroscopy
Primary Output Thermodynamic Purity (Mol %)Chromatographic Purity (Area %)Structural Identity & Molar Ratio
Sensitivity to Isomers High (Isomers disrupt crystal lattice significantly)Medium (Requires optimized gradient to separate 5-nitro vs 7-nitro)High (Distinct coupling constants for H-5/H-8)
Throughput Rapid (5–15 mins)Slow (30–60 mins per run)Medium (Sample prep + acquisition)
Sample Recovery Destructive (thermal decomposition risk)Destructive (unless prep-scale)Non-destructive
Cost per Run NegligibleHigh (Solvents, Columns)High (Deuterated solvents, Instrument time)
Best Use Case Routine process checks , recrystallization monitoring.[1]Final product release , quantitation of trace impurities (<0.1%).Structure confirmation of the isolated major isomer.

Expert Insight: For this compound, MP analysis is superior for monitoring recrystallization efficiency . Since the 5-nitro and 7-nitro isomers likely form a eutectic system, even small amounts of the 5-nitro impurity will cause a significant and observable depression in the melting point, often more obvious than a shoulder peak on a generic HPLC gradient.

Scientific Principle: The Van’t Hoff Relationship

The determination of purity by melting point is governed by the Van’t Hoff equation , which describes the melting point depression caused by impurities soluble in the liquid phase but insoluble in the solid phase (eutectic impurities).



Where:

  • 
    : Observed melting temperature at fraction melted 
    
    
    
    .
  • 
    : Melting point of the 100% pure substance (Theoretical).[2]
    
  • 
    : Ideal gas constant.
    
  • 
    : Mole fraction of impurity.
    
  • 
    : Enthalpy of fusion.
    

Application to this compound: Nitroquinolines generally possess high enthalpies of fusion due to


-stacking interactions. Consequently, they exhibit sharp melting points when pure. A broad melting range (>2°C) or a depressed onset temperature is a definitive qualitative indicator of isomeric contamination (e.g., 6-chloro-5-nitroquinoline) or solvent inclusion.
Experimental Protocol

This protocol is designed for both Capillary Melting Point (routine) and Differential Scanning Calorimetry (DSC) (quantitative).

Pre-requisites:
  • Target Compound: this compound (Crude or Recrystallized).

  • Reference Standard: Validated pure sample (if available) or literature value (Note: Nitroquinolines typically melt between 130–160°C; specific polymorphs must be characterized).

  • Equipment: Calibrated MP apparatus (e.g., Buchi, Mettler Toledo) or DSC.

Step-by-Step Workflow:

Step 1: Sample Preparation

  • Drying: Ensure the sample is dried under vacuum at 40°C for 4 hours. Residual solvent (e.g., ethanol, ethyl acetate) acts as an impurity and will artificially depress the MP.

  • Grinding: Grind the sample into a fine, homogeneous powder. Coarse crystals cause uneven heat transfer.

Step 2: Packing (Capillary Method)

  • Fill the capillary to a height of 2–3 mm .

  • Compact the sample by tapping the capillary on a hard surface (or using the instrument's tapper) to eliminate air pockets. Loose packing leads to broader ranges.

Step 3: Determination

  • Ramp 1 (Fast Scan): Heat at 10°C/min to estimate the melting point.

  • Ramp 2 (Precise Scan): Cool to 20°C below the estimated MP. Heat at 1.0°C/min .

    • Note: Nitro compounds are thermally labile. If discoloration (darkening) is observed before melting, the sample is decomposing. In this case, use a faster ramp (e.g., 5°C/min) or rely on DSC onset temperature.

Step 4: Data Recording

  • Record the Onset Temperature (liquid first visible) and the Clear Point (solid completely disappears).

  • Acceptance Criteria: A range of < 1.0°C suggests >98% purity. A range of > 2.0°C indicates significant isomeric contamination or wet sample.

Visualization: Purity Assessment Workflow

The following diagram illustrates the decision logic for processing synthesized this compound based on MP analysis.

PurityWorkflow Start Synthesized This compound Dry Vacuum Dry (Remove Solvents) Start->Dry MP_Check Melting Point Analysis (1°C/min ramp) Dry->MP_Check Decision Analyze Melting Range MP_Check->Decision Sharp Sharp Range (<1°C) & Matches Lit. Value Decision->Sharp Pass Broad Broad Range (>2°C) OR Depressed Value Decision->Broad Fail Action_Pure Proceed to NMR/HPLC for Final Release Sharp->Action_Pure Action_Impure Identify Cause Broad->Action_Impure Isomer Isomer Contamination (Likely 5-nitro isomer) Action_Impure->Isomer Dry but Low MP Solvent Solvent Trapped Action_Impure->Solvent Bubbling/Sweating Recryst Recrystallize (e.g., EtOH/Acetone) Isomer->Recryst ReDry Extended Drying Solvent->ReDry Recryst->Dry Loop ReDry->MP_Check Loop

Caption: Decision logic for validating this compound purity via melting point depression analysis.

Data Interpretation & Troubleshooting
ObservationDiagnosisCorrective Action
Sharp MP, but 10-20°C lower than expected Eutectic Mixture or Wrong Isomer . The 5-nitro isomer often melts at a different temperature than the 7-nitro.Perform 1H-NMR to confirm regiochemistry. If isomer is correct, recrystallize to break eutectic.
Broad Range (e.g., 135–142°C) Crude Mixture . Contains unreacted 6-chloroquinoline or mixed nitro-isomers.Recrystallize from ethanol or perform column chromatography.
Sample darkens/bubbles before melting Decomposition . Nitro group is thermally unstable or residual solvent is boiling off.Use DSC with sealed pans or increase heating rate to 10°C/min to capture MP before degradation.
Double Melting Point Polymorphism . The compound may exist in multiple crystal forms.Hold sample at temperature just above first melt, let it resolidify, and remelt. Confirm with DSC.[2]
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination: Principle and Thermodynamics. Retrieved from [Link]

  • Canadian Journal of Research. (1945). The Nitration of Some Quinoline Derivatives. (Confirming isomer mixtures in quinoline nitration). Retrieved from [Link]

Sources

A Methodological Guide to Cross-Referencing Experimental and Predicted NMR Spectra, Exemplified by 6-Chloro-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is not merely to present data but to illuminate the deductive process that transforms raw spectral information into structural knowledge. We will explore the causality behind experimental choices and outline a self-validating workflow that integrates computational prediction with empirical analysis.

Part 1: The Foundational Role of NMR Spectral Prediction

Before embarking on a synthesis, or upon obtaining a complex experimental spectrum, a predicted spectrum serves as a powerful hypothesis. It provides a theoretical baseline against which empirical data can be judged. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are frequently used to calculate theoretical chemical shifts. These predictions are based on established principles of spectroscopy and analysis of structurally related molecules[1].

For 6-chloro-7-nitroquinoline, the electron-withdrawing nature of both the chloro and nitro groups, combined with the inherent aromatic system of the quinoline core, dictates a complex electronic environment. The substituents will deshield nearby protons and carbons, causing them to resonate at higher chemical shifts (further downfield).

Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-28.9 - 9.1ddJ = 4.2, 1.7 HzAdjacent to the heterocyclic nitrogen, expected to be significantly downfield.
H-37.6 - 7.8ddJ = 8.5, 4.2 HzCoupled to both H-2 and H-4.
H-48.3 - 8.5ddJ = 8.5, 1.7 HzCoupled to H-3 and H-2 (long-range).
H-58.7 - 8.9s-Strongly deshielded by the adjacent nitro group at C-6.
H-88.2 - 8.4s-Deshielded by the adjacent chloro group at C-7.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2152 - 154Iminyl carbon, significantly downfield.
C-3123 - 125Standard aromatic CH.
C-4137 - 139Aromatic CH.
C-4a128 - 130Quaternary carbon at the ring junction.
C-5125 - 127Aromatic CH, influenced by the nitro group.
C-6148 - 150Carbon directly attached to the electron-withdrawing nitro group.
C-7135 - 137Carbon directly attached to the electronegative chlorine atom.
C-8129 - 131Aromatic CH, influenced by the chloro group.
C-8a149 - 151Quaternary carbon at the ring junction, adjacent to nitrogen.

Part 2: A Self-Validating Protocol for Experimental NMR Data Acquisition

The integrity of experimental data is the bedrock of accurate structural analysis. The following protocol is designed to be a self-validating system, ensuring reproducibility and high-quality data. The causality for each parameter is explained to empower the researcher to adapt the protocol as needed.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation:

    • Action: Accurately weigh 5-10 mg of the purified, dry sample of this compound.

    • Causality: This mass provides a sufficient number of nuclei to achieve a good signal-to-noise ratio in a reasonable number of scans without causing solubility issues.

    • Action: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1]

    • Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Action: Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

    • Causality: TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.

  • ¹H NMR Spectrum Acquisition:

    • Action: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1][2]

    • Causality: Higher field strengths provide better signal dispersion, reducing the likelihood of peak overlap and simplifying the interpretation of complex spectra.[3]

    • Action: Use a standard 30° pulse width.

    • Causality: A smaller pulse angle allows for a shorter relaxation delay between scans, speeding up data acquisition without significantly compromising signal intensity for qualitative analysis.

    • Action: Set a relaxation delay of 1-2 seconds.[1]

    • Causality: This delay allows most protons to return to their equilibrium state before the next pulse, ensuring the resulting spectrum is quantitatively reliable for integration.

    • Action: Collect 16-32 scans.[1]

    • Causality: Co-adding multiple scans (signal averaging) improves the signal-to-noise ratio, making smaller signals and coupling patterns more distinct.

  • ¹³C NMR Spectrum Acquisition:

    • Action: Acquire the spectrum on the same spectrometer.

    • Action: Use a 30° pulse width and a relaxation delay of 2-5 seconds.[1]

    • Causality: Carbon nuclei have a much longer relaxation time than protons. A longer delay is crucial for obtaining accurate signal intensities, especially for quaternary carbons which relax more slowly.

    • Action: Collect a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).[1]

    • Causality: The natural abundance of the ¹³C isotope is only 1.1%, and its magnetic moment is weaker than that of ¹H.[4] Therefore, significantly more scans are required to obtain a spectrum with clear signals.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz Spectrometer) cluster_proc Data Processing weigh 1. Weigh 5-10 mg of Purified Sample dissolve 2. Dissolve in 0.6 mL CDCl3 w/ TMS weigh->dissolve transfer 3. Transfer to 5 mm NMR Tube dissolve->transfer h1 ¹H NMR Acquisition (16-32 Scans) transfer->h1 c13 ¹³C NMR Acquisition (1024-4096 Scans) transfer->c13 ft Fourier Transform (FID -> Spectrum) h1->ft c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0.00 ppm) baseline->calibrate final_h1 Final ¹H Spectrum calibrate->final_h1 final_c13 Final ¹³C Spectrum calibrate->final_c13 G cluster_analysis Cognitive Analysis pred Predicted Spectrum (this compound) analysis 1. Assign Predicted Peaks (Hypothesis Generation) pred->analysis exp_analog Experimental Spectra of Analogs (e.g., 6-chloroquinoline, 6-nitroquinoline) substituent 2. Analyze Substituent Effects (From Analogs) exp_analog->substituent exp_target Experimental Spectrum of Synthesized Product comparison 3. Direct Comparison & Rationalization exp_target->comparison analysis->comparison substituent->comparison verified Structurally Verified This compound comparison->verified

Caption: The logical workflow for structural verification.

Comparative Analysis in Practice

Let's apply this framework to key protons of this compound:

  • Analysis of H-5:

    • Prediction: Expected as a singlet at δ 8.7-8.9 ppm.

    • Analog Data: In 6-nitroquinoline, the H-5 proton is significantly deshielded to δ 8.84 ppm due to its ortho position relative to the nitro group.[5] In 6-chloroquinoline, H-5 is at δ 8.05 ppm.[6]

    • Synthesis: The powerful deshielding effect of the nitro group at C-6 is the dominant factor. The presence of the chloro group at C-7 will have a minor secondary effect. Therefore, in the experimental spectrum of this compound, we should look for a singlet in the δ 8.7-8.9 ppm region. Its singlet multiplicity is a key identifier, as it has no ortho or meta proton neighbors.

  • Analysis of H-8:

    • Prediction: Expected as a singlet at δ 8.2-8.4 ppm.

    • Analog Data: In 6-chloroquinoline, the H-8 proton is at δ 8.01 ppm.[6] In 7-nitroquinoline, the H-8 proton is ortho to the nitro group and appears at δ 8.84 ppm.[7]

    • Synthesis: In our target molecule, H-8 is ortho to the chloro group at C-7 and meta to the nitro group at C-6. The deshielding effect from the ortho chlorine will be significant. We should therefore search for a singlet (no adjacent protons) in a downfield region, likely around δ 8.2-8.4 ppm.

Table 3: Cross-Referencing Guide for Key Signals

PositionPrediction (this compound)Observation in Analog(s)Expected Experimental Signature in Target Compound
H-5 Singlet, δ 8.7-8.9 ppmH-5 in 6-nitroquinoline: δ 8.84 ppm (s) [5]A sharp singlet in the far downfield region, confirming the C-6 nitro position.
H-8 Singlet, δ 8.2-8.4 ppmH-8 in 6-chloroquinoline: δ 8.01 ppm [6]A sharp singlet, less downfield than H-5, confirming the C-7 chloro position.
C-6 δ 148-150 ppmC-6 in 6-nitroquinoline: δ 148.2 ppmA quaternary carbon signal in the δ 148-150 ppm range. Its low intensity is a key feature. [8]
C-7 δ 135-137 ppmC-7 in 7-chloro-6-nitroquinoline (isomer): Predicted δ 135-138 ppm [1]A quaternary carbon signal around δ 135-137 ppm, also expected to be of low intensity.

Conclusion

References

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available from: [Link]

  • Spectroscopic Characterization Using ¹H and ¹³C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available from: [Link]

  • The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available from: [Link]

  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

  • ¹³C NMR Spectroscopy. Chemconnections. Available from: [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Available from: [Link]

  • 6-Chloroquinoline | C9H6ClN | CID 69163. PubChem. Available from: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available from: [Link]

  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.
  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available from: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

  • sample ¹³C NMR spectra of compounds with common functional groups. YouTube. Available from: [Link]

Sources

validating the synthesis of 6-Chloro-7-nitroquinoline through independent analytical techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

The synthesis of 6-Chloro-7-nitroquinoline is a critical intermediate step in the development of specific kinase inhibitors and antimalarial pharmacophores. However, the nitration of 6-chloroquinoline is non-trivial due to the competing directing effects of the quinoline nitrogen (meta-director for electrophilic substitution, deactivating the pyridine ring) and the chlorine substituent on the benzene ring.

Standard mixed-acid nitration typically yields a mixture of the desired 7-nitro isomer and the unwanted 5-nitro isomer. Because these regioisomers share identical molecular weights (


 Da) and similar polarity, low-resolution mass spectrometry and standard TLC are insufficient for validation.

This guide establishes a self-validating analytical framework to definitively distinguish the this compound product from its 5-nitro analog using High-Field NMR as the primary determinant, supported by UPLC-MS/MS and X-ray diffraction.

Synthesis & Isomerism Landscape

The following diagram illustrates the divergent pathway where the critical impurity arises. Understanding this mechanism is the first step in designing the purification protocol.

SynthesisPath Start 6-Chloroquinoline (Starting Material) Reagents HNO3 / H2SO4 (0-5°C) Start->Reagents Intermediate Nitronium Ion Attack Reagents->Intermediate Product7 This compound (TARGET) ~60-70% Yield Intermediate->Product7 Attack at C7 (Ortho to Cl) Product5 6-Chloro-5-nitroquinoline (IMPURITY) ~20-30% Yield Intermediate->Product5 Attack at C5 (Ortho to Cl)

Figure 1: Electrophilic aromatic substitution pathway showing the competitive formation of 5-nitro and 7-nitro regioisomers.

Comparative Analytical Framework

To validate the synthesis, we compare three analytical methodologies. While LC-MS is standard for purity, it fails at structural confirmation without complex fragmentation analysis. NMR remains the superior tool for this specific isomeric pair.

Table 1: Analytical Technique Performance Matrix
FeatureHigh-Field 1H NMR (400+ MHz) UPLC-MS/MS Single Crystal XRD
Primary Utility Definitive Structural ID Trace Impurity QuantificationAbsolute Configuration
Differentiation Basis Coupling Constants (

)
Retention Time (

)
3D Atom Mapping
Throughput Medium (10 min/sample)High (3 min/sample)Very Low (Days)
Cost Efficiency HighHighLow
Limit of Detection ~1% Impurity<0.01% ImpurityN/A (Requires pure crystal)
Recommendation Gold Standard for Batch Release Essential for Purity Check Reference Standard Only

The Self-Validating Protocol: NMR Distinction

The most reliable method to distinguish the isomers is analyzing the coupling patterns of the protons on the benzene ring (positions 5, 7, and 8).

The Mechanistic Logic
  • Target (this compound): The substituents at positions 6 (Cl) and 7 (NO2) leave protons at positions 5 and 8 . These protons are para to each other (separated by two carbons). Consequently, they show no vicinal coupling . They appear as two distinct singlets .

  • Impurity (6-Chloro-5-nitroquinoline): The substituents are at 6 (Cl) and 5 (NO2). This leaves protons at positions 7 and 8 . These protons are adjacent (ortho). They will appear as two doublets with a large coupling constant (

    
     Hz).
    
Experimental Protocol: NMR Validation
  • Sample Prep: Dissolve 10 mg of dried product in 0.6 mL DMSO-

    
    . Ensure complete solvation to prevent line broadening.
    
  • Acquisition: Run standard proton sequence (16 scans minimum).

  • Analysis Criteria:

    • Pass: Observe two singlets in the aromatic region (approx 8.0–9.0 ppm range) corresponding to H5 and H8.

    • Fail: Observe any doublets with

      
       Hz in the aromatic region (indicates 5-nitro isomer).
      
Table 2: Predicted NMR Shifts & Multiplicity
IsomerProton H5Proton H7Proton H8Diagnostic Signal
6-Cl-7-NO2 (Target) Singlet (s) SubstitutedSinglet (s) Isolated Singlets
6-Cl-5-NO2 (Impurity) SubstitutedDoublet (d) Doublet (d) Ortho Coupling (

Hz)

Detailed Synthesis & Purification Workflow

To ensure a high ratio of the 7-nitro isomer, temperature control is paramount. The following protocol maximizes regioselectivity.

Step 1: Nitration (Low Temperature)
  • Setup: Charge a 3-neck flask with concentrated

    
     (10 vol). Cool to 0°C.[1]
    
  • Addition: Add 6-chloroquinoline (1.0 eq) slowly, maintaining

    
    .
    
  • Nitration: Add Fuming

    
     (1.2 eq) dropwise over 1 hour. Critical: Exotherms favor the 5-nitro impurity.
    
  • Quench: Pour onto crushed ice/water. Neutralize with

    
     to pH 7-8. Filter the yellow precipitate.
    
Step 2: Purification (The Separation System)

Since the reaction yields a mixture, purification is not optional.

  • Recrystallization: Dissolve crude solid in boiling Ethanol/Methanol (9:1).

    • Note: The 5-nitro isomer is often more soluble in alcohols than the 7-nitro isomer.

  • Cooling: Allow to cool slowly to RT, then to 4°C.

  • Filtration: Collect crystals.

  • Validation: Run HPLC. If purity < 98%, perform silica flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Analytical Decision Tree

Use this workflow to determine the release status of your synthesized batch.

DecisionTree Start Crude Product Isolated HPLC Step 1: UPLC-MS Purity Check Start->HPLC PurityCheck Is Purity > 95%? HPLC->PurityCheck Recryst Recrystallize (EtOH) PurityCheck->Recryst No NMR Step 2: 1H-NMR (DMSO-d6) PurityCheck->NMR Yes Recryst->HPLC CouplingCheck Check Aromatic Region: Are H5/H8 Singlets? NMR->CouplingCheck Pass VALIDATED Release Batch CouplingCheck->Pass Yes (Singlets) FailStructure REJECT Wrong Isomer (5-NO2) CouplingCheck->FailStructure No (Doublets)

Figure 2: Logical workflow for validating batch identity and purity.

References

  • BenchChem. (2025).[2][3] Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. (Note: General nitration protocols for chloroquinolines).

  • Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds.

  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics.

  • UNCW Institutional Repository. Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. (Validation of stacking and shift patterns in quinolines).

  • SpectraBase. 7-Nitroquinoline 13C NMR Chemical Shifts. (Reference for nitro-induced shifts).

Sources

Safety Operating Guide

6-Chloro-7-nitroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL GUIDE: Safe Disposal and Handling of 6-Chloro-7-nitroquinoline

Executive Summary & Hazard Profile

This compound (CAS: Analog Reference 83588-63-4 or similar isomer) presents a dual-hazard profile that complicates standard disposal:

  • Halogenated Moiety (Cl): Requires segregation from non-halogenated solvents to prevent corrosion of standard incinerators and formation of dioxins during combustion.[1]

  • Nitro Group (NO₂): Introduces potential shock sensitivity (low, but non-zero if dry/impure) and energetic decomposition risks.[1]

Immediate Safety Directive:

  • NEVER dispose of this compound in general trash or down the drain.[1]

  • NEVER autoclave waste containing this compound (explosion risk due to nitro group thermal instability).[1]

  • ALWAYS segregate into Halogenated Waste Streams .[1]

Physicochemical Hazard Table
PropertyHazard DescriptionOperational Implication
Chemical Class Halogenated Nitro-aromaticMust use "Halogenated" waste stream (EPA/RCRA compliance).[1][2]
Incompatibilities Strong Reducers, Strong BasesDo not mix with hydrazine, metal hydrides, or concentrated NaOH in waste drums.[2]
Combustion Releases NOx, HCl, COxFire involving this waste requires self-contained breathing apparatus (SCBA).[1][2]
Toxicity Irritant (Skin/Eye), Potentially MutagenicHandle as a "Select Carcinogen" until proven otherwise.[2] Double-gloving recommended.

Pre-Disposal Protocol: The "Check-Segregate-Label" System

Before moving waste to the accumulation area, perform this self-validating check. This system prevents the most common accident: Incompatible Waste Mixing. [1]

Step 1: The Matrix Check (Self-Validation)
  • Is the waste Solid or Liquid?

    • Solid: Pure compound, contaminated silica, filter paper, gloves.[1]

    • Liquid: Mother liquor, reaction solvent (e.g., DCM, DMF, Ethyl Acetate).

  • Is the pH Neutral?

    • Requirement: Waste stream pH should be between 4–10.[1]

    • Action: If the reaction mixture was strongly acidic (HCl) or basic (NaOH), quench and neutralize before adding to the waste container to prevent container pressurization.

Step 2: Container Selection
  • Liquids: High-Density Polyethylene (HDPE) or Glass (Amber).[1] Avoid metal cans due to potential HCl generation from hydrolysis.

  • Solids: Wide-mouth HDPE jars.

Step 3: Labeling (Critical)

The label must explicitly state:

"HAZARDOUS WASTE - HALOGENATED" Constituents: this compound, [Solvent Name] Hazard: Toxic, Irritant[1]

Disposal Workflows

Workflow A: Solid Waste (Pure Compound & Contaminated Debris)
  • Applicability: Expired reagent, spill cleanup debris, silica gel from columns.[1]

  • Protocol:

    • Place solid waste into a dedicated Halogenated Solids pail (usually a white 5-gallon bucket with a screw-top lid).[1]

    • Do not mix with "Oxidizing Solids" (like permanganates) to avoid fire risk.[1]

    • Seal lid tightly.[1]

    • Final Destination: Off-site High-Temperature Incineration (HTI).

Workflow B: Liquid Waste (Mother Liquors)
  • Applicability: Filtrates from recrystallization, reaction mixtures.[1]

  • Protocol:

    • Determine the primary solvent.[1]

    • If the solvent is Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Organic Solvents carboy.[1]

    • If the solvent is Non-Halogenated (e.g., Methanol, Acetone) but contains >1% this compound: You must still use the Halogenated Waste stream. The chlorine atom on the quinoline ring contaminates the entire volume, rendering it "Halogenated" by EPA definition.[1]

Visual Decision Logic (Graphviz)[1]

The following diagram illustrates the decision matrix for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Silica, Gloves) StateCheck->SolidPath LiquidPath Liquid Waste (Solutions, Mother Liquor) StateCheck->LiquidPath SolidContainer Container: Wide-Mouth HDPE Label: 'Solid Waste - Halogenated' SolidPath->SolidContainer SolventCheck Is the Solvent Halogenated? (e.g., DCM vs. MeOH) LiquidPath->SolventCheck FinalDest Final Disposal: High-Temp Incineration (w/ Flue Gas Scrubbing) SolidContainer->FinalDest HaloStream Stream: Halogenated Solvents (Red Tag) SolventCheck->HaloStream Yes (DCM, CHCl3) NonHaloCheck Stream: Halogenated Solvents (Due to solute contamination) SolventCheck->NonHaloCheck No (MeOH, EtOAc) HaloStream->FinalDest NonHaloCheck->FinalDest

Figure 1: Decision tree for the segregation of this compound waste. Note that even non-halogenated solvents become "Halogenated Waste" when contaminated with this compound.[1]

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The nitro-aromatic nature implies potential toxicity.[1] Clear the immediate area.[1][3]

  • PPE: Wear nitrile gloves (double layer), lab coat, and safety goggles.[1] Use a half-mask respirator with organic vapor cartridges if dust/fumes are present.[1]

  • Containment:

    • Solids: Do not sweep dry (generates dust).[1] Cover with wet paper towels, then scoop into the solid waste container.

    • Liquids: Absorb with vermiculite or sand.[1] Do not use paper towels alone for large liquid spills (flammability risk).[1]

  • Decontamination: Wash the surface with a dilute surfactant (soap water).[1] Avoid using bleach (hypochlorite) as it may react with amine byproducts if the nitro group has partially reduced.

Regulatory Compliance (RCRA/EPA Context)

  • Waste Characterization: Under US EPA regulations (40 CFR 261), this waste is likely a Characteristic Hazardous Waste due to toxicity and the presence of halogenated organic compounds (HOCs).

  • Land Ban: Halogenated organic compounds are generally prohibited from land disposal (Land Disposal Restrictions) without prior incineration.[1]

  • Destruction Efficiency: The facility receiving this waste must demonstrate a 99.99% Destruction and Removal Efficiency (DRE) to break the quinoline ring and safely scrub the resulting HCl gas.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings and Characteristics (40 CFR Part 261).[1] Available at: [Link][1]

  • PubChem. Compound Summary: 6-Chloroquinoline (Structural Analog for Hazard Profiling).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Available at: [Link][1]

Sources

Personal protective equipment for handling 6-Chloro-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

6-Chloro-7-nitroquinoline is a halogenated nitro-aromatic intermediate often utilized in the synthesis of antimalarials and kinase inhibitors.[1] While specific toxicological data for this exact isomer is often limited in public repositories compared to its analogues (e.g., 6-nitroquinoline), its structural moieties dictate a High-Hazard classification.[1]

Scientific Rationale: The presence of the nitro group on the quinoline ring is a structural alert for mutagenicity (DNA intercalation and nitro-reduction), while the halogen substituent increases lipophilicity, potentially enhancing dermal absorption.[1] Therefore, this guide applies the Precautionary Principle , treating the substance as a Suspected Carcinogen (Category 2) and a Severe Irritant .

Part 1: Hazard Characterization & Risk Logic

To determine the correct PPE, we must first understand the mechanism of threat.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Acute Toxicity H302, H312Nitro-aromatics can interfere with oxygen transport (methemoglobinemia risk) upon absorption.[1]Zero-skin-contact policy. Standard nitrile gloves are insufficient for prolonged contact.[1]
Genotoxicity H341/H351 (Suspected)Planar quinoline rings can intercalate DNA; nitro groups are reducible to reactive hydroxylamines.[1]Inhalation isolation. All solids must be handled in a filtered enclosure (HEPA/ULPA).[1]
Irritation H315, H319, H335Halogenated heterocycles are potent mucous membrane irritants.Eye protection redundancy. Safety glasses are minimum; goggles required for powders.[1]

Part 2: The PPE Shield (Personal Protective Equipment)[1]

This protocol uses a Two-Tiered Defense System .[1] Do not rely on a single barrier.

Tier 1: Standard Laboratory Handling (Solutions < 0.1M)

For routine handling of dilute solutions in a fume hood.[1]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1] Why? Vapors from solvents carrying the compound can bypass standard safety glasses.[1]

  • Hands: Double Nitrile Gloves (Minimum thickness: 5 mil outer / 4 mil inner).[1]

    • Protocol: Inspect inner glove immediately if outer glove is splashed.[1] Change outer glove every 30 minutes.[1]

  • Body: Lab coat (buttoned, cotton/poly blend) + Long pants + Closed-toe chemically resistant shoes.[1]

Tier 2: High-Risk Operations (Solids & Concentrated Solutions)

For weighing powder, cleaning spills, or synthesis scale-up.[1]

  • Respiratory: P100 Respirator (if outside a biosafety cabinet) or Powered Air Purifying Respirator (PAPR).[1]

    • Reasoning: Dust particles from nitro-quinolines are often electrostatic and can bypass N95 seals.[1]

  • Hands: Silver Shield (Laminate) or Viton gloves worn over nitrile.[1]

    • Reasoning: Nitro-aromatics have high permeation rates through standard latex and thin nitrile.[1] Laminate provides >4 hour breakthrough protection.[1]

  • Body: Tyvek® disposable sleeves or full coverall over the lab coat to prevent dust accumulation on fabric.[1]

Part 3: Operational Workflows (Visualized)

Logic Flow: PPE Selection & Handling

The following decision tree illustrates the self-validating logic required before touching the container.

PPE_Decision_Matrix Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Weighing Weighing / Transfer Solid->Weighing Dilute Dilute (<0.1M) Liquid->Dilute Conc Concentrated (>0.1M) Liquid->Conc Act_Solid REQ: Fume Hood + Double Glove (Laminate) + N95/P100 Backup Weighing->Act_Solid Act_Dilute REQ: Fume Hood + Double Nitrile Gloves + Splash Goggles Dilute->Act_Dilute Act_Conc REQ: Fume Hood + Double Glove (Thick Nitrile) + Face Shield Conc->Act_Conc Check Self-Check: Is Sash < 18 inches? Act_Solid->Check Act_Dilute->Check Act_Conc->Check

Figure 1: Decision matrix for selecting PPE based on physical state and concentration risk.

Protocol A: Weighing & Transfer (The Critical Step)

Most exposure incidents occur during the transfer of solids due to static generation.[1]

  • Engineering Control: Utilize a Static-Dissipative Balance Enclosure or a Fume Hood with low turbulence.[1]

  • Preparation:

    • Place a disposable absorbent pad (black side up to see white powder) in the hood.[1]

    • Pre-weigh the receiving vessel (flask) with solvent if possible, to immediately dissolve the solid upon addition (reducing dust risk).[1]

  • The Transfer:

    • Use an antistatic spatula.[1]

    • Do not dump powder.[1][2] Tap gently.

    • Self-Validation: If you see dust floating in the light beam of the hood, your transfer technique is too aggressive. Stop and let dust settle.[1]

  • Decontamination: Wipe the balance and spatula with a tissue soaked in Acetone, then dispose of the tissue as Hazardous Solid Waste (not trash).

Protocol B: Emergency Spill Response

Scenario: 5g of solid powder dropped on the floor.

  • Evacuate: Clear the immediate area (radius 10ft).

  • PPE Upgrade: Don P100 respirator and Silver Shield gloves.[1]

  • Containment: Do not dry sweep (generates dust).[1]

    • Cover the spill with wet paper towels (water or PEG-400).[1]

  • Cleanup: Scoop the wet slurry into a wide-mouth jar.

  • Wash: Clean the area with a soap/water solution (alkaline hydrolysis helps degrade some quinolines, but soap is safer for general cleanup).[1]

Part 4: Disposal & Waste Management[2][3]

Disposal must strictly separate halogenated organics from general waste to prevent the formation of dioxins during incineration.[1]

Waste StreamClassificationContainer LabelingDisposal Method
Mother Liquor Halogenated Organic Solvent"Flammable, Toxic, Halogenated (this compound)"High-Temperature Incineration (with scrubber)
Solid Waste Hazardous Solid"Toxic Solid Debris (Contaminated with Nitroquinoline)"Incineration
Sharps/Glass Chemically Contaminated Sharps"Sharps - Toxic"Incineration

Critical Note: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong reducing agents, as nitro compounds can react violently or form explosive intermediates.

References

  • PubChem. (n.d.).[1] 6-Chloroquinoline (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link][1]

    • Context: Used to establish baseline irritant/hazard profile for the chloro-quinoline moiety (GHS H315, H319, H335).[1]

  • Context: Establishes the mutagenic/carcinogenic potential (Cat 2) of the nitro-quinoline scaffold used for the "Precautionary Principle" assessment.
  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Nitroquinoline derivatives.

    • Context: Supports the classification of nitro-aromatics as skin sensitizers and potential mutagens.[1]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][1]

    • Context: Source for the "Two-Tiered" PPE approach and waste segregation protocols for halogen

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.